Nta-fitc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H29N3O11S |
|---|---|
Molecular Weight |
651.6 g/mol |
IUPAC Name |
5-[[5-[bis(carboxymethyl)amino]-5-carboxypentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C31H29N3O11S/c35-17-5-8-20-24(12-17)45-25-13-18(36)6-9-21(25)28(20)19-7-4-16(11-22(19)29(41)42)33-31(46)32-10-2-1-3-23(30(43)44)34(14-26(37)38)15-27(39)40/h4-9,11-13,23,35H,1-3,10,14-15H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,32,33,46) |
InChI Key |
IFLIYYOLIRSPCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Principle of NTA-FITC Protein Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the fundamental principles underpinning the binding of NTA-FITC to proteins, a cornerstone technique in molecular biology and drug discovery for the detection and characterization of protein interactions. This guide provides a comprehensive overview of the core components, their interactions, quantitative binding data, and detailed experimental protocols.
Introduction to the this compound System
The this compound (Nitrilotriacetic acid-Fluorescein isothiocyanate) system is a powerful tool for the fluorescent labeling and detection of recombinant proteins engineered to carry a polyhistidine tag (His-tag). The principle of this system is based on a highly specific and reversible interaction between the His-tag and a nickel ion (Ni²⁺) chelated by NTA, with the FITC molecule providing a fluorescent readout. This technology has found wide applications in various assays, including protein purification, Western blotting, fluorescence microscopy, and biophysical assays such as fluorescence polarization.
Core Components and Their Interactions
The functionality of the this compound system relies on the interplay of three key components:
-
Nitrilotriacetic Acid (NTA): NTA is a chelating agent with four coordination sites—three carboxylate groups and one tertiary amine—that can bind a metal ion with high affinity.[1][2][3] In this system, NTA is typically immobilized on a solid support or conjugated to a probe and is charged with a divalent metal ion, most commonly nickel (Ni²⁺). The NTA-Ni²⁺ complex leaves two coordination sites on the nickel ion available for interaction with other molecules.[4]
-
Polyhistidine Tag (His-tag): The His-tag is a synthetic amino acid sequence consisting of six or more consecutive histidine residues, which is genetically engineered into the N- or C-terminus of a recombinant protein.[5] The imidazole (B134444) side chains of the histidine residues have a strong affinity for the vacant coordination sites on the Ni²⁺ ion chelated by NTA.[6][7] This interaction is highly specific and forms the basis of immobilized metal affinity chromatography (IMAC).[5]
-
Fluorescein Isothiocyanate (FITC): FITC is a widely used green fluorescent dye.[8] Its isothiocyanate group (-N=C=S) reacts with primary amine groups (such as the N-terminus of a protein or the side chain of lysine (B10760008) residues) to form a stable, covalent thiourea (B124793) bond.[9][10] In the this compound system, the FITC molecule is chemically conjugated to the NTA moiety, thereby providing a fluorescent signal upon binding of the NTA-Ni²⁺ complex to a His-tagged protein.[11]
The binding is a reversible, non-covalent interaction that can be disrupted by competitive elution with a high concentration of imidazole, which competes with the His-tag for binding to the Ni-NTA complex, or by stripping the Ni²⁺ ions from the NTA with a strong chelating agent like EDTA.[12]
Quantitative Binding Parameters
The efficiency and specificity of this compound protein binding are governed by several quantitative parameters. Understanding these values is crucial for designing and interpreting experiments.
Binding Affinity of His-tag to Ni-NTA
The strength of the interaction between the His-tag and the Ni-NTA complex is typically characterized by the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. The affinity is influenced by factors such as the number of histidine residues in the tag, the accessibility of the tag, and the buffer conditions (e.g., pH and the presence of competing ions).
| Parameter | Value Range | Notes |
| Dissociation Constant (Kd) | 1 - 20 µM | For a single NTA-Ni²⁺ interaction with a His₆-tag.[7] |
| Dissociation Constant (Kd) | Single-digit nM range | For multivalent interactions, such as with tris-NTA conjugates.[13] |
Molar Ratio for FITC Labeling
The degree of fluorescent labeling, often expressed as the molar F/P (fluorophore to protein) ratio, is a critical parameter. Over-labeling can lead to fluorescence quenching and altered protein function, while under-labeling results in a weak signal. The optimal F/P ratio depends on the protein's size and the number of available primary amines.
| Molar FITC:Protein Ratio (in reaction) | Resulting Molar F/P Ratio (on protein) | Application Notes |
| 5:1 to 20:1 | 1:1 to 6:1 | For antibodies (e.g., IgG).[10] |
| ~12:1 | 2:1 to 6:1 | General starting point for IgG labeling. |
| Up to 100:1 | Varies | Can be used for smaller proteins, but requires careful optimization.[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing the this compound protein binding principle.
General FITC Labeling of a Protein
This protocol describes the general procedure for covalently labeling a purified protein with FITC.
Materials:
-
Purified protein (at least 2 mg/mL in an amine-free buffer like PBS, pH 7.5-8.0)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Gel filtration column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0)
Procedure:
-
Protein Preparation: Dialyze the purified protein against the reaction buffer overnight at 4°C to remove any primary amines (e.g., Tris buffer, glycine) that would compete with the labeling reaction. Adjust the protein concentration to 2-10 mg/mL.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/mL. Protect the solution from light.[8]
-
Labeling Reaction: a. Slowly add the FITC solution to the protein solution while gently stirring. A common starting point is to use a 10- to 20-fold molar excess of FITC to protein.[14] b. Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous gentle stirring.[9]
-
Purification of Labeled Protein: a. Equilibrate a gel filtration column with an appropriate storage buffer (e.g., PBS). b. Apply the reaction mixture to the column to separate the FITC-labeled protein from unconjugated FITC.[8] c. The first colored band to elute is the labeled protein. Collect the fractions.
-
Determination of F/P Ratio: a. Measure the absorbance of the purified labeled protein at 280 nm (for protein) and 494 nm (for FITC). b. Calculate the protein concentration and the F/P ratio using the following formulas:
- Protein Concentration (mg/mL) = [A₂₈₀ - (A₄₉₄ x 0.35)] / 1.4 (for IgG)
- Molar F/P Ratio = (A₄₉₄ / εFITC) / (Protein Concentration (M)) (where εFITC at 494 nm is ~70,000 M⁻¹cm⁻¹)[15]
Fluorescence Polarization (FP) Assay for Protein-Protein Interaction
This protocol outlines the use of this compound to study the interaction between a His-tagged protein and a binding partner using fluorescence polarization.
Materials:
-
This compound conjugate
-
NiCl₂ solution
-
Purified His-tagged protein ("tracer")
-
Purified unlabeled binding partner ("binder")
-
Assay buffer (e.g., PBS, pH 7.4)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Preparation of Ni-NTA-FITC: Incubate the this compound conjugate with a slight molar excess of NiCl₂ for 30 minutes at room temperature to form the Ni-NTA-FITC complex.
-
Assay Setup: a. In a microplate, prepare a serial dilution of the unlabeled binding partner in the assay buffer. b. To each well, add a constant, low concentration of the His-tagged protein pre-incubated with the Ni-NTA-FITC complex. The concentration of the tracer should be well below the expected Kd of the interaction. c. Include control wells containing only the tracer (for minimum polarization) and buffer alone (for background).
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (typically 30-60 minutes).
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) of each well using the microplate reader.
-
Data Analysis: a. Subtract the background fluorescence from all readings. b. Plot the change in fluorescence polarization as a function of the concentration of the unlabeled binding partner. c. Fit the data to a suitable binding isotherm (e.g., a sigmoidal dose-response curve) to determine the equilibrium dissociation constant (Kd).
Visualizations of Key Processes
Chelation of Nickel by NTA
Caption: Chelation of a Nickel ion by Nitrilotriacetic acid (NTA).
This compound Binding to a His-tagged Protein
Caption: The binding mechanism of this compound to a His-tagged protein.
Experimental Workflow for Fluorescence Polarization Assay
Caption: Workflow for a fluorescence polarization-based binding assay.
Conclusion
The this compound protein binding principle offers a robust and versatile method for the specific detection and characterization of His-tagged proteins. Its high specificity, reversible nature, and the quantifiable fluorescent signal make it an invaluable tool in a wide array of molecular biology and drug discovery applications. By understanding the core principles, quantitative parameters, and experimental protocols outlined in this guide, researchers can effectively leverage this technology to advance their scientific investigations.
References
- 1. Measuring Binding Constants of His-Tagged Proteins Using Affinity Chromatography and Ni-NTA Immobilized Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 2. Kinetics of Histidine-Tagged Protein Association to Nickel-Decorated Liposome Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanomicronspheres.com [nanomicronspheres.com]
- 4. youtube.com [youtube.com]
- 5. biotium.com [biotium.com]
- 6. peptideweb.com [peptideweb.com]
- 7. researchgate.net [researchgate.net]
- 8. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Selective Chemical Labeling of Proteins with Small Fluorescent Molecules Based on Metal-Chelation Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. support.nanotempertech.com [support.nanotempertech.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the His-tag: A Technical Guide to the NTA-FITC Detection Mechanism
For Researchers, Scientists, and Drug Development Professionals
The polyhistidine-tag (His-tag) is a widely utilized tool in protein biochemistry, enabling straightforward purification and detection of recombinant proteins. Among the various detection methods, the use of nitrilotriacetic acid (NTA) conjugated to a fluorophore, such as fluorescein (B123965) isothiocyanate (FITC), offers a sensitive and direct approach. This technical guide delves into the core mechanism of NTA-FITC for His-tag detection, providing an in-depth understanding of the underlying principles, quantitative data, and detailed experimental protocols.
The Core Mechanism: A Chelation-Driven Interaction
The detection of His-tagged proteins by this compound is a two-step process rooted in the principles of immobilized metal affinity chromatography (IMAC).[1][2][3]
-
Nickel Chelation by NTA: Nitrilotriacetic acid (NTA) is a tetradentate chelating agent, meaning it can form four coordinate bonds with a single metal ion.[4] In the context of His-tag detection, NTA is first "charged" with nickel ions (Ni²⁺). The NTA molecule securely binds the Ni²⁺ ion, leaving two of the nickel's six coordination sites available.[5]
-
His-tag Binding: The imidazole (B134444) side chains of the histidine residues in the His-tag have a strong affinity for the immobilized nickel ions.[2][6] Two adjacent histidine residues in the tag can occupy the two available coordination sites on the Ni²⁺-NTA complex, forming a stable ternary complex: Protein-His-tag :: Ni²⁺ :: this compound.[2][5] This interaction is highly specific, allowing for the targeted labeling of the His-tagged protein.
The fluorescence of the FITC molecule then serves as the reporter, allowing for the detection and quantification of the tagged protein.
Quantitative Aspects of the NTA-His-tag Interaction
The efficiency and sensitivity of His-tag detection using NTA-based probes are governed by the binding affinity of the interaction. While specific quantitative data for mono-NTA-FITC is not extensively detailed in the provided search results, the principles can be understood from studies on similar NTA-fluorophore conjugates. A key factor influencing binding affinity is the number of NTA moieties present on the probe.
| Probe Type | Number of NTA Moieties | Binding Affinity (Kd) | Complex Lifetime | Key Characteristics |
| mono-NTA | 1 | Micromolar (µM) range | Transient | Suitable for applications where reversibility is desired. |
| bis-NTA | 2 | 10-100 fold higher than mono-NTA | - | Increased affinity and stability compared to mono-NTA.[5] |
| tris-NTA | 3 | Nanomolar (nM) range | > 1 hour | High stability and selectivity, enabling labeling in complex mixtures like cell lysates.[7][8][9][10] |
Note: The binding affinity can be influenced by factors such as the specific fluorophore, the linker between NTA and the fluorophore, and the accessibility of the His-tag on the target protein.
Fluorescence Quenching and Enhancement
An interesting phenomenon associated with Ni²⁺-NTA-fluorophore probes is the quenching of fluorescence upon Ni²⁺ chelation. The paramagnetic nature of the Ni²⁺ ion can lead to a decrease in the fluorescence quantum yield of the conjugated fluorophore.[8] This quenching effect can be exploited in certain applications. For instance, a "turn-on" fluorescence response can be observed upon binding of the Ni²⁺-NTA-fluorophore complex to a His-tagged protein.[11] The exact mechanism for this fluorescence enhancement is not fully understood but may involve a conformational change in the probe that reduces the quenching effect of the nickel ion upon protein binding.[11]
Experimental Protocol: His-tag Detection in Solution
This protocol provides a general framework for the detection of His-tagged proteins in solution using this compound. Optimization may be required depending on the specific protein and experimental conditions.
Materials:
-
Purified His-tagged protein
-
This compound probe
-
NiSO₄ solution (e.g., 100 mM)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Wash Buffer (Binding Buffer with a low concentration of imidazole, e.g., 10-20 mM)
-
Elution Buffer (Binding Buffer with a high concentration of imidazole, e.g., 250-500 mM)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Charging this compound with Ni²⁺:
-
Prepare a solution of this compound in the Binding Buffer.
-
Add a molar excess of NiSO₄ solution to the this compound solution (e.g., a 2 to 5-fold molar excess).
-
Incubate for 15-30 minutes at room temperature to allow for the formation of the Ni²⁺-NTA-FITC complex.
-
-
Binding to His-tagged Protein:
-
Add the charged Ni²⁺-NTA-FITC probe to the solution containing the purified His-tagged protein. The optimal molar ratio of probe to protein should be determined empirically, but a 1:1 to 5:1 ratio is a common starting point.
-
Incubate the mixture for 30-60 minutes at room temperature or 4°C to allow for binding.
-
-
Removal of Unbound Probe (Optional, for higher signal-to-noise):
-
If a high background fluorescence is observed from unbound probe, a purification step can be included. This can be achieved through size-exclusion chromatography or by immobilizing the protein on a resin.
-
-
Fluorescence Detection:
-
Measure the fluorescence intensity of the solution using a fluorometer or fluorescence plate reader. For FITC, the typical excitation and emission maxima are around 495 nm and 525 nm, respectively.
-
Considerations and Troubleshooting
-
Imidazole: Imidazole is used to elute His-tagged proteins from Ni-NTA resins and can interfere with the binding of this compound.[5] Ensure that the protein sample is free of high concentrations of imidazole before performing the labeling reaction. Low concentrations of imidazole (10-20 mM) can be used in wash buffers to reduce non-specific binding of contaminating proteins.[4][12]
-
Reducing Agents: Reagents like DTT and BME can reduce the Ni²⁺ ions, leading to their release from the NTA and loss of binding. If these agents are necessary, use them at the lowest effective concentration.
-
Chelating Agents: EDTA and EGTA will strip the Ni²⁺ ions from the this compound probe, completely inhibiting the interaction.[5] Ensure all buffers are free from these agents.
-
Non-specific Binding: Some proteins may exhibit weak, non-specific binding to the Ni²⁺-NTA complex. This can be minimized by including a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the binding buffer and by performing adequate wash steps if applicable.
-
Multivalency for Enhanced Stability: For applications requiring very stable labeling, such as in-cell imaging or single-molecule studies, consider using multivalent NTA probes (e.g., tris-NTA).[7][8][9][10] These probes offer significantly higher affinity and longer complex lifetimes.
By understanding the fundamental mechanism and the key experimental parameters, researchers can effectively leverage the this compound system for the sensitive and specific detection of His-tagged proteins in a wide range of applications.
References
- 1. Simplified detection of polyhistidine-tagged proteins in gels and membranes using a UV-excitable dye and a multiple chelator head pair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. neb.com [neb.com]
- 4. iba-lifesciences.com [iba-lifesciences.com]
- 5. Hexahistidine-Tag-Specific Optical Probes for Analyses of Proteins and Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-techne.com [bio-techne.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Specific and stable fluorescence labeling of histidine-tagged proteins for dissecting multi-protein complex formation. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Specific and stable fluorescence labeling of histidine-tagged proteins for dissecting multi-protein complex formation. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Rapid labeling of intracellular His-tagged proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protenova.com [protenova.com]
An In-depth Technical Guide to the Fluorescence Properties of NTA-FITC
For researchers, scientists, and drug development professionals, understanding the fluorescence characteristics of probes like NTA-FITC is paramount for accurate and reproducible experimental design. This guide provides a comprehensive overview of the core fluorescence properties of this compound, methodologies for its use, and the underlying principles of its application in studying protein interactions.
Core Fluorescence Properties of this compound
Fluorescein (B123965) isothiocyanate (FITC) is a widely used green fluorescent dye. When conjugated with nitrilotriacetic acid (NTA), it becomes a powerful tool for targeting and labeling proteins containing a polyhistidine tag (His-tag). The fluorescence properties of the resulting this compound conjugate are largely governed by the FITC fluorophore, but are also influenced by the presence of the NTA moiety and its chelation with metal ions.
While specific quantitative data for the this compound conjugate is not extensively published, the fundamental spectral characteristics are similar to those of FITC. It is crucial for researchers to experimentally determine the precise fluorescence properties of their specific this compound conjugate in the context of their experimental buffer and conditions.
Table 1: Summary of Quantitative Data for FITC
| Property | Value | Notes |
| Excitation Maximum (λex) | ~495 nm[1] | This is the wavelength at which the fluorophore absorbs the most light. |
| Emission Maximum (λem) | ~520 nm[1] | This is the wavelength at which the fluorophore emits the most light after excitation. |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | A measure of how strongly the molecule absorbs light at its excitation maximum. |
| Fluorescence Quantum Yield (ΦF) | ~0.92 | The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency. |
| Fluorescence Lifetime (τ) | Not widely reported for this compound | This is the average time the fluorophore spends in the excited state before returning to the ground state. It is highly sensitive to the local environment. |
The Impact of Ni2+ Chelation: Fluorescence Quenching
A key feature of the this compound probe is its ability to chelate divalent metal ions, most commonly nickel (Ni²⁺), to facilitate binding to His-tagged proteins. However, it is important to note that many transition metal ions, including Ni²⁺, can act as fluorescence quenchers.[2] This quenching effect is a critical consideration in experimental design and data interpretation.
The primary mechanism for fluorescence quenching by transition metals is often photoinduced electron transfer (PET).[3] In this process, an electron is transferred from the excited fluorophore to the metal ion, leading to a non-radiative decay pathway and a decrease in fluorescence intensity. The extent of quenching can be influenced by the specific metal ion, its proximity to the fluorophore, and the overall molecular conformation.
While the fluorescence of FITC is quenched by Ni²⁺, one study noted that introducing the NTA group at the 6-position of the fluorescein ring resulted in a probe with slighter fluorescence quenching, suggesting that the conjugation chemistry can influence the degree of this effect.
Experimental Protocols
Determining the Molar Extinction Coefficient of this compound
The molar extinction coefficient (ε) is essential for accurately determining the concentration of the probe. It can be determined experimentally using the Beer-Lambert law (A = εlc), where A is the absorbance, l is the path length of the cuvette (typically 1 cm), and c is the molar concentration.[4]
Methodology:
-
Prepare a stock solution: Accurately weigh a known mass of this compound and dissolve it in a precise volume of a suitable solvent (e.g., DMSO) to create a stock solution of known concentration.
-
Create a dilution series: Prepare a series of dilutions of the stock solution in the desired experimental buffer.
-
Measure absorbance: Using a spectrophotometer, measure the absorbance of each dilution at the excitation maximum of this compound (~495 nm).
-
Plot and calculate: Plot absorbance versus concentration. The slope of the resulting line will be the molar extinction coefficient.
Determining the Fluorescence Quantum Yield of this compound
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is typically determined using a comparative method with a well-characterized fluorescence standard.
Methodology:
-
Select a standard: Choose a fluorescence standard with a known quantum yield and similar excitation and emission properties to this compound (e.g., Fluorescein in 0.1 M NaOH, ΦF = 0.91).
-
Prepare solutions: Prepare dilute solutions of both the this compound sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is low (< 0.1) to avoid inner filter effects.
-
Measure fluorescence spectra: Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.
-
Calculate quantum yield: The quantum yield of the sample (ΦF_sample) can be calculated using the following equation:
ΦF_sample = ΦF_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Preparation of this compound-Ni²⁺ Complex and Labeling of His-tagged Proteins
This protocol outlines the steps for preparing the this compound-Ni²⁺ complex and using it to label a His-tagged protein.
Materials:
-
This compound
-
NiCl₂ or NiSO₄ solution
-
His-tagged protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., Tris-buffered saline, pH 8.0)
Procedure:
-
Preparation of this compound-Ni²⁺ Complex:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
In a microcentrifuge tube, mix the this compound solution with a molar excess (e.g., 5-fold) of the nickel salt solution.
-
Incubate the mixture for 30 minutes at room temperature to allow for chelation.
-
-
Protein Labeling:
-
To your His-tagged protein solution, add the freshly prepared this compound-Ni²⁺ complex. A molar ratio of 1:3 to 1:10 (protein to probe) is a good starting point, but this may need to be optimized.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Purification of the Labeled Protein:
-
To remove unbound this compound-Ni²⁺, pass the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer.
-
The labeled protein will elute in the initial fractions, while the smaller, unbound probe will be retained and elute later.
-
Collect the fractions containing the labeled protein. The success of the labeling can be confirmed by measuring the absorbance at 280 nm (for the protein) and 495 nm (for the FITC).
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Selective Chemical Labeling of Proteins with Small Fluorescent Molecules Based on Metal-Chelation Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
NTA-FITC for Studying Protein Localization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise subcellular localization of proteins is fundamental to their function. Understanding where a protein resides within a cell and how its location changes in response to stimuli is crucial for dissecting complex cellular processes and for the development of targeted therapeutics. One powerful technique for visualizing and tracking proteins in live and fixed cells is the use of Nitrilotriacetic Acid (NTA) conjugated to Fluorescein Isothiocyanate (NTA-FITC). This system offers a versatile method for labeling proteins engineered to carry a polyhistidine-tag (His-tag), a commonly used affinity tag in recombinant protein expression.
This technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis considerations for using this compound to study protein localization.
Core Principles
The this compound labeling strategy is based on the high-affinity interaction between the NTA moiety, chelated with a divalent metal ion (typically Nickel, Ni2+), and the imidazole (B134444) side chains of the histidine residues in a His-tag.[1] FITC, a widely used green fluorescent dye, is covalently attached to the NTA molecule, providing the means for fluorescent detection.[2]
The key components of this system are:
-
Nitrilotriacetic Acid (NTA): A chelating agent that can be charged with Ni2+ ions. The resulting Ni2+-NTA complex presents coordination sites that readily bind to the His-tag.[1]
-
Fluorescein Isothiocyanate (FITC): A fluorescent probe with an excitation maximum around 495 nm and an emission maximum around 519 nm.[2] Its isothiocyanate group forms a stable covalent bond with primary amines on the NTA molecule.
-
His-tagged Protein: The protein of interest is genetically engineered to include a sequence of six or more histidine residues, typically at the N- or C-terminus.
The reversible nature of the Ni2+-NTA-His-tag interaction allows for both stable labeling and, if required, subsequent removal of the probe.[1]
Quantitative Data Summary
The affinity of the NTA-His-tag interaction is a critical parameter for stable labeling. While mono-NTA probes have been widely used, multivalent NTA conjugates (e.g., tris-NTA) have been developed to significantly enhance binding affinity.[3][4]
| Parameter | Value | Notes |
| Binding Affinity (Kd) | ||
| Mono-NTA to His-tag | ~1-10 µM | The relatively lower affinity can lead to faster dissociation. |
| Tris-NTA to His-tag | 20 nM - sub-nanomolar | The multivalent interaction provides significantly higher stability, with complex lifetimes exceeding an hour.[3][4] |
| FITC Spectral Properties | ||
| Excitation Maximum | ~495 nm | Compatible with standard 488 nm laser lines. |
| Emission Maximum | ~519 nm | Emits in the green channel. |
| Signal-to-Noise Ratio (SNR) | Variable | SNR is highly dependent on experimental conditions, including probe concentration, expression level of the target protein, and microscope settings. High-quality confocal images typically have an SNR of >30.[5] |
Experimental Protocols
A. Synthesis of this compound Conjugate (Conceptual Overview)
The synthesis of this compound involves the chemical conjugation of an amine-functionalized NTA derivative with FITC. A common approach involves:
-
Protection of NTA: The carboxylic acid groups of NTA are protected to prevent side reactions.
-
Introduction of an Amine Group: A linker with a terminal amine group is attached to the NTA molecule.
-
Conjugation with FITC: The isothiocyanate group of FITC reacts with the primary amine of the functionalized NTA to form a stable thiourea (B124793) bond.
-
Deprotection: The protecting groups on the NTA carboxylic acids are removed.
-
Purification: The final this compound conjugate is purified using techniques like HPLC.
Synthesis workflow for this compound.
B. Live-Cell Imaging Protocol for His-tagged Protein Localization
This protocol outlines the steps for labeling and imaging His-tagged proteins in living cells using Ni2+-NTA-FITC.
Materials:
-
Cells expressing the His-tagged protein of interest
-
This compound solution (e.g., 1 mM in DMSO)
-
NiCl2 solution (e.g., 100 mM in water)
-
Live-cell imaging medium (e.g., HBSS or phenol (B47542) red-free medium)
-
Confocal microscope with appropriate filter sets for FITC
Procedure:
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and reach the desired confluency.
-
Preparation of Ni2+-NTA-FITC:
-
Prepare a working solution of this compound in imaging medium.
-
Add NiCl2 to the this compound solution at a molar ratio of 1:1 to 1:5 (this compound:NiCl2) to charge the NTA with nickel.
-
Incubate for 10-15 minutes at room temperature. The final labeling concentration of Ni2+-NTA-FITC typically ranges from 1-10 µM.
-
-
Labeling:
-
Wash the cells once with warm imaging medium.
-
Add the Ni2+-NTA-FITC labeling solution to the cells.
-
Incubate for 15-30 minutes at 37°C.[6]
-
-
Washing:
-
Gently remove the labeling solution.
-
Wash the cells 2-3 times with warm imaging medium to remove unbound probe.
-
-
Imaging:
-
Add fresh imaging medium to the cells.
-
Image the cells using a confocal microscope with excitation at ~488 nm and emission detection at ~520 nm.
-
Live-cell imaging workflow.
C. Fixed-Cell Imaging Protocol
This protocol is suitable for high-resolution imaging of protein localization where live-cell dynamics are not required.
Materials:
-
Cells expressing the His-tagged protein of interest on coverslips
-
Ni2+-NTA-FITC labeling solution
-
Paraformaldehyde (PFA) solution (e.g., 4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Mounting medium with antifade reagent
Procedure:
-
Cell Culture: Grow cells on coverslips to the desired confluency.
-
Fixation:
-
Wash cells with PBS.
-
Fix with 4% PFA for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 30 minutes to reduce non-specific binding.
-
-
Labeling:
-
Incubate with Ni2+-NTA-FITC labeling solution (1-10 µM in blocking buffer) for 1 hour at room temperature.
-
-
Washing:
-
Wash three times with PBS.
-
-
Mounting:
-
Mount the coverslips on microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Image using a confocal or widefield fluorescence microscope.
-
Data Analysis and Visualization
A. Image Analysis Workflow
Quantitative analysis of protein localization from fluorescence microscopy images typically involves the following steps:
-
Image Acquisition: Acquire high-quality images with optimal signal-to-noise ratio.
-
Image Pre-processing: Correct for background fluorescence and noise.
-
Cell Segmentation: Identify the boundaries of individual cells and subcellular compartments (e.g., nucleus, cytoplasm).
-
Signal Quantification: Measure the fluorescence intensity and distribution within the segmented regions.
-
Colocalization Analysis (if applicable): If studying the interaction with another labeled protein, quantify the degree of spatial overlap.
Image analysis workflow.
B. Example Application: Visualizing GPCR Translocation
This compound can be used to study the translocation of a His-tagged G-protein coupled receptor (GPCR) from the plasma membrane to intracellular compartments upon ligand binding.
GPCR translocation pathway.
Considerations and Limitations
-
Photostability: FITC is susceptible to photobleaching, especially with intense or prolonged illumination.[7] The use of antifade reagents in fixed-cell imaging and minimizing light exposure during live-cell imaging is crucial.
-
pH Sensitivity: The fluorescence intensity of FITC is pH-dependent, which can be a consideration for studies involving acidic organelles.
-
Non-specific Binding: Proper blocking and washing steps are essential to minimize background signal from non-specific binding of the probe.
-
Steric Hindrance: The size of the this compound probe could potentially interfere with the function or interaction of the target protein.
-
Expression Levels: Overexpression of the His-tagged protein can lead to mislocalization artifacts. It is important to express the protein at near-physiological levels if possible.
Conclusion
This compound provides a robust and specific method for labeling and visualizing His-tagged proteins to study their subcellular localization. The commercial availability of reagents and the straightforward labeling protocols make it an accessible technique for many researchers. By carefully considering the experimental design, optimizing labeling and imaging conditions, and employing quantitative image analysis, this compound can yield valuable insights into the dynamic world of protein trafficking and function. The development of higher affinity multivalent NTA probes further enhances the stability and specificity of this powerful labeling strategy.
References
- 1. Hexahistidine-Tag-Specific Optical Probes for Analyses of Proteins and Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted fluorescent imaging of a novel FITC-labeled PSMA ligand in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 6. Rapid labeling of intracellular His-tagged proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Characteristics of NTA-FITC Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the spectral properties of Nitrilotriacetic acid (NTA) conjugated with Fluorescein Isothiocyanate (FITC). This conjugate is a powerful tool in biological research, primarily utilized for the detection and analysis of polyhistidine-tagged (His-tagged) proteins. By combining the specific binding capabilities of metal-chelated NTA with the fluorescent signaling of FITC, researchers can perform a variety of sensitive assays.
Core Concept: NTA-FITC in Action
The functionality of the this compound conjugate hinges on the interaction between its two key components. The NTA moiety is a chelator that can bind metal ions, most commonly Nickel (Ni²⁺). This Ni-NTA complex has a high affinity for the imidazole (B134444) side chains of histidine residues, enabling it to selectively bind to proteins engineered with a polyhistidine tag. The FITC molecule serves as a fluorescent reporter. When the this compound conjugate binds to a His-tagged protein, the protein can be detected and quantified by measuring the fluorescence emitted by FITC.
Quantitative Spectral and Photophysical Data
The spectral characteristics of the this compound conjugate are primarily determined by the FITC fluorophore. While conjugation to NTA and binding to a target protein can cause minor shifts, the fundamental properties of FITC provide a strong baseline for experimental design. The data presented below is for FITC, which is the fluorescent component of the conjugate.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~495 nm | [1][2][3] |
| Emission Maximum (λem) | ~519-525 nm | [1][2][3][4] |
| Molar Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹ | [2][3] |
| Quantum Yield (Φ) | ~0.92 | [2][3] |
| Recommended Laser Line | 488 nm | [3][4] |
| Emission Color | Green | [2][3] |
Note: Spectral properties, particularly quantum yield, can be sensitive to environmental factors such as pH and temperature.[2][3]
Experimental Protocols
General Protocol for Measuring Fluorescence Spectra
This protocol outlines the steps to determine the excitation and emission spectra of an this compound conjugate, particularly when bound to a His-tagged protein.
Objective: To measure the fluorescence intensity and spectral profile of the this compound conjugate upon binding to a target molecule.
Materials:
-
This compound conjugate
-
His-tagged protein of interest
-
Fluorescence Spectrophotometer/Plate Reader
-
Quartz cuvettes or appropriate microplates
-
Binding Buffer (e.g., PBS, pH 7.4)
-
NiCl₂ solution (if NTA is not pre-charged with Nickel)
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound conjugate in a suitable solvent like DMSO.[5]
-
Dilute the His-tagged protein to the desired concentration in the binding buffer.
-
If necessary, charge the this compound with nickel by incubating it with a slight molar excess of NiCl₂ in the binding buffer.
-
-
Binding Reaction:
-
In a microcentrifuge tube or well of a microplate, combine the Ni-NTA-FITC conjugate with the His-tagged protein solution.
-
Incubate the mixture at room temperature for 30-60 minutes to allow for binding. Protect the solution from light to prevent photobleaching.[6]
-
-
Fluorescence Measurement:
-
Transfer the solution to a quartz cuvette or the well of a suitable microplate.
-
To measure the emission spectrum: Set the excitation wavelength on the spectrophotometer to the peak absorbance of FITC (~495 nm). Scan a range of emission wavelengths (e.g., 500 nm to 650 nm) and record the fluorescence intensity at each wavelength.[7]
-
To measure the excitation spectrum: Set the emission detection wavelength to the peak emission of FITC (~520 nm). Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm) and record the resulting fluorescence intensity.
-
-
Data Analysis:
-
Plot fluorescence intensity versus wavelength to visualize the excitation and emission spectra.
-
The peak of the emission graph represents the emission maximum (λem), and the peak of the excitation graph represents the excitation maximum (λex).
-
Protocol for His-Tagged Protein Detection Assay
This protocol describes a typical workflow for using this compound to detect and quantify a His-tagged protein in a sample.
Objective: To detect the presence and relative quantity of a His-tagged protein using a Ni-NTA-FITC probe.
Materials:
-
Ni-NTA-FITC conjugate
-
Samples containing His-tagged protein (e.g., cell lysates, purified protein solutions)
-
Negative control sample (lacking the His-tagged protein)
-
Fluorescence microplate reader
-
Black-walled, clear-bottom microplates (to minimize background fluorescence)
-
Wash Buffer (e.g., PBS with a low concentration of a non-ionic detergent like Tween-20)
Methodology:
-
Sample Preparation:
-
Prepare serial dilutions of your protein sample in binding buffer to find a concentration within the linear range of the assay.
-
Aliquot 100 µL of each sample dilution and the negative control into the wells of the microplate.
-
-
Probe Incubation:
-
Dilute the Ni-NTA-FITC conjugate in binding buffer to the final working concentration.
-
Add an equal volume of the diluted conjugate solution to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Washing (Optional, for higher signal-to-noise):
-
This step is relevant if using an immobilization format (e.g., protein bound to a plate). If in solution, this step is omitted.
-
Gently aspirate the solution from the wells.
-
Wash the wells 2-3 times with 200 µL of wash buffer to remove unbound probe.
-
-
Fluorescence Reading:
-
Read the plate using a fluorescence microplate reader with filters appropriate for FITC (Excitation: ~485-495 nm, Emission: ~515-525 nm).
-
-
Data Analysis:
-
Subtract the average fluorescence of the negative control from all sample readings to correct for background.
-
Plot the background-corrected fluorescence intensity against the protein concentration to generate a standard curve or determine relative quantities.
-
Visualizations of Key Processes
Signaling Pathway: this compound Binding Mechanism
The following diagram illustrates the principle of how the this compound conjugate binds to a His-tagged protein for fluorescent detection.
Experimental Workflow: Protein Detection Assay
This diagram outlines the sequential steps involved in a typical protein detection experiment using this compound.
References
A Novice Researcher's Guide to Nanoparticle Tracking Analysis with Fluorescein Isothiocyanate (NTA-FITC)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Nanoscale with Light
In the burgeoning fields of nanotechnology, drug delivery, and extracellular vesicle research, the precise characterization of nanoparticles is paramount. Nanoparticle Tracking Analysis (NTA) has emerged as a powerful technique for visualizing and analyzing nanoparticles in liquid suspension.[1][2][3][4] This guide provides a comprehensive introduction to a specialized application of this technology: NTA combined with Fluorescein (B123965) Isothiocyanate (FITC) labeling, a technique herein referred to as NTA-FITC. This method allows for the specific detection and characterization of fluorescently labeled nanoparticles, offering a deeper level of analysis beyond standard NTA.[5][6]
This technical guide is designed for novice researchers, providing a foundational understanding of the core principles, detailed experimental protocols, and data interpretation strategies for this compound. We will explore the underlying technologies of NTA and FITC, delve into the practical aspects of sample preparation and analysis, and present quantitative data in a clear, accessible format. Furthermore, this guide will utilize diagrams to illustrate key experimental workflows, enabling a more intuitive grasp of the concepts.
Core Principles: The Synergy of Motion and Fluorescence
This compound leverages the complementary strengths of two established scientific principles: the Brownian motion of nanoparticles and the fluorescence of FITC.
Nanoparticle Tracking Analysis (NTA)
NTA is a particle-by-particle analysis technique that visualizes and tracks the random movement of individual nanoparticles in a liquid sample, a phenomenon known as Brownian motion.[1][2][3] A laser beam illuminates the nanoparticles, which scatter the light, allowing them to be visualized by a microscope equipped with a sensitive camera.[2][4][6] The NTA software then tracks the trajectory of each particle on a frame-by-frame basis.
The rate of a particle's movement is directly related to its size through the Stokes-Einstein equation. Smaller particles move more rapidly, while larger particles exhibit slower, more restricted movement. By analyzing the mean square displacement of each tracked particle, the software calculates its hydrodynamic diameter.[1][3] This particle-by-particle analysis provides high-resolution size distribution profiles and concentration measurements of the nanoparticle population.[2][7]
Fluorescein Isothiocyanate (FITC)
Fluorescein isothiocyanate (FITC) is a derivative of the fluorescein molecule, a widely used green fluorescent dye.[8][9][10] Its key feature is the isothiocyanate group (-N=C=S), which readily reacts with primary amine groups on proteins, antibodies, and other biomolecules to form a stable covalent bond.[7][9][11] This property makes FITC an excellent tool for labeling specific targets of interest.[7][11]
FITC has an excitation maximum at approximately 495 nm and an emission maximum at around 519 nm, appearing as a bright green color when excited by blue light.[8][9][10] This distinct spectral profile allows for its detection using appropriate laser and filter combinations in fluorescence microscopy and, crucially for this guide, in fluorescent NTA systems.[7]
The this compound Workflow: From Labeling to Analysis
The power of this compound lies in its ability to selectively analyze a subpopulation of fluorescently labeled nanoparticles within a heterogeneous sample. This is particularly valuable in complex biological fluids where numerous particle types may be present. The general workflow involves labeling the target nanoparticles with FITC, followed by analysis using an NTA instrument equipped for fluorescence detection.
Experimental Protocols
This section provides a detailed methodology for performing this compound analysis, focusing on the characterization of extracellular vesicles (EVs) as a common application.
Materials
-
Nanoparticle Sample: Isolated and purified extracellular vesicles (EVs)
-
FITC-conjugated Antibody: Specific to a surface marker on the EVs of interest (e.g., anti-CD63-FITC)
-
Phosphate-Buffered Saline (PBS): Filtered (0.02 µm)
-
Size Exclusion Chromatography (SEC) columns: For purification of labeled EVs
-
NTA Instrument: Equipped with a laser for FITC excitation (e.g., 488 nm) and an appropriate long-pass filter for emission detection.
Protocol for FITC Labeling of Extracellular Vesicles
-
Sample Preparation: Resuspend the purified EV pellet in 100 µL of filtered PBS.
-
Antibody Incubation: Add the FITC-conjugated antibody to the EV suspension at a concentration recommended by the manufacturer.
-
Incubation: Incubate the mixture for 1 hour at room temperature in the dark to allow for antibody binding and to prevent photobleaching of the FITC.
-
Purification: To remove unbound antibodies, pass the labeling reaction mixture through a size exclusion chromatography (SEC) column. Collect the fractions containing the labeled EVs. This step is crucial to avoid the detection of unbound fluorescent antibodies as individual particles.[8]
NTA Instrument Setup and Data Acquisition
-
Instrument Calibration: Calibrate the NTA instrument using a standard of known size and concentration (e.g., 100 nm polystyrene beads).
-
Sample Loading: Load the purified, FITC-labeled EV sample into the sample chamber of the NTA instrument.
-
Focusing: Adjust the focus to obtain a clear image of the scattered light from the nanoparticles.
-
Data Acquisition (Scatter Mode): First, capture a video of the nanoparticles in scatter mode (without the fluorescence filter). This will provide the size and concentration of the total particle population.
-
Data Acquisition (Fluorescence Mode): Engage the appropriate fluorescence filter to block the scattered laser light and only allow the emitted fluorescence from the FITC-labeled particles to reach the camera. Capture a video in fluorescence mode. This will provide the size and concentration of the specifically labeled EV subpopulation.
-
Replicates: Perform at least three replicate measurements for each sample to ensure statistical robustness.
Data Analysis
The NTA software will analyze the captured videos to generate size distribution and concentration data for both the total particle population (from scatter mode) and the FITC-labeled subpopulation (from fluorescence mode). The percentage of labeled particles can then be calculated by dividing the concentration of fluorescent particles by the total particle concentration.
Data Presentation: Quantitative Insights
The quantitative data obtained from this compound experiments can be summarized in tables for easy comparison and interpretation. Below are examples of how to present such data for different applications.
Characterization of Fluorescently Labeled Extracellular Vesicles
This table illustrates the characterization of two different populations of extracellular vesicles (EVs) labeled with a FITC-conjugated antibody against a specific surface marker.
| Sample | Total Particle Concentration (particles/mL) | Fluorescent Particle Concentration (particles/mL) | Mean Size (nm) - Total | Mean Size (nm) - Fluorescent | Percentage Labeled (%) |
| EV Population A | 1.2 x 1010 | 4.8 x 109 | 125 ± 15 | 130 ± 18 | 40 |
| EV Population B | 9.5 x 109 | 1.9 x 109 | 140 ± 22 | 145 ± 25 | 20 |
Data are presented as mean ± standard deviation from three replicate measurements.
Monitoring Protein Aggregation with this compound
This compound can be used to study the aggregation of a specific protein within a mixture by labeling that protein with FITC. This table shows the change in the concentration and size of FITC-labeled protein aggregates over time when subjected to stress.
| Time (hours) | Total Aggregate Concentration (particles/mL) | Fluorescent Aggregate Concentration (particles/mL) | Mean Aggregate Size (nm) - Fluorescent |
| 0 | 5.2 x 107 | 4.9 x 107 | 85 ± 10 |
| 2 | 1.8 x 108 | 1.7 x 108 | 150 ± 25 |
| 4 | 4.5 x 108 | 4.3 x 108 | 220 ± 35 |
| 6 | 7.1 x 108 | 6.9 x 108 | 310 ± 45 |
Data are presented as mean ± standard deviation from three replicate measurements.
Assessing Drug Delivery Vehicle Loading Efficiency
In drug development, this compound can be used to assess the loading of a fluorescently tagged drug (or a surrogate) into nanoparticles like liposomes.
| Liposome Formulation | Total Liposome Concentration (particles/mL) | FITC-Drug Loaded Liposome Concentration (particles/mL) | Mean Liposome Size (nm) | Loading Efficiency (%) |
| Formulation 1 | 2.5 x 1011 | 1.5 x 1011 | 110 ± 12 | 60 |
| Formulation 2 | 2.8 x 1011 | 2.2 x 1011 | 115 ± 14 | 78.6 |
| Formulation 3 | 2.3 x 1011 | 0.9 x 1011 | 108 ± 11 | 39.1 |
Data are presented as mean ± standard deviation from three replicate measurements.
Mandatory Visualizations: Illustrating Key Processes
Diagrams are invaluable for understanding complex experimental setups and biological pathways. The following diagrams, created using the DOT language, visualize key workflows and concepts related to this compound.
Experimental Workflow for Phenotyping Extracellular Vesicles
This diagram illustrates the process of identifying a specific subpopulation of EVs using a FITC-labeled antibody.
Logical Flow for Drug Delivery Nanoparticle Characterization
This diagram outlines the logical steps for characterizing the loading and stability of a FITC-labeled drug in a nanoparticle delivery system.
Conclusion and Future Outlook
This compound is a powerful and versatile technique that provides researchers with the ability to perform high-resolution characterization of specifically labeled nanoparticle subpopulations. Its applications span a wide range of scientific disciplines, from fundamental research into extracellular vesicles to the development of novel drug delivery systems. By combining the principles of Nanoparticle Tracking Analysis with the specificity of fluorescence labeling, this compound offers a deeper understanding of complex nanoparticle systems. As the field of nanotechnology continues to advance, the importance of such precise and specific characterization methods will only grow, making this compound an indispensable tool for the modern researcher.
References
- 1. Analysis of Extracellular Vesicles Using Fluorescence Nanoparticle Tracking Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Nanoparticle Tracking Analysis for the Quantification and Size Determination of Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence Nanoparticle Detection using NanoSight NTA | Malvern Panalytical [malvernpanalytical.com]
- 6. Fluorescence for Nanoparticle Tracking Analysis Measurements | Malvern Panalytical [malvernpanalytical.com]
- 7. briefs.techconnect.org [briefs.techconnect.org]
- 8. Quantitative single-particle profiling of extracellular vesicles via fluorescent nanoparticle tracking analysis - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 9. Analysis of Extracellular Vesicles Using Fluorescence Nanoparticle Tracking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nanoparticle Tracking Analysis: An Effective Tool to Characterize Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
NTA-FITC in Protein Labeling: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Nitrilotriacetic acid-Fluorescein isothiocyanate (NTA-FITC) and its pivotal role in modern protein labeling techniques. We will delve into the core principles, experimental methodologies, and practical applications of this powerful tool for researchers in the life sciences.
Introduction to this compound Protein Labeling
This compound is a chemical probe designed for the specific labeling of proteins that have been genetically engineered to include a polyhistidine-tag (His-tag). This technique leverages the high-affinity interaction between the NTA moiety, chelated with a nickel ion (Ni²⁺), and the imidazole (B134444) side chains of the histidine residues in the His-tag. The FITC component is a widely used fluorophore that allows for the detection and quantification of the labeled protein through fluorescence-based methods.
The labeling strategy is a two-step process. First, the NTA component of the this compound molecule is charged with Ni²⁺ ions. Subsequently, this Ni²⁺-NTA-FITC complex is introduced to the His-tagged protein of interest, leading to a stable, non-covalent attachment of the fluorescent FITC molecule to the protein via the His-tag. This method offers a high degree of specificity, as the Ni²⁺-NTA interaction is highly selective for polyhistidine sequences.
The Chemistry Behind the Label
The efficacy of this compound labeling is rooted in two distinct chemical interactions: the chelation of nickel by NTA and the covalent conjugation of FITC.
Nitrilotriacetic Acid (NTA) and Nickel Chelation
Nitrilotriacetic acid (NTA) is a tetradentate chelating agent, meaning it can form four coordinate bonds with a single metal ion.[1] When complexed with a nickel (II) ion, the NTA molecule occupies four of the six available coordination sites of the nickel ion. The remaining two sites are then available to bind with high affinity to the imidazole rings of the histidine residues within a polyhistidine tag.[1] This interaction is the foundation of Immobilized Metal Affinity Chromatography (IMAC), a widely used technique for purifying His-tagged proteins.
Fluorescein (B123965) Isothiocyanate (FITC) Conjugation
Fluorescein isothiocyanate (FITC) is a derivative of the fluorescein dye that contains a reactive isothiocyanate group (-N=C=S).[2] This group readily reacts with primary amine groups (-NH₂), such as the N-terminus of a protein or the epsilon-amino group of lysine (B10760008) residues, to form a stable thiourea (B124793) bond.[2][3] This covalent linkage permanently attaches the fluorescent FITC molecule to the NTA moiety, creating the this compound conjugate.
Quantitative Data and Performance Metrics
The binding affinity of the Ni²⁺-NTA complex to the His-tag is a critical parameter that dictates the stability of the label. This affinity can be modulated by increasing the number of NTA moieties in the labeling reagent.
| Parameter | Mono-NTA-Ni²⁺ | Bis-NTA-Ni²⁺ | Tris-NTA-Ni²⁺ |
| Dissociation Constant (Kd) | 1 - 20 µM[3][4] | ~40 nM[3] | ~10 nM to sub-nanomolar |
| Binding Stoichiometry | 1:1 (NTA:His-tag) | 2:1 (NTA:His-tag) | 3:1 (NTA:His-tag) |
| Complex Stability | Low | Moderate | High |
Fluorescence Properties of FITC:
| Property | Value |
| Excitation Maximum (λex) | ~495 nm[3] |
| Emission Maximum (λem) | ~520 nm[3] |
| Quantum Yield (Φ) | ~0.92[5] |
| Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹[5] |
Experimental Protocols
General this compound Labeling of a His-tagged Protein
This protocol outlines the fundamental steps for labeling a purified His-tagged protein with this compound.
Materials:
-
Purified His-tagged protein in an amine-free buffer (e.g., PBS, HEPES)
-
This compound conjugate
-
NiCl₂ solution (e.g., 100 mM)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Ensure the purified His-tagged protein is in a buffer free of primary amines (e.g., Tris) and chelating agents (e.g., EDTA), as these will interfere with the labeling reaction. If necessary, perform a buffer exchange into a suitable reaction buffer.
-
Determine the protein concentration using a spectrophotometer at 280 nm or a protein assay.
-
-
Charging this compound with Nickel:
-
Prepare a solution of this compound in the reaction buffer.
-
Add a slight molar excess of NiCl₂ solution to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to allow for the formation of the Ni²⁺-NTA-FITC complex.
-
-
Labeling Reaction:
-
Add the Ni²⁺-NTA-FITC complex to the His-tagged protein solution. The optimal molar ratio of the complex to the protein should be determined empirically, but a starting point of a 5 to 10-fold molar excess of the complex is common.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. Protect the reaction from light to prevent photobleaching of the FITC.
-
-
Removal of Unbound Label:
-
Separate the labeled protein from the unbound Ni²⁺-NTA-FITC complex using size-exclusion chromatography or dialysis.
-
Collect the fractions containing the labeled protein. The labeled protein will have a characteristic yellow-green color.
-
-
Characterization of Labeled Protein:
-
Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and 495 nm (for FITC concentration).
-
Calculate the degree of labeling (DOL), which is the molar ratio of FITC to protein.
-
Protocol for Fluorescence Microscopy
This protocol provides a general workflow for visualizing this compound labeled proteins in a cellular context.
Materials:
-
Cells expressing the His-tagged protein of interest
-
This compound labeled protein (prepared as in 4.1)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular targets
-
Mounting medium with an anti-fade reagent
-
Fluorescence microscope with appropriate filter sets for FITC (Excitation: ~490 nm, Emission: ~525 nm)
Procedure:
-
Cell Preparation:
-
Culture cells on coverslips or in imaging dishes.
-
If the His-tagged protein is secreted, it can be added to the cell culture medium. For cell-surface proteins, the labeled protein can be incubated directly with live cells. For intracellular proteins, cells will need to be fixed and permeabilized.
-
-
Labeling:
-
Extracellular/Secreted Proteins: Incubate the cells with the this compound labeled protein in cell culture medium for a predetermined time and concentration.
-
Intracellular Proteins:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells with PBS.
-
Incubate the fixed and permeabilized cells with the this compound labeled protein in a suitable buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.
-
-
-
Washing:
-
Wash the cells three times with PBS to remove any unbound labeled protein.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for FITC.
-
Protocol for Flow Cytometry
This protocol outlines the use of this compound labeled proteins for analyzing cell populations by flow cytometry.
Materials:
-
Cell suspension expressing the His-tagged protein of interest
-
This compound labeled protein (prepared as in 4.1)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer with a 488 nm laser
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension in cold flow cytometry staining buffer.
-
Adjust the cell concentration to approximately 1 x 10⁶ cells/mL.
-
-
Labeling:
-
Add the this compound labeled protein to the cell suspension at a predetermined optimal concentration.
-
Incubate for 30-60 minutes on ice, protected from light.
-
-
Washing:
-
Wash the cells twice with cold flow cytometry staining buffer by centrifugation and resuspension to remove unbound labeled protein.
-
-
Data Acquisition:
-
Resuspend the cells in an appropriate volume of flow cytometry staining buffer.
-
Analyze the cells on a flow cytometer using the 488 nm laser for excitation and detecting the emission in the FITC channel (typically around 530/30 nm).
-
Visualizations
Caption: Workflow for labeling a His-tagged protein with this compound.
Caption: Mechanism of Ni²⁺-NTA-FITC binding to a His-tag.
Applications in Research and Drug Development
This compound and similar labeling reagents are invaluable tools across various scientific disciplines:
-
Protein Localization and Trafficking: Visualizing the subcellular localization of a protein of interest using fluorescence microscopy.
-
Protein-Protein Interactions: Studying the co-localization of two or more proteins within a cell.
-
Flow Cytometry: Identifying and quantifying specific cell populations based on the expression of a His-tagged surface marker.[6]
-
High-Throughput Screening: Developing cell-based assays to screen for compounds that modulate the expression or localization of a His-tagged protein.
-
Immunoassays: Using this compound labeled proteins as detection reagents in various assay formats.[7]
Limitations and Considerations
While a powerful technique, there are several factors to consider when using this compound:
-
pH Sensitivity: The fluorescence of FITC is pH-dependent and decreases in acidic environments.[6]
-
Photobleaching: FITC is susceptible to photobleaching, which can be mitigated by using anti-fade reagents and minimizing light exposure.[6]
-
Non-covalent Interaction: The binding between Ni²⁺-NTA and the His-tag is non-covalent and can be reversed by high concentrations of imidazole or chelating agents like EDTA.
-
Steric Hindrance: The size of the this compound molecule may sterically hinder the function of some proteins.
-
Background Fluorescence: Inadequate removal of unbound this compound can lead to high background fluorescence.
Conclusion
This compound provides a robust and specific method for the fluorescent labeling of His-tagged proteins. Its ease of use, high specificity, and compatibility with a wide range of fluorescence-based techniques make it an essential tool for researchers and drug development professionals. By understanding the underlying principles and optimizing experimental protocols, scientists can effectively harness the power of this compound to gain deeper insights into protein function and cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Chemical Labeling of Proteins with Small Fluorescent Molecules Based on Metal-Chelation Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recognition of Proteins by Metal Chelation-Based Fluorescent Probes in Cells [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 6. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
The Utility of NTA-FITC in Cellular Imaging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of protein dynamics and interactions within the cellular milieu is paramount to unraveling complex biological processes and advancing drug discovery. The ability to specifically label and track proteins of interest in living cells provides invaluable insights into their function, localization, and role in signaling cascades. The Nitrilotriacetic acid (NTA) functionalized with Fluorescein isothiocyanate (FITC) (NTA-FITC), in conjunction with a metal ion, typically Nickel (Ni²⁺), offers a powerful tool for the targeted imaging of proteins engineered to carry a polyhistidine tag (His-tag). This technical guide explores the core principles, applications, and methodologies associated with the use of this compound in cellular imaging, providing a comprehensive resource for researchers in the field.
The His-tag is a widely used affinity tag due to its small size and low immunogenicity, making it an ideal target for specific labeling. The NTA moiety of the probe chelates a metal ion, which in turn binds with high affinity to the imidazole (B134444) rings of the histidine residues in the His-tag. The attached FITC fluorophore then allows for the visualization of the tagged protein using fluorescence microscopy. This system enables the study of protein localization, translocation, and protein-protein interactions in real-time.
Core Principles and Quantitative Data
The efficacy of a fluorescent probe is determined by its photophysical properties. While specific data for the Ni-NTA-FITC complex can be sparse, the properties of FITC provide a baseline for its performance. It is important to note that the binding of Ni²⁺ to this compound can lead to some fluorescence quenching, a factor to consider in experimental design. Newer generations of NTA-based probes have been developed to mitigate this issue, sometimes showing significant fluorescence enhancement upon binding to a His-tagged protein. For instance, a related membrane-permeable probe, Ni-NTA-AC, exhibits a 13-fold fluorescence enhancement upon photoactivation after binding.[1]
Herein, we summarize the key quantitative data for FITC as a reference.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~495 nm | [2] |
| Emission Maximum (λem) | ~520 nm | [2] |
| Molecular Weight | 389.4 g/mol | [2] |
Experimental Protocols
Protocol 1: Labeling of His-tagged Proteins in Living Cells with a Membrane-Permeable NTA Probe
This protocol is adapted from methodologies developed for membrane-permeable Ni-NTA probes and can be applied to this compound derivatives designed for intracellular labeling.[1][2]
Materials:
-
HeLa cells (or other suitable cell line)
-
Plasmid encoding a His-tagged protein of interest
-
Transfection reagent
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound probe (membrane-permeable variant)
-
Confocal microscope with appropriate filter sets for FITC (Excitation: ~488 nm, Emission: ~525 nm)
Methodology:
-
Cell Culture and Transfection:
-
Plate HeLa cells on glass-bottom dishes suitable for microscopy and culture to 50-70% confluency.
-
Transfect the cells with the plasmid encoding the His-tagged protein using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
Cell Labeling:
-
Prepare a stock solution of the this compound probe in DMSO.
-
On the day of imaging, wash the transfected cells twice with pre-warmed HBSS.
-
Dilute the this compound probe to the desired final concentration (e.g., 10-25 µM) in HBSS.
-
Incubate the cells with the this compound solution for 30 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove unbound probe.
-
-
Imaging:
-
Add fresh HBSS or imaging medium to the cells.
-
Image the cells using a confocal microscope with a 488 nm laser for excitation and collect the emission between 500-550 nm.
-
Acquire images of both transfected and non-transfected cells (as a negative control) to assess specificity.
-
Protocol 2: In Vitro Labeling of Purified His-tagged Protein with FITC
This protocol is a general procedure for labeling purified proteins with FITC and can be adapted for NTA-functionalized proteins.
Materials:
-
Purified His-tagged protein (2 mg/mL) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0, amine-free)
-
FITC (1 mg/mL in anhydrous DMSO, freshly prepared)
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Protein Preparation:
-
Ensure the purified protein is in an amine-free buffer at a concentration of approximately 2 mg/mL. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
Labeling Reaction:
-
Slowly add the FITC solution to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of FITC to protein.
-
Incubate the reaction mixture for 2-8 hours at 4°C or for 1-2 hours at room temperature in the dark with continuous gentle stirring.
-
-
Purification of Labeled Protein:
-
Load the reaction mixture onto a pre-equilibrated gel filtration column.
-
Elute the protein with PBS. The first colored fraction to elute will be the FITC-labeled protein. The later, slower-moving colored band is the unconjugated FITC.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm and 495 nm to determine the protein concentration and the degree of labeling.
-
Visualization of Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex interactions and steps involved in cellular imaging experiments.
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Activation
The EGFR signaling pathway is a critical regulator of cell growth and proliferation and is often studied in cancer research.[3][4][5] this compound can be used to visualize the localization and trafficking of His-tagged EGFR or downstream signaling components.
Caption: EGFR signaling pathway initiated by EGF binding.
Experimental Workflow: Live Cell Imaging of a His-tagged Protein
This workflow outlines the key steps from cell preparation to image analysis.
Caption: Workflow for live-cell imaging with this compound.
Logical Relationship: Principle of this compound Labeling
This diagram illustrates the molecular interactions underlying the specific labeling of His-tagged proteins.
Caption: Principle of His-tag targeting by Ni-NTA-FITC.
Conclusion
This compound provides a versatile and specific method for the fluorescent labeling of His-tagged proteins in cellular imaging applications. Its utility extends from basic research into protein function and localization to more complex studies of signaling pathways and drug-target engagement. While considerations such as membrane permeability and potential fluorescence quenching need to be addressed, the ongoing development of improved NTA-based probes continues to expand the possibilities for live-cell imaging. This guide provides the foundational knowledge and practical protocols for researchers to effectively integrate this compound into their experimental repertoire, ultimately contributing to a deeper understanding of cellular biology and the development of novel therapeutics.
References
- 1. Rapid labeling of intracellular His-tagged proteins in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid labeling of intracellular His-tagged proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoscale Imaging of Epidermal Growth Factor Receptor Clustering: EFFECTS OF INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous visualization of the extracellular and cytoplasmic domains of the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: NTA-FITC Labeling of His-tagged Proteins in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific labeling of proteins with fluorescent probes is a cornerstone of modern biological research, enabling the study of protein localization, interaction, and dynamics. The hexahistidine tag (His-tag) is a widely used affinity tag for recombinant protein purification. This same tag can be exploited for specific, non-covalent labeling using a chelator group, nitrilotriacetic acid (NTA), complexed with a divalent metal ion, typically Nickel (Ni²⁺). When NTA is conjugated to a fluorophore such as Fluorescein isothiocyanate (FITC), the resulting Ni-NTA-FITC complex can be used to fluorescently label His-tagged proteins with high specificity. This method offers a reversible and targeted labeling approach, distinct from covalent modification of native amino acid residues.
The principle relies on the coordination chemistry of the Ni²⁺ ion, which is hexacoordinate. The NTA molecule occupies four of these coordination sites, leaving two available to bind to the imidazole (B134444) side chains of the histidine residues in the His-tag.[1] This interaction is both specific and of moderate affinity, allowing for stable labeling under defined buffer conditions while also permitting dissociation when required, for instance, by the addition of a competing agent like imidazole. For more stable labeling, multivalent NTA conjugates (e.g., tris-NTA) have been developed, which exhibit significantly higher affinity for His-tags.[1][2]
These application notes provide a detailed protocol for the fluorescent labeling of a His-tagged protein in solution using an NTA-FITC conjugate.
Experimental Workflow
Caption: Experimental workflow for this compound labeling of His-tagged proteins.
Materials and Reagents
-
His-tagged protein of interest
-
This compound conjugate (or separate NTA-amine and FITC for conjugation)
-
Nickel (II) Chloride (NiCl₂)
-
Labeling Buffer: e.g., 50 mM HEPES or Phosphate buffer, 150 mM NaCl, pH 7.5-8.0. Note: Avoid buffers containing primary amines (e.g., Tris) or strong chelators (e.g., EDTA).[3]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Purification resin: Size-exclusion chromatography (SEC) column (e.g., PD-10) or dialysis tubing (e.g., 10 kDa MWCO).
-
Storage Buffer: A buffer suitable for the long-term stability of the target protein, e.g., PBS with glycerol.
-
Spectrophotometer and cuvettes.
Detailed Protocol
This protocol assumes the use of a pre-synthesized or commercially available this compound conjugate.
Preparation of Reagents
-
His-tagged Protein Solution :
-
Prepare a solution of the His-tagged protein at a concentration of 1-10 mg/mL. For optimal labeling, higher protein concentrations are often preferred.[4]
-
The protein should be in the Labeling Buffer. If the protein is in an incompatible buffer (e.g., containing Tris or imidazole), exchange the buffer using dialysis or a desalting column.[3][5] Ensure the protein is free of contaminating proteins.[3]
-
-
This compound Stock Solution :
-
Charging this compound with Nickel (if required) :
-
If the this compound is not pre-charged with Ni²⁺, add a 1.5 to 2-fold molar excess of NiCl₂ to the this compound stock solution.
-
Incubate for 15-20 minutes at room temperature to allow for the formation of the Ni-NTA-FITC complex.
-
Labeling Reaction
-
Molar Ratio Calculation : Determine the desired molar ratio of Ni-NTA-FITC to His-tagged protein. A common starting point is a 5 to 10-fold molar excess of the labeling reagent. The optimal ratio may need to be determined empirically.
-
Reaction Setup :
-
In a microcentrifuge tube, add the calculated volume of the His-tagged protein solution.
-
Slowly add the corresponding volume of the Ni-NTA-FITC stock solution to the protein solution while gently vortexing or rocking.[6] Adding the dye in aliquots can help reduce protein precipitation.[6] The final DMSO concentration should ideally be below 10% (v/v).[6]
-
-
Incubation :
Purification of Labeled Protein
It is crucial to remove the unreacted Ni-NTA-FITC to prevent high background fluorescence.[6][7]
-
Size-Exclusion Chromatography (SEC) :
-
Equilibrate a desalting column (e.g., PD-10 or a gel filtration column) with the desired storage buffer.
-
Carefully load the entire reaction mixture onto the column.
-
Allow the mixture to enter the column bed, then add storage buffer to begin elution.
-
Two colored bands should become visible: the faster-moving band is the labeled protein (yellow-orange), and the slower-moving band is the free dye.[3]
-
Collect the fractions corresponding to the labeled protein.
-
-
Dialysis :
-
Transfer the reaction mixture to a dialysis cassette or tubing with an appropriate molecular weight cut-off (MWCO).
-
Dialyze against a large volume of storage buffer (e.g., 1L for a 1mL sample) at 4°C for 16 hours, with at least two buffer changes.[6] This method is effective but generally slower than SEC.
-
Data Analysis and Interpretation
The degree of labeling (DOL), or the molar ratio of fluorophore to protein, can be determined using UV-Visible spectrophotometry.[8]
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and 494 nm (A₄₉₄, the absorbance maximum for FITC).
-
Calculate the concentration of the labeled protein, correcting for the absorbance of FITC at 280 nm.
-
Calculate the degree of labeling using the following equations:
-
Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ × CF)] / ε_protein
-
A₂₈₀ : Absorbance of the conjugate at 280 nm.
-
A₄₉₄ : Absorbance of the conjugate at 494 nm.
-
CF : Correction factor for FITC absorbance at 280 nm (A₂₈₀/A₄₉₄ ≈ 0.30).[8]
-
ε_protein : Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
Degree of Labeling (DOL) = A₄₉₄ / (ε_FITC × Protein Concentration (M))
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound labeling experiments.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency but may increase precipitation risk.[4][7] |
| Labeling Buffer pH | 7.4 - 8.5 | A slightly alkaline pH can enhance the reactivity of primary amines if covalent FITC labeling is intended, but is less critical for the affinity-based NTA interaction.[3] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | The optimal ratio should be determined empirically to balance labeling efficiency with the risk of non-specific binding or aggregation. |
| Incubation Time | 1 - 16 hours | Shorter times (1-2h) at room temperature or longer times (overnight) at 4°C are common.[3][6] |
| FITC Extinction Coefficient | ~70,000 M⁻¹cm⁻¹ at 494 nm | Value used for calculating the degree of labeling.[6] |
| FITC A₂₈₀ Correction Factor | ~0.30 | Used to correct for dye absorbance when measuring protein concentration.[8] |
| Binding Affinity (Kd) | ~1.5 x 10⁶ M⁻¹ (for bis-NTA) | The affinity is moderate for mono-NTA and increases significantly with multivalent NTA constructs (bis-, tris-NTA).[1] |
Mechanism of Interaction
Caption: Ni-NTA-FITC complex binding to a protein's His-tag.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - His-tag is inaccessible. - Competing substances in buffer (imidazole, EDTA). - Insufficient dye concentration or incubation time. | - Denature and refold the protein if possible. - Ensure the buffer is free of interfering agents via dialysis or SEC.[3][9] - Increase the dye:protein molar ratio and/or incubation time. |
| Protein Precipitation | - High concentration of protein or dye. - Hydrophobic nature of FITC causing aggregation.[10] - High concentration of DMSO. | - Perform labeling at a lower protein concentration. - Add the dye solution slowly in smaller aliquots.[6] - Ensure the final DMSO concentration is <10%.[6] |
| High Background Fluorescence | - Incomplete removal of unreacted dye. | - Improve the purification step. Use a longer SEC column or perform an additional round of dialysis.[6][7] |
| Labeled Protein Doesn't Bind to Ni-NTA Resin | - The this compound is already occupying the His-tag binding sites. | This is expected. The labeling reaction itself is a form of affinity binding. To purify the labeled protein via Ni-NTA, the label must first be removed (e.g., with imidazole or EDTA). |
References
- 1. Hexahistidine-Tag-Specific Optical Probes for Analyses of Proteins and Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. bio-works.com [bio-works.com]
- 10. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
Illuminating Protein Dynamics: A Step-by-Step Guide to NTA-FITC in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed application notes and protocols for the use of Nitrilotriacetic acid (NTA) conjugated to Fluorescein isothiocyanate (NTA-FITC) in fluorescence microscopy. This powerful tool enables the specific labeling and visualization of histidine-tagged (His-tagged) proteins, offering valuable insights into protein localization, trafficking, and protein-protein interactions within cellular contexts.
Principle of this compound Labeling
NTA possesses a high affinity for metal ions, such as nickel (Ni²⁺). When chelated with Ni²⁺, the this compound probe can specifically bind to the polyhistidine tag (His-tag) engineered onto a recombinant protein of interest. The fluorescent properties of FITC, a widely used green-emitting fluorophore, then allow for the direct visualization of the tagged protein using fluorescence microscopy. This interaction is reversible and can be competed off with an excess of imidazole, providing a means to validate the specificity of the labeling.
Key Applications of this compound in Fluorescence Microscopy
-
Subcellular Localization of His-tagged Proteins: Determine the precise location of your protein of interest within different cellular compartments in both live and fixed cells.
-
Protein Trafficking and Dynamics: Track the movement of His-tagged proteins over time in live-cell imaging experiments to study dynamic cellular processes.
-
Protein-Protein Interactions: In conjunction with other fluorescently labeled proteins, this compound can be used in techniques like Förster Resonance Energy Transfer (FRET) to study protein interactions in living cells.[1][2][3]
-
High-Throughput Screening: The straightforward labeling procedure makes this compound suitable for screening applications in drug discovery to assess the effects of compounds on protein localization or expression.
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for using this compound in fluorescence microscopy. These values should be considered as a starting point and may require optimization for specific cell types, protein expression levels, and experimental setups.
| Parameter | Recommended Range | Notes |
| This compound Concentration (Live Cells) | 1 - 10 µM | Higher concentrations may lead to increased background. Start with a lower concentration and titrate up as needed. |
| This compound Concentration (Fixed Cells) | 5 - 25 µM | Higher concentrations can often be used with fixed and permeabilized cells due to less concern about cytotoxicity. |
| Incubation Time (Live Cells) | 15 - 60 minutes | Shorter incubation times are generally preferred to minimize potential effects on cell health. |
| Incubation Time (Fixed Cells) | 30 - 60 minutes | Longer incubation times can enhance signal but may also increase non-specific binding. |
| Wash Steps | 2 - 3 washes with PBS or HBSS | Thorough washing is crucial to reduce background fluorescence from unbound probe. |
| Excitation Wavelength (λex) | ~490 nm | Optimal excitation for FITC. |
| Emission Wavelength (λem) | ~520 nm | Peak emission for FITC, resulting in a green signal.[4] |
Experimental Protocols
Protocol for Live-Cell Imaging of His-tagged Proteins
This protocol outlines the steps for labeling and imaging His-tagged proteins in living cells.
Materials:
-
Cells expressing the His-tagged protein of interest, cultured on glass-bottom dishes or chamber slides.
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium
-
NiSO₄ (Nickel Sulfate)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Seed cells on a suitable imaging dish and allow them to adhere and reach the desired confluency.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
Preparation of Ni²⁺-NTA-FITC Labeling Solution:
-
On the day of the experiment, dilute the this compound stock solution in HBSS to a final concentration of 1-10 µM.
-
Add NiSO₄ to the diluted this compound solution at a molar ratio of 1:1 to 1:2 (this compound:NiSO₄) to chelate the NTA with nickel.
-
Incubate the mixture for 10-15 minutes at room temperature, protected from light.
-
-
Cell Labeling:
-
Wash the cells twice with pre-warmed HBSS to remove the culture medium.
-
Add the Ni²⁺-NTA-FITC labeling solution to the cells and incubate for 15-60 minutes at 37°C in a cell culture incubator, protected from light.
-
-
Washing:
-
Remove the labeling solution and wash the cells 2-3 times with pre-warmed HBSS to remove unbound probe.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for FITC (Excitation: ~490 nm, Emission: ~520 nm).
-
Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
-
Caption: Workflow for live-cell imaging of His-tagged proteins using this compound.
Protocol for Fixed-Cell Imaging of His-tagged Proteins
This protocol describes the labeling of His-tagged proteins in cells that have been fixed and permeabilized.
Materials:
-
Cells expressing the His-tagged protein of interest, cultured on coverslips or chamber slides.
-
This compound
-
Anhydrous DMSO
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
NiSO₄
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on coverslips to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[5]
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.[5]
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Preparation of Ni²⁺-NTA-FITC Labeling Solution:
-
Prepare the labeling solution as described in the live-cell imaging protocol (Section 4.1, Step 3), using PBS as the diluent. A concentration of 5-25 µM is a good starting point.
-
-
Cell Labeling:
-
Remove the blocking buffer and add the Ni²⁺-NTA-FITC labeling solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate FITC filter set.
-
Caption: Workflow for fixed-cell imaging of His-tagged proteins using this compound.
Application Example: Visualizing GPCR Dimerization
This compound can be utilized to study the dimerization of G-protein coupled receptors (GPCRs), a crucial aspect of their signaling function. In this example, two different GPCRs are expressed in the same cell, one with a His-tag and the other with a different fluorescent tag (e.g., mCherry).
Caption: Signaling pathway for GPCR dimerization visualized with this compound.
By labeling the His-tagged GPCR with this compound, its localization and potential co-localization with the mCherry-tagged GPCR can be assessed using multi-channel fluorescence microscopy. Co-localization of the green (FITC) and red (mCherry) signals would suggest that the two receptors are in close proximity, potentially forming a dimer. This can be further quantified using co-localization analysis software. Upon ligand binding, the activation of downstream signaling pathways can be monitored using other cellular reporters.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background Fluorescence | - this compound concentration too high.- Insufficient washing.- Non-specific binding of the probe. | - Titrate the this compound concentration to find the optimal balance between signal and background.- Increase the number and duration of wash steps.- Include a blocking step (for fixed cells) and ensure the labeling buffer is appropriate.[6][7] |
| Weak or No Signal | - Low expression of the His-tagged protein.- Inaccessible His-tag.- this compound degradation.- Incorrect filter set. | - Verify protein expression by Western blot.- Ensure the His-tag is accessible and not sterically hindered.- Use freshly prepared this compound solutions and store stock solutions properly.- Confirm that the microscope filter sets match the excitation and emission spectra of FITC. |
| Photobleaching | - High excitation light intensity.- Prolonged exposure time. | - Use the lowest possible excitation intensity.- Minimize exposure time by using a sensitive camera.- Use an anti-fade mounting medium for fixed cells. |
| Cell Toxicity (Live-Cell Imaging) | - High concentration of this compound or DMSO.- Prolonged incubation. | - Use the lowest effective concentration of this compound.- Ensure the final DMSO concentration is low (<0.1%).- Minimize the incubation time. |
References
- 1. Fluorescent protein complementation assays: new tools to study G protein-coupled receptor oligomerization and GPCR-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging protein-protein interactions using fluorescence resonance energy transfer microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorochrome Data Tables [evidentscientific.com]
- 5. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 6. sketchviz.com [sketchviz.com]
- 7. lornajane.net [lornajane.net]
Application Notes and Protocols for Annexin V-FITC Staining in Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical physiological process essential for normal tissue homeostasis. Dysregulation of apoptosis is implicated in a variety of diseases, including cancer and autoimmune disorders. Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells.[1][2] One of the most widely used methods for detecting early-stage apoptosis is the Annexin V-FITC assay.[3][4] This assay is based on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane, a hallmark of early apoptosis.[3][5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like fluorescein (B123965) isothiocyanate (FITC) for detection.[3][4][5] By co-staining with a viability dye such as Propidium Iodide (PI), which is excluded by live cells with intact membranes, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Principle of the Assay
During the initial phases of apoptosis, the cell membrane's phospholipid asymmetry is disrupted, leading to the exposure of phosphatidylserine (PS) on the outer surface of the cell.[3][5] Annexin V conjugated to FITC binds specifically to these exposed PS residues.[3][4] This allows for the identification of cells in the early stages of apoptosis.[3] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells.[4] However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[4][6] This dual-staining approach enables the differentiation of distinct cell populations.[4]
Data Interpretation
Flow cytometry analysis of cells stained with Annexin V-FITC and PI allows for the quantitative determination of different cell populations, as summarized in the table below.
| Cell Population | Annexin V-FITC Staining | Propidium Iodide (PI) Staining | Characteristics |
| Viable | Negative | Negative | Intact cell membrane, no PS exposure. |
| Early Apoptotic | Positive | Negative | Exposed PS, intact cell membrane.[4][6] |
| Late Apoptotic/Necrotic | Positive | Positive | Exposed PS, compromised cell membrane.[4][6] |
| Necrotic (Primary) | Negative | Positive | Compromised cell membrane without significant prior PS exposure. |
Experimental Protocol
This protocol provides a general guideline for staining suspension cells. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Annexin V-FITC Conjugate
-
Propidium Iodide (PI) Solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
FACS Tubes (5 mL round-bottom polystyrene tubes)
-
Micropipettes and tips
-
Centrifuge
-
Flow Cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cells using the desired method. Include both positive and negative control samples.
-
Harvest the cells and wash them once with cold PBS.
-
Centrifuge the cells at 300-500 x g for 5 minutes at 4°C.[7]
-
Carefully aspirate the supernatant and resuspend the cell pellet in 1X Binding Buffer.
-
Determine the cell concentration and adjust to 1 x 10^6 cells/mL in 1X Binding Buffer.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC conjugate to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature (25°C) in the dark.[6]
-
Add 10 µL of Propidium Iodide (PI) solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Excite the FITC at 488 nm and measure the emission at approximately 530 nm.[5][6]
-
Excite the PI and measure the emission at approximately 617 nm.
-
Set up appropriate compensation controls to correct for spectral overlap between the FITC and PI channels.
-
Collect data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
Data Analysis Summary
The following table outlines a typical gating strategy for analyzing Annexin V-FITC and PI stained cells.
| Gating Step | Description | Expected Outcome |
| 1. Forward vs. Side Scatter (FSC/SSC) | Gate on the cell population of interest to exclude debris and dead cells. | A defined population of cells based on size and granularity. |
| 2. Singlet Gating (FSC-A vs. FSC-H) | Gate on single cells to exclude doublets and aggregates. | A population of single cell events. |
| 3. Annexin V-FITC vs. PI | Create a quadrant plot to differentiate the four cell populations. | Quadrants representing viable, early apoptotic, late apoptotic/necrotic, and necrotic cells. |
Visualizations
Caption: Workflow of Annexin V-FITC/PI staining for flow cytometry.
Caption: Apoptosis pathway and points of detection by Annexin V/PI.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Annexin V-FITC Early Apoptosis Detection Kit | Cell Signaling Technology [cellsignal.com]
- 4. Annexin V-FITC Apoptosis Detection Kit Sigma-Aldrich [sigmaaldrich.com]
- 5. Annexin V-FITC Apoptosis Detection Kit (GTX85591) | GeneTex [genetex.com]
- 6. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
Application of NTA-FITC in Protein-Protein Interaction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states, offering critical insights for drug discovery and development. A versatile tool in this field is the use of Nitrilotriacetic acid (NTA) conjugated to Fluorescein isothiocyanate (NTA-FITC). This system leverages the high-affinity and specific interaction between the Ni²⁺-NTA complex and polyhistidine-tags (His-tags) engineered onto recombinant proteins. By labeling a His-tagged protein with this compound, researchers can employ various biophysical techniques to investigate its interactions with other molecules.
This document provides detailed application notes and protocols for the use of this compound in studying protein-protein interactions, with a primary focus on Fluorescence Polarization (FP) assays.
Principle of this compound in PPI Studies
The core principle lies in the specific labeling of a His-tagged protein with a fluorescent probe. The NTA moiety, chelated with a nickel ion (Ni²⁺), forms a stable, non-covalent bond with the imidazole (B134444) rings of the histidine residues in the His-tag.[1][2][3] The attached FITC molecule serves as a fluorescent reporter.
Once the His-tagged protein is labeled, its interaction with a binding partner can be monitored by detecting changes in the fluorescence properties of FITC. Fluorescence Polarization is a particularly powerful technique for this purpose. It measures the change in the tumbling rate of the fluorescently labeled molecule in solution.[4][5]
-
Unbound State: The relatively small this compound labeled protein tumbles rapidly in solution, leading to a low fluorescence polarization value.
-
Bound State: Upon interaction with a larger protein partner, the resulting complex tumbles much more slowly. This reduced rotational diffusion leads to a significant increase in the fluorescence polarization signal.[4]
This change in polarization is directly proportional to the fraction of labeled protein bound to its partner, allowing for the quantitative determination of binding affinities (Kd).
Key Applications
-
Quantitative Analysis of PPIs: Determine dissociation constants (Kd) to quantify the strength of the interaction.
-
High-Throughput Screening (HTS): Screen libraries of small molecules or other biologics to identify inhibitors or enhancers of a specific PPI.[4]
-
Mechanistic Studies: Investigate the kinetics and stoichiometry of protein complex formation.
-
Drug Discovery: Characterize the binding of drug candidates to their protein targets and assess their ability to disrupt disease-relevant PPIs.
Data Presentation: Quantitative Binding Affinities
The following table summarizes representative binding affinity data for NTA-based probes and related protein interactions found in the literature.
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
| Ni-NTA-AC to His-tagged protein | Fluorescence Titration | 38 ± 13 nM | [6] |
| His-tag to Ni²⁺-NTA complex | General Literature | 1 - 20 µM | [7] |
| Tris-NTA to His₆-tag | General Literature | Subnanomolar | [8] |
| SOX2 to consensus sequence | Filter Microplate Assay | 54.2 ± 9 nM | [9][10] |
| NANOG to consensus sequence | Filter Microplate Assay | 44.0 ± 6 nM | [9][10] |
Experimental Protocols
Protocol 1: Labeling of a His-tagged Protein with this compound
This protocol describes the general procedure for labeling a purified His-tagged protein with a commercially available Ni-NTA-FITC conjugate.
Materials:
-
Purified His-tagged protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4)
-
Ni-NTA-FITC solution (e.g., 1 mg/mL in DMSO)
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Ensure the purified His-tagged protein is in a buffer free of primary amines (like Tris) and chelating agents (like EDTA), as these can interfere with the labeling reaction and Ni-NTA chelation, respectively.
-
Determine the protein concentration using a standard method (e.g., Bradford assay or A280 measurement).
-
-
Labeling Reaction:
-
Dilute the His-tagged protein to a final concentration of 1-5 mg/mL in the reaction buffer.
-
Calculate the required amount of Ni-NTA-FITC. A molar ratio of 3-5 moles of Ni-NTA-FITC per mole of protein is a good starting point.
-
Slowly add the Ni-NTA-FITC solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Removal of Unbound Dye:
-
Equilibrate a desalting column with the desired assay buffer.
-
Apply the labeling reaction mixture to the column.
-
Collect the fractions containing the labeled protein. The labeled protein will typically be in the first colored fractions to elute.
-
Monitor the elution using a spectrophotometer by measuring the absorbance at 280 nm (for protein) and 495 nm (for FITC).
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm and 495 nm.
-
Calculate the protein concentration and the concentration of FITC using the following formulas:
-
Protein Concentration (M) = [A₂₈₀ - (A₄₉₅ x 0.35)] / ε_protein
-
FITC Concentration (M) = A₄₉₅ / ε_FITC
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm, and ε_FITC is the molar extinction coefficient of FITC at 495 nm (~70,000 M⁻¹cm⁻¹).[11]
-
-
DOL = Molar concentration of FITC / Molar concentration of protein.
-
-
Storage:
-
Store the labeled protein at 4°C for short-term use or at -80°C in aliquots for long-term storage. Protect from light.
-
Protocol 2: Protein-Protein Interaction Assay using Fluorescence Polarization
This protocol outlines the steps for a saturation binding experiment to determine the dissociation constant (Kd) of a PPI.
Materials:
-
This compound labeled His-tagged protein ("tracer")
-
Unlabeled binding partner protein
-
Assay buffer (e.g., PBS with 0.01% Tween-20 to prevent non-specific binding)
-
Black, non-binding surface 96- or 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Assay Setup:
-
Prepare a stock solution of the this compound labeled protein (tracer) at a concentration of 2x the final desired concentration (typically in the low nanomolar range).
-
Prepare a serial dilution of the unlabeled binding partner in the assay buffer. The concentration range should span from well below to well above the expected Kd.
-
-
Plate Preparation:
-
Add a constant volume of the 2x tracer solution to all wells of the microplate.
-
Add an equal volume of the serially diluted unlabeled protein to the wells.
-
Include control wells:
-
Tracer only (for minimum polarization value).
-
Buffer only (for background fluorescence).
-
-
-
Incubation:
-
Mix the plate gently by shaking.
-
Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (typically 30-60 minutes, but may need optimization). Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for FITC (Excitation ~485 nm, Emission ~520 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence polarization values (in millipolarization units, mP) as a function of the concentration of the unlabeled protein.
-
Fit the data to a one-site binding (hyperbola) equation using a suitable software (e.g., GraphPad Prism):
-
Y = B_min + (B_max - B_min) * [X] / (Kd + [X])
-
Where Y is the measured polarization, B_min is the minimum polarization, B_max is the maximum polarization, [X] is the concentration of the unlabeled protein, and Kd is the dissociation constant.
-
-
Mandatory Visualizations
Caption: Principle of this compound based PPI detection using FP.
Caption: Workflow for a fluorescence polarization-based PPI assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive this compound reagent. | Use a fresh stock of the labeling reagent. |
| Interfering substances in the protein buffer (e.g., Tris, EDTA). | Perform buffer exchange into a suitable labeling buffer. | |
| His-tag is inaccessible. | Consider adding a flexible linker between the protein and the His-tag during cloning.[12] | |
| High Background Signal | Excess unbound this compound. | Ensure complete removal of unbound dye after the labeling reaction. |
| Non-specific binding to the plate or other components. | Add a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer. Use non-binding surface plates. | |
| No Change in Polarization Upon Binding | Labeled protein is already aggregated or very large. | Check the quality of the labeled protein by size-exclusion chromatography. |
| The binding partner is too small to cause a significant change in the tumbling rate. | This method is best suited for interactions where there is a significant change in molecular weight upon complex formation. | |
| No actual interaction is occurring under the assay conditions. | Optimize buffer conditions (pH, salt concentration). Confirm the interaction using an orthogonal method. |
Conclusion
The use of this compound in conjunction with techniques like fluorescence polarization provides a robust, quantitative, and scalable method for the detailed characterization of protein-protein interactions. This approach is particularly valuable in the context of drug discovery for screening and characterizing molecules that modulate PPIs. The protocols and data presented here offer a foundation for researchers to apply this technology to their specific systems of interest.
References
- 1. youtube.com [youtube.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - AE [thermofisher.com]
- 4. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid labeling of intracellular His-tagged proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A filter microplate assay for quantitative analysis of DNA-binding proteins using fluorescent DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Developing a Biosensor Using NTA-FITC Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the development and application of a biosensor based on Nitrilotriacetic acid (NTA) and Fluorescein isothiocyanate (FITC) technology. This powerful combination allows for the specific and oriented immobilization of histidine-tagged (His-tagged) proteins, enabling real-time monitoring of molecular interactions through fluorescence quenching. The described protocols are designed for researchers in academia and industry, including those involved in drug discovery and development, who are interested in a versatile and sensitive platform for studying protein-ligand interactions.
The core principle of this biosensor lies in the high-affinity interaction between the NTA moiety, chelated with a nickel ion (Ni-NTA), and the polyhistidine tag genetically fused to a recombinant protein of interest. The FITC fluorophore, strategically positioned near the NTA group, experiences a change in its fluorescence emission upon the binding of a ligand to the immobilized His-tagged protein. This change, typically fluorescence quenching, can be quantitatively measured to determine binding kinetics and affinity.
Technology Overview
The NTA-FITC biosensor system is comprised of a surface functionalized with Ni-NTA groups that are conjugated to FITC. This surface acts as a versatile platform for the capture and oriented immobilization of any His-tagged protein. The spatial proximity of the FITC molecule to the immobilized protein allows for sensitive detection of conformational changes or binding events that alter the local environment of the fluorophore, leading to a measurable change in fluorescence intensity.
One of the key advantages of this technology is the controlled and oriented immobilization of the protein of interest, which is often crucial for maintaining its biological activity.[1][2][3] The reversible nature of the Ni-NTA-His-tag interaction also allows for the regeneration of the sensor surface, making it a cost-effective solution for multiple experiments.[2][4]
Quantitative Data Summary
The performance of biosensors developed using this compound technology can be characterized by several key parameters. The following tables summarize representative quantitative data for protein immobilization and binding kinetics.
Table 1: Protein Immobilization Efficiency
| Parameter | Value | Reference |
| Immobilization Density of His-tagged GFP | ~32 ng/mm² | [1] |
| Binding Affinity of His6-tag to Ni-NTA (Kd) | 1–20 µM | [5] |
| Binding Affinity of FITC-binding scFv (Kd) | 2.4 nM | [6] |
Table 2: Representative Binding Kinetics
| Interacting Molecules | Association Rate Constant (ka) | Dissociation Rate Constant (kd) | Affinity Constant (Ka) | Technique | Reference |
| IgG - anti-IgG | Not Specified | Not Specified | 1.34 x 10⁷ M⁻¹ | NanoSPR | [7] |
| Tir-IBD - Intimin-ECD | Not Specified | Not Specified | Micromolar range | Photonic Bandgap Biosensor | [8] |
Experimental Protocols
Protocol 1: Preparation of NTA-Functionalized Sensor Surface
This protocol describes the preparation of a glass or gold surface for the immobilization of His-tagged proteins.
Materials:
-
Glass slides or gold-coated sensor chips
-
Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and reactive.
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate (B1144303) (NTA-amine)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Nickel(II) chloride (NiCl₂)
Procedure:
-
Surface Cleaning:
-
Immerse the sensor surface in Piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinse extensively with deionized water and dry under a stream of nitrogen.
-
-
Silanization:
-
Immerse the cleaned surface in a 2% (v/v) solution of APTES in anhydrous toluene (B28343) for 1 hour at room temperature.
-
Rinse with toluene, followed by ethanol, and deionized water.
-
Cure the silanized surface at 110°C for 30 minutes.
-
-
NTA Coupling:
-
Activate NTA-amine by dissolving it with DSC and DIPEA in anhydrous DMF.
-
Immerse the aminosilanized surface in the activated NTA solution overnight at room temperature.
-
Rinse thoroughly with DMF, ethanol, and deionized water.
-
-
Nickel Chelation:
-
Immerse the NTA-functionalized surface in a 100 mM NiCl₂ solution for 1 hour at room temperature.[4]
-
Rinse with deionized water to remove unbound nickel ions.
-
Protocol 2: Immobilization of His-Tagged Protein
Materials:
-
Ni-NTA functionalized sensor surface (from Protocol 1)
-
His-tagged protein of interest (purified)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Imidazole (B134444) solution (1 M) for stripping (optional)[1]
-
Bovine Serum Albumin (BSA) solution (1% w/v in PBS) for blocking
Procedure:
-
Blocking:
-
Incubate the Ni-NTA surface with 1% BSA in PBS for 30 minutes to block non-specific binding sites.
-
Rinse with PBS.
-
-
Protein Immobilization:
-
Prepare a solution of the His-tagged protein in PBS at a desired concentration (e.g., 10-100 µg/mL).
-
Incubate the blocked Ni-NTA surface with the protein solution for 1-2 hours at room temperature.
-
Rinse gently with PBS to remove unbound protein.
-
-
Verification of Immobilization (Optional):
-
Immobilization can be confirmed using techniques such as Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM).
-
Protocol 3: FITC Labeling of a Ligand (for detection of protein-ligand binding)
This protocol describes the labeling of a small molecule or protein ligand with FITC.
Materials:
-
Ligand with a primary amine group
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium carbonate buffer (0.1 M, pH 9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare FITC Solution:
-
Dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[9]
-
-
Labeling Reaction:
-
Dissolve the ligand in the carbonate buffer. The protein concentration should ideally be at least 2 mg/mL.[9]
-
Add the FITC solution to the ligand solution at a molar ratio that needs to be optimized for the specific ligand (a starting point could be a 10-fold molar excess of FITC).
-
Incubate the reaction mixture for 2-8 hours at 4°C in the dark, with gentle stirring.[9]
-
-
Purification:
-
Separate the FITC-labeled ligand from unreacted FITC using a size-exclusion chromatography column equilibrated with PBS.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and 495 nm (for FITC).[10]
-
Protocol 4: Real-time Binding Assay and Fluorescence Quenching Measurement
Materials:
-
His-tagged protein immobilized on the this compound sensor surface
-
Analyte (ligand) solution at various concentrations in PBS
-
Fluorescence microplate reader or a custom fluorescence detection setup with excitation at ~495 nm and emission detection at ~519 nm.[11]
Procedure:
-
Baseline Measurement:
-
Place the sensor surface with the immobilized His-tagged protein in the fluorescence reader.
-
Add PBS buffer and record the baseline fluorescence intensity.
-
-
Association:
-
Inject the analyte solution at a specific concentration into the well or flow cell.
-
Monitor the decrease in fluorescence intensity over time as the analyte binds to the immobilized protein.
-
-
Dissociation:
-
Replace the analyte solution with fresh PBS buffer.
-
Monitor the recovery of fluorescence intensity as the analyte dissociates from the protein.
-
-
Data Analysis:
-
Plot the fluorescence intensity change as a function of time.
-
Fit the association and dissociation curves to appropriate kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
-
Regeneration (Optional):
Visualizations
Caption: Mechanism of the this compound biosensor for detecting protein-ligand interactions.
Caption: Experimental workflow for developing and using an this compound biosensor.
Caption: Logical relationship of components in the this compound biosensor system.
References
- 1. Immobilization of His-Tagged Proteins on Various Solid Surfaces Using NTA-Modified Chitosan [scirp.org]
- 2. bio-rad.com [bio-rad.com]
- 3. Covalent affixation of histidine-tagged proteins tethered onto Ni-nitrilotriacetic acid sensors for enhanced surface plasmon resonance detection of small molecule drugs and kinetic studies of antibody/antigen interactions - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. xtal.iqfr.csic.es [xtal.iqfr.csic.es]
- 5. researchgate.net [researchgate.net]
- 6. A Bifunctional Converter: Fluorescein Quenching scFv/Fluorogen Activating Protein for Photostability and Improved Signal to Noise in Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Evaluation of Sensitivity and Selectivity of Multiplex NanoSPR Biosensor Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Label-free quantitative detection of protein using macroporous silicon photonic bandgap biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 11. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 12. witec.ch [witec.ch]
Application Notes and Protocols for In-Situ Detection of Recombinant Proteins using NTA-FITC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and localization of recombinant proteins within a cellular context are crucial for understanding their function, trafficking, and involvement in signaling pathways. The polyhistidine-tag (His-tag) is a widely used affinity tag for the purification of recombinant proteins. The specific and reversible interaction between the His-tag and nitrilotriacetic acid (NTA) chelated with a metal ion, typically Nickel (Ni2+), forms the basis of affinity chromatography. This principle can be extended to the in-situ detection of His-tagged proteins by conjugating a fluorophore, such as Fluorescein Isothiocyanate (FITC), to the NTA molecule (NTA-FITC).
These application notes provide a detailed overview and protocols for the use of this compound for the in-situ detection of His-tagged recombinant proteins in mammalian cells. This method offers a rapid and convenient alternative to antibody-based immunofluorescence, particularly when specific antibodies are unavailable or for confirming the expression and localization of a newly engineered recombinant protein.
Principle of this compound Based Detection
The methodology is based on the high-affinity interaction between the NTA-Ni2+ complex and the imidazole (B134444) side chains of the histidine residues in the His-tag. The NTA moiety, a tetradentate chelating agent, securely binds a Ni2+ ion, leaving two coordination sites available to interact with two adjacent histidine residues of the His-tag. By conjugating FITC to the NTA molecule, the location of the His-tagged protein can be visualized using fluorescence microscopy.
Data Presentation
Table 1: Binding Affinity and Kinetics of NTA Probes for His-tagged Proteins
| Probe Type | Dissociation Constant (Kd) | Association Rate (kon) | Dissociation Rate (koff) | Reference(s) |
| mono-NTA | ~10 µM | Not consistently reported | Not consistently reported | [1] |
| tris-NTA | Sub-nanomolar to ~10 nM | Not consistently reported | Slower than mono-NTA | [1] |
| Hexahistidine Tag | 14 ± 1 nM (to Ni2+-NTA surface) | Not reported | koff1 = 6.3 x 10⁻³ s⁻¹, koff2 = 1.8 x 10⁻³ s⁻¹ | [2][3] |
Note: Binding affinities and kinetics can vary depending on the specific protein, accessibility of the His-tag, and experimental conditions.
Table 2: Photophysical Properties of FITC and Alternative Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Photostability | Quantum Yield | Reference(s) |
| FITC | ~495 | ~519 | Prone to photobleaching | High | [4] |
| Alexa Fluor 488 | ~495 | ~519 | More photostable than FITC | High | [5] |
| DyLight 488 | ~493 | ~518 | More photostable than FITC | High | [4] |
Experimental Protocols
Protocol 1: In-Situ Detection of His-tagged Proteins in Fixed Mammalian Cells
This protocol is adapted from standard immunofluorescence procedures for staining intracellular proteins.
Materials:
-
Cells: Mammalian cells expressing a His-tagged recombinant protein.
-
This compound Reagent: this compound conjugate.
-
NiCl₂ (Nickel Chloride): 100 mM stock solution in sterile water.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS), pH 7.4.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Wash Buffer: PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Mounting Medium: Antifade mounting medium with DAPI (optional, for nuclear counterstaining).
-
Glass coverslips and microscope slides.
Procedure:
-
Cell Culture: Seed cells expressing the His-tagged protein onto glass coverslips in a multi-well plate and culture to the desired confluency.
-
Cell Fixation:
-
Aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Add 4% PFA solution to cover the cells and incubate for 15-20 minutes at room temperature.[6]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Cell Permeabilization:
-
Add Permeabilization Buffer to the cells and incubate for 10-15 minutes at room temperature.[6]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to the cells and incubate for 30-60 minutes at room temperature to reduce non-specific binding.[7]
-
-
Preparation of this compound Staining Solution:
-
Prepare a working solution of this compound in Blocking Buffer (e.g., 1-10 µM).
-
Add NiCl₂ to the this compound solution at a 1:1 molar ratio to form the Ni-NTA-FITC complex. Incubate for 10-15 minutes at room temperature.
-
-
Staining:
-
Aspirate the Blocking Buffer from the cells.
-
Add the Ni-NTA-FITC staining solution to the cells and incubate for 1 hour at room temperature in the dark.[8]
-
-
Washing:
-
Wash the cells three to five times with Wash Buffer for 5 minutes each to remove unbound probe.[8]
-
-
Mounting:
-
Briefly rinse the coverslips with deionized water.
-
Mount the coverslips onto microscope slides using antifade mounting medium, with the cell-side down.
-
Seal the edges of the coverslip with nail polish and let it dry.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with appropriate filters for FITC (Excitation: ~495 nm, Emission: ~519 nm).
-
Acquire images using consistent settings for all samples to allow for semi-quantitative comparison.
-
Protocol 2: Quantitative Image Analysis
This protocol provides a basic workflow for quantifying fluorescence intensity using ImageJ/Fiji.
Procedure:
-
Image Acquisition: Acquire images using identical settings (e.g., exposure time, gain) for all experimental and control samples.[9] Save images in a lossless format (e.g., TIFF).
-
Open Image in ImageJ/Fiji: Open the raw image file.
-
Set Scale: If necessary, set the scale of the image based on the microscope's calibration.
-
Background Subtraction:
-
Select a region of interest (ROI) in the background where there are no cells.
-
Measure the mean gray value of the background ROI.
-
Use the "Subtract Background" function, or manually subtract the mean background value from the entire image.[9]
-
-
Define Regions of Interest (ROIs):
-
Use the selection tools (e.g., freehand, oval) to outline the cells or subcellular compartments of interest.
-
For automated analysis, use thresholding to create binary masks of the cells.
-
-
Measure Fluorescence Intensity:
-
Use the "Measure" function to obtain the mean gray value, integrated density, and area for each ROI.
-
-
Data Analysis:
-
Calculate the corrected total cell fluorescence (CTCF) if comparing integrated densities: CTCF = Integrated Density - (Area of selected cell X Mean fluorescence of background).
-
Compare the mean fluorescence intensities or CTCF values between different experimental groups.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The in-situ detection of His-tagged recombinant proteins can be a powerful tool to study their role and localization within specific signaling pathways. Below are examples of how this technique could be applied to the MAPK/ERK and PI3K/Akt pathways.
Caption: MAPK/ERK signaling pathway with His-tagged ERK.
Caption: PI3K/Akt signaling pathway with His-tagged Akt.
Experimental Workflow
Caption: In-situ detection workflow for His-tagged proteins.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
| High Background/Non-specific Staining | - Insufficient blocking.- this compound concentration too high.- Inadequate washing.- Autofluorescence of cells or medium. | - Increase blocking time or BSA concentration.- Titrate this compound concentration to find the optimal balance between signal and background.- Increase the number and duration of wash steps.- Use a mounting medium with antifade and consider spectral unmixing if autofluorescence is significant.[7][10] | |
| Weak or No Signal | - Low expression level of the His-tagged protein.- His-tag is inaccessible (e.g., buried within the folded protein).- this compound concentration too low.- Fluorescence quenching of FITC by Ni2+. | - Confirm protein expression by Western blot.- Consider adding a flexible linker between the protein and the His-tag.- Titrate this compound concentration upwards.- Use a fluorophore less prone to quenching or a different metal ion (e.g., Cu2+ can also be used but may also quench).[11] | |
| Photobleaching | - FITC is susceptible to photobleaching, especially with prolonged exposure to excitation light. | - Minimize exposure time and excitation light intensity.- Use an antifade mounting medium.- Consider using a more photostable fluorophore like Alexa Fluor 488.[4][5] | |
| Signal Not in Expected Location | - The recombinant protein is mislocalized.- The protein is part of a dynamic process and its location changes over time. | - Use positive and negative controls for known protein localization.- Perform time-course experiments to track protein movement. |
Conclusion
The use of this compound for the in-situ detection of recombinant proteins provides a valuable and straightforward method for researchers in various fields. By following the detailed protocols and considering the troubleshooting advice provided, scientists can effectively visualize and quantify the expression and localization of His-tagged proteins within cells, contributing to a deeper understanding of their cellular functions. The provided diagrams of key signaling pathways illustrate how this technique can be integrated into broader biological investigations.
References
- 1. Tris-Nitrilotriacetic Acids of Sub-nanomolar Affinity Toward Hexahistidine Tagged Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligohis-tags: mechanisms of binding to Ni2+-NTA surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biochemistry - Binding kinetics of 6xHis-Tag - Biology Stack Exchange [biology.stackexchange.com]
- 4. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. ulab360.com [ulab360.com]
- 9. Analysis and Quantitation | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. biotium.com [biotium.com]
- 11. Transition Metals Induce Quenching of Monomeric Near-Infrared Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Cell Surface Proteins with NTA-FITC
Audience: Researchers, scientists, and drug development professionals.
Introduction
The specific labeling of cell surface proteins is a critical technique in cellular biology and drug development for visualizing protein localization, tracking cellular processes, and quantifying protein expression. This document provides a detailed protocol for labeling cell surface proteins that have been genetically engineered to express a polyhistidine-tag (His-tag). The method utilizes Nitrilotriacetic acid (NTA) conjugated to Fluorescein (B123965) isothiocyanate (FITC). The NTA moiety, when charged with a nickel ion (Ni²⁺), forms a high-affinity, reversible bond with the His-tag, allowing for specific fluorescent labeling of the target protein on the plasma membrane.
Principle of the Method
The labeling strategy is based on the specific and stable chelation between the NTA-Ni²⁺ complex and the imidazole (B134444) rings of the histidine residues in a His-tag.[1][2] FITC, a widely used green fluorescent dye, is covalently linked to the NTA molecule, serving as a reporter for detection by fluorescence microscopy or flow cytometry.[][4] Because the negatively charged Ni²⁺-NTA-FITC complex cannot passively cross the cell membrane, this technique is highly specific for labeling proteins on the extracellular surface.[5][6][7]
Mechanism of NTA-FITC Labeling
The diagram below illustrates the principle of interaction between the Ni-NTA-FITC probe and a His-tagged protein expressed on the cell surface.
Caption: this compound complex binding to a His-tagged surface protein.
Application Notes
-
Specificity: This method offers high specificity for genetically tagged proteins, minimizing off-target labeling. The interaction is dependent on the presence of an accessible His-tag.
-
Versatility: It can be applied to any cell type that allows for the expression of His-tagged surface proteins. The resulting fluorescently labeled cells are compatible with various downstream applications.[8]
-
Key Applications:
-
Flow Cytometry: Quantifying the expression level of surface proteins on different cell populations.[9]
-
Fluorescence Microscopy: Visualizing the spatial distribution and localization of specific proteins on the cell membrane.
-
Receptor Studies: Investigating receptor internalization, trafficking, and interaction with extracellular ligands.
-
-
Limitations:
-
The protocol requires genetic modification of the target protein to include a His-tag.
-
The affinity of a single (monovalent) NTA-Ni²⁺ complex to a His-tag is moderate (Kd typically in the 1–20 μM range), which may result in some dissociation of the probe during extensive washing steps.[5]
-
The labeling is restricted to cell surface proteins as the this compound probe is generally not cell-permeable.[6][9] For intracellular targets, modified cell-permeant probes are required.[7]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the successful labeling of cell surface proteins using this compound, compiled from established protocols for cell staining and FITC conjugation.
| Parameter | Recommended Value | Notes |
| Cell Concentration | 0.5–1 x 10⁶ cells/tube | Standard concentration for flow cytometry staining to ensure optimal signal-to-noise ratio.[10] |
| Ni-NTA-FITC Conc. | 1–10 µM | Optimal concentration should be determined empirically by titration to maximize specific signal while minimizing background. |
| Incubation Time | 20–60 minutes | Shorter times (e.g., 20-30 min) can be used at room temperature, while longer times are suitable for on-ice/4°C incubations.[11][12] |
| Incubation Temperature | 4°C or Room Temp. | Incubation at 4°C is recommended to inhibit endocytosis and internalization of the labeled protein. |
| Labeling Buffer pH | 7.2–7.6 | A physiological pH is crucial for maintaining cell viability and the integrity of the Ni²⁺-His-tag interaction. |
| FITC Excitation λ | ~495 nm | Optimal excitation wavelength for fluorescein isothiocyanate.[13] |
| FITC Emission λ | ~520-525 nm | Optimal emission wavelength for fluorescein isothiocyanate.[1][13] |
Detailed Experimental Protocol
I. Materials and Reagents
-
Cells: Suspension or adherent cells expressing a His-tagged cell surface protein of interest.
-
Control Cells: Wild-type cells (not expressing the His-tagged protein) to be used as a negative control.
-
This compound: NTA conjugated to FITC (commercially available).
-
Nickel (II) Chloride (NiCl₂): For charging the this compound. Prepare a 100 mM stock solution in deionized water.
-
Labeling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, without Ca²⁺/Mg²⁺.
-
Wash Buffer: Labeling Buffer containing 0.5% Bovine Serum Albumin (BSA) to reduce non-specific binding.
-
DMSO (Anhydrous): For dissolving this compound if supplied as a powder.[4]
-
Flow Cytometry Tubes or Microscopy Dishes/Slides .
II. Protocol Steps
Step 1: Preparation of Ni²⁺-NTA-FITC Labeling Solution
This step involves charging the this compound with nickel ions to create the active labeling complex.
-
If starting with powdered this compound, dissolve it in anhydrous DMSO to prepare a 1 mM stock solution.[4] Store protected from light at -20°C.
-
To charge with nickel, mix the this compound stock solution with NiCl₂ in a 1:1.5 molar ratio (e.g., 10 µL of 1 mM this compound with 1.5 µL of 10 mM NiCl₂).
-
Incubate the mixture for 30 minutes at room temperature, protected from light.
-
Dilute the resulting Ni²⁺-NTA-FITC complex in Labeling Buffer to the desired final working concentration (start with a titration from 1–10 µM).
Step 2: Cell Preparation
-
Harvest cells and wash them once with ice-cold Labeling Buffer.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.[11] Discard the supernatant.
-
Resuspend the cell pellet in ice-cold Wash Buffer.
-
Count the cells and adjust the concentration to 1 x 10⁷ cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube or culture vessel. Include tubes for your negative control cells.[14]
Step 3: Labeling of Cell Surface Proteins
-
Add the desired volume of the diluted Ni²⁺-NTA-FITC labeling solution to each tube of cells.
-
Gently mix the cell suspension.
-
Incubate for 30-60 minutes at 4°C, protected from light.[11] Incubation on ice is recommended to prevent receptor-mediated endocytosis.
Step 4: Washing
-
After incubation, add 2 mL of ice-cold Wash Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.[11]
-
Carefully decant the supernatant.
-
Repeat the wash step (steps 1-3) two more times to ensure complete removal of the unbound probe.
Step 5: Analysis
-
For Flow Cytometry:
-
For Fluorescence Microscopy:
-
After the final wash, resuspend the cells in a suitable imaging medium.
-
Seed the cells onto glass-bottom dishes or slides.
-
Allow cells to adhere briefly if necessary.
-
Image the cells using a fluorescence microscope with standard FITC filter sets.
-
Experimental Workflow Diagram
The following diagram outlines the key steps of the this compound cell surface labeling protocol.
Caption: Workflow for labeling cell surface proteins with this compound.
References
- 1. Selective Chemical Labeling of Proteins with Small Fluorescent Molecules Based on Metal-Chelation Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 4. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid labeling of intracellular His-tagged proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid labeling of intracellular His-tagged proteins in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 9. Application of FITC in Research [tdblabs.se]
- 10. ulab360.com [ulab360.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Flow Cytometry Protocol | Abcam [abcam.com]
- 13. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 14. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - IE [thermofisher.com]
- 15. Flow Cytometry Protocols for Surface and Intracellular Antigen Analyses of Neural Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Real-Time Monitoring of Protein Dynamics Using NTA-FITC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein dynamics, including conformational changes and protein-protein interactions, is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. Fluorescent labeling of proteins offers a sensitive and versatile approach to monitor these dynamic events in real-time. This application note describes the use of Nitrilotriacetic acid (NTA) conjugated to Fluorescein isothiocyanate (NTA-FITC) for the site-specific labeling of His-tagged proteins, enabling the investigation of their dynamic behavior through various biophysical techniques.
The NTA moiety exhibits high affinity and specificity for polyhistidine tags (His-tags), which are commonly engineered into recombinant proteins. This interaction allows for the precise attachment of the FITC fluorophore to the protein of interest. The strong fluorescence of FITC provides a robust signal for monitoring changes in the protein's environment or its interaction with other molecules. This methodology is particularly powerful when combined with techniques such as Fluorescence Anisotropy, providing quantitative insights into binding events and conformational changes.
Principle of this compound Labeling and Dynamic Monitoring
The core principle involves a two-step process. First, the His-tagged protein of interest is purified. Subsequently, the protein is labeled with this compound. The isothiocyanate group of FITC covalently reacts with primary amine groups (the N-terminus and the side chain of lysine (B10760008) residues) on the protein. The NTA component allows for specific applications such as immobilization on Ni-NTA surfaces or further purification. Once labeled, the this compound-protein conjugate can be used in various assays to monitor protein dynamics. Changes in the fluorescence properties of FITC, such as its polarization, can be directly correlated with molecular events like binding or conformational shifts.
Applications
-
Real-time monitoring of protein-protein interactions: Quantify binding affinities (K D) and kinetics (k on, k off) of protein complexes.
-
Analysis of conformational changes: Detect structural alterations in proteins upon ligand binding or environmental changes.
-
High-throughput screening: Screen for inhibitors or activators of protein interactions in a drug discovery context.
-
Complementary technique to label-free methods: Validate and provide additional insights to data obtained from Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI).[1][2]
Data Presentation
Quantitative data from protein dynamics studies using this compound can be effectively summarized in tables for clear comparison and interpretation.
Table 1: Quantitative Analysis of Protein-Protein Interaction using Fluorescence Anisotropy
| Interacting Proteins | This compound Labeled Protein | Ligand Concentration (nM) | Measured Anisotropy (r) | Calculated K D (nM) |
| Protein A + Protein B | Protein A | 0 | 0.152 | 25.3 ± 2.1 |
| 10 | 0.185 | |||
| 50 | 0.231 | |||
| 100 | 0.268 | |||
| 250 | 0.295 | |||
| 500 | 0.310 |
Table 2: Kinetic Parameters from Complementary Label-Free Analysis (Biolayer Interferometry)
| Interacting System | k on (1/Ms) | k off (1/s) | K D (nM) |
| His-Protein A + Protein B | 1.2 x 10^5 | 3.0 x 10^-3 | 25.0 |
Experimental Protocols
Protocol 1: Labeling of His-tagged Protein with FITC
This protocol outlines the steps for covalently labeling a purified His-tagged protein with Fluorescein isothiocyanate.
Materials:
-
Purified His-tagged protein (2 mg/mL in amine-free buffer, e.g., PBS, pH 7.5-8.0)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Carbonate-bicarbonate buffer (100 mM, pH 9.0)
-
Gel filtration column (e.g., PD-10)
-
Reaction tubes
-
Aluminum foil
Procedure:
-
Protein Preparation: Dialyze the purified His-tagged protein against carbonate-bicarbonate buffer (pH 9.0) overnight at 4°C to ensure the buffer is amine-free and at the optimal pH for the labeling reaction.[3][4] The protein concentration should be at least 2 mg/mL for efficient labeling.[3]
-
FITC Solution Preparation: Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/mL.[3][5] This solution is light-sensitive and should be protected from light by wrapping the tube in aluminum foil.[3]
-
Labeling Reaction:
-
Slowly add the FITC solution to the protein solution while gently stirring. A common starting point is a molar ratio of 10-20 moles of FITC per mole of protein.[4] For a 1 mg/mL protein solution, you can add 15-25 µg of FITC.
-
Wrap the reaction tube in aluminum foil to protect it from light.[3]
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle stirring.[5]
-
-
Removal of Unconjugated FITC:
-
Equilibrate a gel filtration column (e.g., PD-10) with an appropriate storage buffer for your protein (e.g., PBS).
-
Apply the labeling reaction mixture to the column.
-
Collect the fractions. The first colored band to elute is the FITC-labeled protein. The second, slower-moving band is the free, unconjugated FITC.[3]
-
-
Characterization and Storage:
-
Measure the absorbance of the labeled protein at 280 nm and 495 nm to determine the protein concentration and the degree of labeling.
-
Store the labeled protein at 4°C, protected from light. For long-term storage, add glycerol (B35011) to 50% and store at -20°C.
-
Protocol 2: Monitoring Protein-Protein Interaction using Fluorescence Anisotropy
This protocol describes how to use the this compound labeled protein to monitor its interaction with a binding partner in real-time.
Materials:
-
This compound labeled His-tagged protein (from Protocol 1)
-
Unlabeled binding partner protein
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Fluorometer equipped with polarizers
-
Microplate (black, low-binding)
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to 495 nm and the emission wavelength to 520 nm for FITC.[6]
-
Calibrate the instrument using a solution of free FITC in the assay buffer.
-
-
Assay Preparation:
-
Prepare a solution of the this compound labeled protein in the assay buffer at a constant concentration (typically in the low nanomolar range).
-
Prepare a serial dilution of the unlabeled binding partner protein in the assay buffer.
-
-
Measurement:
-
In a microplate, add the this compound labeled protein to each well.
-
Add increasing concentrations of the unlabeled binding partner to the wells. Include a control well with only the labeled protein.
-
Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence anisotropy (r) for each well. Anisotropy is calculated from the parallel (I∥) and perpendicular (I⊥) fluorescence intensities using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥), where G is the instrument-specific correction factor.[7]
-
-
Data Analysis:
-
Plot the change in fluorescence anisotropy as a function of the concentration of the unlabeled binding partner.
-
Fit the resulting binding curve to a suitable model (e.g., a one-site binding model) to determine the equilibrium dissociation constant (K D). An increase in anisotropy upon binding indicates the formation of a larger molecular complex, which tumbles more slowly in solution.[7][8]
-
Mandatory Visualizations
References
- 1. path.ox.ac.uk [path.ox.ac.uk]
- 2. synthelis.com [synthelis.com]
- 3. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
Troubleshooting & Optimization
Technical Support Center: NTA-FITC Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of NTA-FITC in their experiments.
Troubleshooting Guide: High Background & Non-Specific Binding
High background fluorescence can obscure specific signals, leading to inaccurate quantification and interpretation of this compound data. This guide addresses common causes and provides solutions to minimize non-specific binding.
| Problem | Potential Cause | Recommended Solution |
| High background across the entire sample | Inadequate blocking of non-specific binding sites. | Optimize your blocking step. This can include increasing the concentration of the blocking agent (e.g., BSA), extending the incubation time, or trying alternative blocking agents.[1][2][3] |
| Suboptimal buffer conditions. | Adjust the pH of your buffers. Increase the salt concentration (e.g., up to 500 mM NaCl) to minimize ionic interactions that can lead to non-specific binding.[2] | |
| Excess this compound reagent. | Titrate your this compound conjugate to determine the optimal concentration that provides a strong signal without excessive background.[1][4] | |
| Autofluorescence of the sample or buffer components. | Run an unstained control sample to assess the level of autofluorescence. If high, consider using a different buffer system or a fluorophore with a longer wavelength. | |
| "Hot spots" or bright aggregates | Aggregation of the this compound conjugate. | Centrifuge the this compound solution before use to pellet any aggregates. Consider filtering the solution through a 0.22 µm filter. |
| Presence of protein aggregates in the sample. | Centrifuge your sample at a higher speed before staining to remove larger debris and protein aggregates. | |
| Signal in the no-stain control | Contamination of buffers or equipment. | Use fresh, filtered buffers for all steps. Ensure that all labware is thoroughly cleaned to avoid carryover from previous experiments. |
| Intrinsic fluorescence of the nanoparticles/vesicles. | This is inherent to the sample. The signal from the unstained control should be considered as the baseline background. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high background in this compound experiments?
The most frequent cause of high background is insufficient blocking of non-specific binding sites on the surface of nanoparticles or extracellular vesicles.[1][3] This allows the this compound conjugate to adhere indiscriminately, leading to a high background signal that can mask the specific signal from your target.
Q2: What is a good starting concentration for a BSA blocking solution?
A common starting point for a Bovine Serum Albumin (BSA) blocking solution is 1-2% (w/v) in a suitable buffer like Phosphate-Buffered Saline (PBS).[5] However, the optimal concentration may vary depending on the nature of your sample and should be determined empirically.
Q3: How long should I incubate my sample with the blocking buffer?
Incubation times for blocking can range from 30 minutes to overnight.[3][6] A good starting point is a 60-minute incubation at room temperature.[7] For particularly "sticky" samples, a longer incubation at 4°C may be beneficial.
Q4: Can I use other blocking agents besides BSA?
Yes, other blocking agents can be used. These include non-fat dry milk, casein, or commercially available protein-free blocking buffers. The choice of blocking agent can be critical, as some may interfere with specific assays. For example, milk-based blockers should be avoided in systems using avidin-biotin detection.[3] It is advisable to test a few different blocking agents to find the one that provides the best signal-to-noise ratio for your specific application.[8]
Q5: How important are washing steps in reducing non-specific binding?
Washing steps are critical for removing unbound this compound and reducing background.[1][9] It is recommended to perform at least three wash steps after the staining incubation. Increasing the volume of the wash buffer and including a mild detergent like Tween-20 (0.05%) can improve the efficiency of the washes.[9]
Experimental Protocols
Protocol 1: Standard Blocking with BSA
This protocol provides a general procedure for blocking non-specific binding on nanoparticles or extracellular vesicles prior to this compound staining.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
Sample (nanoparticles or extracellular vesicles)
-
This compound conjugate
-
Microcentrifuge tubes
Procedure:
-
Prepare Blocking Buffer: Prepare a 1% (w/v) BSA solution in PBS. For example, dissolve 0.1 g of BSA in 10 mL of PBS. Filter the solution through a 0.22 µm filter.
-
Sample Preparation: Resuspend your nanoparticle or extracellular vesicle pellet in a known volume of PBS.
-
Blocking Step: Add an equal volume of 1% BSA blocking buffer to your sample.
-
Incubation: Incubate the mixture for 60 minutes at room temperature with gentle agitation.
-
Washing:
-
Centrifuge the sample to pellet the nanoparticles/vesicles. The speed and time will depend on the sample type.
-
Carefully remove the supernatant.
-
Resuspend the pellet in PBS.
-
Repeat the centrifugation and resuspension steps two more times for a total of three washes.
-
-
Staining: After the final wash, resuspend the pellet in PBS and add the optimized concentration of your this compound conjugate.
-
Incubation: Incubate for the recommended time for your specific this compound reagent, protected from light.
-
Final Washes: Repeat the washing steps (Step 5) to remove any unbound this compound.
-
Resuspension and Analysis: Resuspend the final pellet in an appropriate volume of filtered PBS for Nanoparticle Tracking Analysis.
Protocol 2: Optimizing Blocking Conditions
To achieve the best signal-to-noise ratio, it is often necessary to optimize the blocking conditions. This protocol outlines a method for comparing different blocking agents.
Materials:
-
PBS, pH 7.4
-
Blocking agents to be tested (e.g., 1% BSA, 5% Non-fat dry milk, a commercial protein-free blocker)
-
Sample (nanoparticles or extracellular vesicles)
-
This compound conjugate
-
96-well plate or microcentrifuge tubes
Procedure:
-
Prepare Blocking Buffers: Prepare solutions of each blocking agent to be tested in PBS.
-
Aliquot Sample: Aliquot your sample into separate tubes, one for each blocking condition to be tested, including a "no blocking" control.
-
Blocking: Add the respective blocking buffer to each tube. For the "no blocking" control, add an equal volume of PBS.
-
Incubation: Incubate all samples under the same conditions (e.g., 60 minutes at room temperature).
-
Washing: Wash all samples as described in Protocol 1 (Step 5).
-
Staining: Stain all samples with the same concentration of this compound as described in Protocol 1 (Step 6 & 7).
-
Final Washes: Perform final washes for all samples as described in Protocol 1 (Step 8).
-
Analysis: Resuspend each pellet in the same volume of filtered PBS and analyze by NTA.
-
Comparison: Compare the signal intensity and background levels for each blocking condition to determine the optimal agent for your experiment. A quantitative comparison of the signal-to-noise ratio for each condition is recommended.[10][11]
Visualizations
Caption: Figure 1: this compound Staining Workflow
Caption: Figure 2: Troubleshooting High Background
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
- 7. ulab360.com [ulab360.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Titer and Signal to Noise (S/N) for Determination of Anti-drug Antibody Magnitude Using Clinical Data from an Industry Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Fluorescence Signal with NTA-FITC
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to low fluorescence signals in experiments utilizing NTA-FITC for the detection and analysis of His-tagged proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescent probe consisting of a nitrilotriacetic acid (NTA) group chelated to a nickel ion (Ni2+), which is then conjugated to a fluorescein (B123965) isothiocyanate (FITC) fluorophore. The Ni-NTA component specifically binds to polyhistidine tags (His-tags) that are commonly engineered into recombinant proteins. This specific interaction allows for the fluorescent labeling and subsequent detection of His-tagged proteins in various applications.
Q2: My this compound experiment is showing a very weak or no signal. What are the most common initial checks I should perform?
A2: Start by verifying the integrity of your reagents and the basic setup. Confirm that your His-tagged protein is expressed and present in your sample. Check the excitation and emission wavelengths on your fluorescence detection instrument to ensure they are appropriate for FITC (typically around 495 nm for excitation and 516 nm for emission). Also, ensure that the this compound reagent has been stored correctly, protected from light, and is not expired.
Q3: Can the buffer composition affect the this compound signal?
A3: Absolutely. The binding of Ni-NTA to the His-tag is sensitive to buffer components. High concentrations of chelating agents like EDTA or reducing agents such as DTT can strip the nickel ion from the NTA group, preventing binding. Similarly, an incorrect pH or high concentrations of imidazole (B134444) in the binding buffer can also inhibit the interaction.[1]
Q4: What is fluorescence quenching and how can it affect my this compound signal?
A4: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[2][3] With FITC, this can occur due to several factors. Over-labeling of a protein with FITC can lead to self-quenching, where adjacent FITC molecules interfere with each other's fluorescence.[4] The fluorescence of FITC is also pH-sensitive and can be quenched in acidic environments.[5] Additionally, certain substances in your sample can act as quenchers.
Q5: How do I know if my His-tag is accessible for binding to this compound?
A5: The His-tag can sometimes be buried within the three-dimensional structure of the protein, making it inaccessible for binding.[1] To test for this, you can try performing the binding assay under denaturing conditions (e.g., using urea (B33335) or guanidinium (B1211019) chloride).[1] If the signal improves under these conditions, it suggests the His-tag may be hidden in the native protein conformation.[1]
Troubleshooting Guides
Guide 1: Issues with His-Tag Binding to this compound
A common reason for a low fluorescence signal is the failure of the this compound to bind effectively to the His-tagged protein. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inaccessible His-Tag | The His-tag may be sterically hindered or buried within the protein's structure.[1] Consider re-engineering the protein with the His-tag at the other terminus or adding a flexible linker sequence.[1] As a diagnostic, perform the binding assay under denaturing conditions.[1] |
| Interfering Buffer Components | Chelating agents (e.g., EDTA) and reducing agents (e.g., DTT, β-mercaptoethanol) can disrupt the Ni-NTA interaction. Remove these agents from your buffers through dialysis or buffer exchange. |
| Suboptimal pH | The binding of the His-tag to Ni-NTA is pH-dependent. Ensure your binding buffer has a pH between 7.5 and 8.0.[6] |
| High Imidazole Concentration | Imidazole is used to elute His-tagged proteins from Ni-NTA columns and will compete with the His-tag for binding. Ensure your binding buffer is free of imidazole or contains a very low concentration (typically <10 mM).[7] |
| Degraded this compound Reagent | Improper storage or exposure to light can degrade the FITC fluorophore. Use fresh, properly stored this compound and perform all labeling steps in the dark.[8] |
Logical Diagram: Diagnosing Low this compound Signal
This diagram provides a step-by-step logical workflow to help identify the root cause of a weak or absent fluorescence signal.
References
- 1. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 2. [PDF] An efficient method for FITC labelling of proteins using tandem affinity purification | Semantic Scholar [semanticscholar.org]
- 3. An efficient method for FITC labelling of proteins using tandem affinity purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 6. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 7. bio-works.com [bio-works.com]
- 8. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NTA-FITC Concentration for Cell Staining
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize NTA-FITC concentration for cell staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for cell staining?
This compound is a fluorescent probe used for labeling proteins that have a polyhistidine-tag (His-tag). The Nitrilotriacetic acid (NTA) moiety chelates a nickel ion (Ni2+), which then binds with high affinity to the His-tag engineered onto a protein of interest. The Fluorescein isothiocyanate (FITC) is a fluorescent dye that allows for the detection and quantification of the labeled protein on or within cells using techniques like flow cytometry and fluorescence microscopy.
Q2: What are the critical factors to consider when optimizing this compound concentration?
The optimal this compound concentration is a balance between achieving a strong, specific signal and minimizing background fluorescence and potential cytotoxicity. Key factors include:
-
Cell Type and Density: Different cell types may have varying levels of non-specific binding sites. Cell density can also affect the available concentration of the reagent per cell.[1]
-
Expression Level of the His-tagged Protein: Higher expression levels may require a higher concentration of this compound for saturation, while lower expression levels are more sensitive to high background from excess unbound probe.
-
Incubation Time and Temperature: Longer incubation times or higher temperatures can increase both specific and non-specific binding. These parameters should be optimized concurrently with the concentration.
-
Buffer Composition: The pH and presence of chelating agents (like EDTA) or reducing agents in the buffer can interfere with the Ni-NTA interaction.[2] An alkaline pH (around 9.0) is often recommended for FITC labeling.[3][4]
Q3: How can I determine the optimal this compound concentration for my experiment?
The best method is to perform a titration experiment. This involves staining your cells with a range of this compound concentrations while keeping other parameters (cell number, incubation time, temperature) constant. The optimal concentration is the one that provides the highest signal-to-noise ratio, meaning a bright signal on your target cells with minimal background on negative control cells.[5][6]
Q4: What are the common causes of high background staining with this compound?
High background can be caused by several factors:
-
Excess this compound Concentration: Using too much of the fluorescent probe is a common reason for high background.[1]
-
Non-specific Binding: this compound can bind non-specifically to the cell surface or intracellular components.
-
Presence of Dead Cells: Dead cells have compromised membranes and can non-specifically take up fluorescent dyes, leading to false positives.[7]
-
Inadequate Washing: Insufficient washing after the staining step can leave unbound this compound in the sample.
Q5: How can I minimize photobleaching of FITC?
FITC is known to be susceptible to photobleaching (loss of fluorescence upon exposure to light).[8][9] To minimize this:
-
Reduce the exposure time to the excitation light source.
-
Use a lower intensity of excitation light.
-
Use an anti-fade mounting medium for microscopy.
-
Consider using more photostable fluorophores if photobleaching is a significant issue.[8][9]
Troubleshooting Guides
Problem 1: Weak or No Signal
| Possible Cause | Suggested Solution | Citation |
| This compound concentration is too low. | Perform a titration experiment to determine the optimal concentration. Increase the concentration incrementally. | |
| Low expression of the His-tagged protein. | Confirm protein expression using a different method (e.g., Western blot). If expression is low, consider using a brighter fluorophore or a signal amplification strategy. | [10] |
| Suboptimal staining conditions. | Optimize incubation time and temperature. Ensure the staining buffer has an appropriate pH (around 7.4 for live cells, can be higher for fixation/permeabilization steps) and is free of interfering substances like EDTA. | [10] |
| Loss of His-tag integrity. | Ensure the His-tag is accessible and not cleaved or masked. | [2] |
| Instrument settings are not optimal. | For flow cytometry, ensure the correct laser and filters are being used for FITC (Excitation max ~490 nm, Emission max ~520 nm). For microscopy, adjust the gain and exposure settings. | [10][11] |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Suggested Solution | Citation |
| This compound concentration is too high. | Perform a titration experiment to find a lower concentration that maintains a good signal-to-noise ratio. | [1] |
| Inadequate washing. | Increase the number and/or duration of wash steps after staining to remove unbound this compound. | |
| Non-specific binding to cell surface. | Include a blocking step with a protein-based solution like Bovine Serum Albumin (BSA) before staining. Consider adding a low concentration of a non-ionic detergent like Tween-20 to the wash buffer. | |
| Presence of dead cells. | Use a viability dye (e.g., Propidium Iodide, 7-AAD) to exclude dead cells from the analysis. Ensure gentle handling of cells to maintain viability. | [7] |
| Fc receptor binding. | If working with immune cells, consider using an Fc receptor blocking agent. | [12] |
Experimental Protocols
Protocol 1: Titration of this compound for Flow Cytometry
This protocol helps determine the optimal concentration of this compound for staining a specific cell type.
-
Cell Preparation:
-
Harvest cells and wash them once with an appropriate buffer (e.g., PBS with 1% BSA).
-
Resuspend the cells to a concentration of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into a series of flow cytometry tubes.
-
-
This compound Dilution Series:
-
Prepare a series of this compound dilutions in your staining buffer. A good starting range is from 0.1 µM to 10 µM. It is recommended to perform a 5 to 8-point two-fold serial dilution.
-
Include a negative control tube with no this compound (unstained cells) and, if possible, a positive control cell line with known high expression of the His-tagged protein.
-
-
Staining:
-
Add an equal volume of each this compound dilution to the corresponding tube of cells.
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
-
Washing:
-
Add 1 mL of cold staining buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Carefully decant the supernatant.
-
Repeat the wash step two more times.
-
-
Data Acquisition and Analysis:
-
Resuspend the cell pellets in 300-500 µL of staining buffer.
-
Acquire the samples on a flow cytometer using the appropriate laser and filter settings for FITC.
-
Analyze the data by plotting the mean fluorescence intensity (MFI) of the positive population against the this compound concentration. The optimal concentration is the one at the beginning of the plateau of the staining curve, which gives a high signal-to-noise ratio.[6]
-
Data Presentation: Example Titration Data
| This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) of Positive Cells | MFI of Negative Control Cells | Signal-to-Noise Ratio (MFI Positive / MFI Negative) |
| 0 (Unstained) | 150 | 150 | 1.0 |
| 0.1 | 1,500 | 180 | 8.3 |
| 0.5 | 7,500 | 250 | 30.0 |
| 1.0 | 15,000 | 350 | 42.9 |
| 2.0 | 25,000 | 600 | 41.7 |
| 5.0 | 28,000 | 1,200 | 23.3 |
| 10.0 | 29,000 | 2,500 | 11.6 |
In this example, a concentration of 1.0 to 2.0 µM would be considered optimal as it provides a high signal-to-noise ratio before the background significantly increases at higher concentrations.
Visualizations
Caption: Workflow for optimizing this compound concentration for cell staining.
Caption: Troubleshooting flowchart for common this compound staining issues.
References
- 1. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. med.virginia.edu [med.virginia.edu]
- 6. The Power of Reagent Titration in Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microscopist.co.uk [microscopist.co.uk]
- 8. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 9. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing NTA-FITC Photobleaching During Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of NTA-FITC photobleaching during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
Q2: What are the primary causes of this compound photobleaching?
A2: The primary drivers of photobleaching are:
-
High-intensity excitation light: The more intense the light source, the faster the photobleaching.[5][6]
-
Prolonged exposure time: The longer the specimen is illuminated, the more fluorophores will be destroyed.[7]
-
Presence of molecular oxygen: In the excited triplet state, FITC can react with molecular oxygen to generate reactive oxygen species (ROS). These ROS can then chemically damage the fluorophore, rendering it non-fluorescent.[4][8]
Q3: How can I minimize this compound photobleaching?
A3: A multi-faceted approach is most effective:
-
Optimize Imaging Parameters: Reduce the intensity of the excitation light to the minimum level required for a good signal-to-noise ratio and shorten the exposure time.[4][5]
-
Use Antifade Reagents: Incorporate an antifade reagent into your mounting medium. These reagents are designed to scavenge reactive oxygen species and protect the fluorophore.[4][6]
-
Choose the Right Fluorophore: When possible, consider using more photostable fluorophores like Alexa Fluor or DyLight series dyes, which are less prone to photobleaching than FITC.[4][5]
-
Proper Sample Preparation: Ensure your sample is mounted correctly and sealed to prevent drying and minimize exposure to atmospheric oxygen.[9]
Q4: What are antifade reagents and how do they work?
A4: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching.[6] Most work by scavenging for reactive oxygen species (ROS) that are generated during fluorescence excitation and can damage the fluorophore.[8] Common antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo-octane (DABCO).[6] Many commercial formulations like ProLong™ Gold and VECTASHIELD® are also available.[4]
Q5: Can I completely prevent photobleaching?
A5: While it's not possible to completely eliminate photobleaching, its effects can be significantly minimized to a level that does not compromise your experiment.[4] By combining the strategies mentioned above, you can extend the fluorescent signal of your this compound probe, allowing for longer imaging sessions and more reliable data acquisition.
Troubleshooting Guide
Issue: My this compound signal is fading very quickly.
This is a classic sign of rapid photobleaching. Follow these steps to diagnose and resolve the issue:
| Troubleshooting Step | Action | Expected Outcome |
| 1. Assess Illumination Conditions | Reduce the excitation light intensity using neutral density filters or by adjusting the laser/lamp power settings. Decrease the camera exposure time. | Slower signal decay, allowing for longer observation times. |
| 2. Evaluate Sample Preparation | Ensure you are using a high-quality antifade mounting medium. Check that the coverslip is properly sealed to minimize oxygen exposure. | Increased signal stability over time. |
| 3. Consider the Fluorophore | If the photobleaching is still too severe, consider if NTA conjugated to a more photostable dye (e.g., Alexa Fluor 488) is a viable option for your experiment. | Significantly improved signal longevity. |
| 4. Check Microscope Settings | If using a confocal microscope, reduce the laser power and pixel dwell time. For widefield microscopes, use the lowest lamp intensity that provides a usable signal. | Reduced rate of photobleaching. |
| 5. Quantify the Bleaching Rate | Acquire a time-lapse series of a control sample under your standard imaging conditions. Plot the fluorescence intensity over time to establish a photobleaching curve. This will help you determine if the rate of fading is acceptable for your experimental timeframe. | A baseline understanding of your photobleaching rate to inform further optimization. |
Data Presentation: Comparison of Antifade Reagents and Fluorophore Photostability
Direct quantitative comparisons of this compound photobleaching rates with a wide range of modern commercial antifade reagents under standardized conditions are not extensively available in the literature. However, existing studies provide valuable insights into the relative performance of different antifade agents and fluorophores.
Table 1: Relative Effectiveness of Antifade Media on FITC Fluorescence
| Antifade Medium | Relative Fading Retardation | Initial Quenching | Notes |
| p-Phenylenediamine (PPD) based | High | Yes | Very effective at reducing fading, but can cause initial dimming of the signal.[10] |
| Vectashield (contains PPD) | High | Yes | Similar to PPD-based homemade solutions.[10] |
| n-Propyl gallate (NPG) | Moderate | Yes | Also effective, but can reduce initial fluorescence intensity.[10] |
| Slowfade | Moderate | Yes | Commercially available reagent with good performance.[10] |
| Mowiol | Low | No | Retards fading to a lesser extent but does not quench the initial fluorescence.[10] |
This table is a qualitative summary based on the findings of Longin et al. (1993). "High" indicates a strong effect in retarding photobleaching.
Table 2: Photostability Comparison of FITC and Alexa Fluor 568
| Fluorophore | Normalized Fluorescence Intensity after 5s exposure | p-value (vs. FITC) |
| FITC | Lower | - |
| Alexa Fluor 568 | Higher | 0.004 |
This data is from a study comparing antibody conjugates of FITC and Alexa Fluor 568, demonstrating the significantly higher photostability of Alexa Fluor 568.[11]
Experimental Protocols
Protocol 1: Sample Preparation with Antifade Mounting Medium
-
Final Wash: After the final washing step of your staining protocol, carefully remove as much of the wash buffer as possible without allowing the sample to dry out.
-
Apply Antifade Medium: Place the microscope slide on a flat surface. Dispense a single drop of your chosen antifade mounting medium onto the specimen.
-
Mount Coverslip: Using fine-tipped forceps, carefully lower a clean coverslip onto the drop of mounting medium at a 45-degree angle. This technique helps to prevent the formation of air bubbles.
-
Remove Excess Medium: Gently press on the coverslip with the forceps to squeeze out any excess mounting medium. Wick away the excess from the edges of the coverslip with a laboratory wipe.
-
Seal Coverslip: To prevent the mounting medium from drying out and to minimize oxygen exposure, seal the edges of the coverslip with clear nail polish or a commercial sealant. Allow the sealant to dry completely before imaging.
-
Storage: Store slides flat and in the dark, preferably at 4°C, to further protect the fluorescent signal.[9]
Protocol 2: Quantifying this compound Photobleaching Rate
-
Prepare a Control Sample: Use a sample with representative this compound staining that will not be used for experimental data collection.
-
Define Imaging Parameters: Set up the microscope with the exact illumination intensity, exposure time, and other acquisition settings that you intend to use for your experiment.
-
Select a Region of Interest (ROI): Identify a well-stained area of your sample.
-
Acquire a Time-Lapse Series: Continuously acquire images of the ROI at a set time interval (e.g., every 5 seconds) for a duration that is relevant to your planned experiment (e.g., 5-10 minutes).
-
Measure Fluorescence Intensity: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for Background: In a region of the image with no specific staining, measure the mean background intensity at each time point and subtract this from your ROI intensity measurements.
-
Normalize Data: Normalize the background-corrected intensity values by dividing each value by the intensity of the first time point. This will express the fluorescence intensity as a percentage of the initial intensity.
-
Plot the Photobleaching Curve: Plot the normalized fluorescence intensity against time. This curve represents the rate of photobleaching under your specific imaging conditions. From this curve, you can determine the half-life of your fluorescent signal (the time it takes for the intensity to drop to 50% of its initial value).
Mandatory Visualizations
Caption: Signaling pathway of photobleaching.
Caption: Troubleshooting workflow for this compound photobleaching.
References
- 1. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 7. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - IE [thermofisher.com]
- 8. bidc.ucsf.edu [bidc.ucsf.edu]
- 9. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
dealing with NTA-FITC fluorescence quenching issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering fluorescence quenching issues with NTA-FITC (Nitrilotriacetic acid-Fluorescein isothiocyanate) in their experiments.
Troubleshooting Guide
Fluorescence quenching, a decrease in the expected fluorescence intensity, can arise from various factors in this compound based assays. This guide provides a systematic approach to identify and resolve common quenching issues.
Initial Assessment: Is it Quenching or Something Else?
Before troubleshooting for quenching, it's crucial to rule out other potential causes for low or no fluorescence signal.
| Possible Cause | Recommendation |
| Instrument Settings | - Ensure the correct excitation (Ex) and emission (Em) filters for FITC (Ex: ~495 nm, Em: ~520 nm) are in use. - Verify the detector gain is set appropriately. - Check that the light source is functioning correctly. |
| Incorrect Reagent Concentration | - Confirm the concentration of your this compound conjugate and binding partner. - Perform a concentration titration to find the optimal signal-to-noise ratio. |
| Failed Conjugation | - If you prepared the this compound conjugate in-house, verify the success of the conjugation reaction. - Run a quality control check, such as measuring the absorbance at 280 nm and 495 nm to determine the degree of labeling (DOL). |
Systematic Troubleshooting of Fluorescence Quenching
If you have confirmed that the basic experimental setup is correct, proceed with the following steps to diagnose the cause of fluorescence quenching.
Step 1: Evaluate the Buffer and Solution Environment
The chemical environment of the fluorophore is a primary contributor to quenching.
Question 1: Is the pH of your buffer optimal for FITC fluorescence?
FITC fluorescence is highly pH-sensitive and decreases significantly in acidic conditions.[1][2]
-
Troubleshooting:
| pH | Relative Fluorescence Intensity of FITC |
| 6.9 | ~77% |
| 7.4 | ~90% |
| 8.4 | 100% |
| >8.4 | Stable |
Data adapted from studies showing a 1.3-fold increase in fluorescence from pH 6.9 to 8.4.[2]
Question 2: Are there quenching metal ions in your sample?
NTA is a chelating agent, and the presence of certain transition metal ions can lead to fluorescence quenching.[5] Common quenching metal ions include Ni²⁺, Cu²⁺, Co²⁺, and Fe³⁺.[4][5][6][7]
-
Troubleshooting:
-
Review the composition of your sample and buffers for potential sources of metal ion contamination.
-
If metal ions are a necessary component of your experiment (e.g., His-tag purification with Ni-NTA), be aware of their potential quenching effects.
-
To test for metal ion quenching, you can add a chelating agent like EDTA to a small aliquot of your sample. If fluorescence recovers, metal ions are likely the cause. Note: This may disrupt NTA-metal interactions if they are part of your assay.
-
| Metal Ion | Observed Quenching Effect on Fluorescein-based Probes |
| Ni²⁺ | Significant quenching.[8][9] |
| Cu²⁺ | Strong quenching, even at low micromolar concentrations.[3][4][6][10][11] |
| Co²⁺ | Can induce fluorescence quenching.[5][9] |
| Fe³⁺ | Efficiently quenches FITC fluorescence. |
Step 2: Investigate Photophysical Phenomena
Photobleaching and self-quenching are common issues with many fluorophores, including FITC.
Question 3: Is photobleaching occurring?
FITC is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[12][13]
-
Troubleshooting:
-
Minimize the exposure of your sample to the excitation light source.
-
Use the lowest possible light intensity that provides an adequate signal.
-
Incorporate an anti-fade reagent into your mounting medium or buffer if compatible with your experiment.
-
Acquire images or data as quickly as possible.
-
Question 4: Is self-quenching or aggregation-caused quenching (ACQ) an issue?
High concentrations of FITC or a high degree of labeling (DOL) on a protein can lead to self-quenching, where fluorophores in close proximity quench each other's fluorescence.[1][14]
-
Troubleshooting:
-
If you are labeling your own proteins, aim for an optimal F/P (Fluorophore/Protein) molar ratio, typically between 2 and 6 for antibodies.[15] Over-labeling can significantly decrease the quantum yield.[15]
-
If you suspect aggregation, try diluting your sample.
-
Analyze the fluorescence lifetime of your sample. Self-quenching is often associated with a decrease in fluorescence lifetime.[14]
-
| Degree of Labeling (F/P Ratio) | Potential Outcome |
| < 2 | Low signal intensity. |
| 2 - 6 | Optimal for many antibody conjugations.[15] |
| > 6 | Increased risk of self-quenching and non-specific binding.[15] |
Experimental Protocols
Protocol 1: Diagnosing pH-Dependent Quenching
Objective: To determine if the observed fluorescence quenching is due to suboptimal pH.
Materials:
-
Your this compound sample
-
A series of buffers with pH values ranging from 6.0 to 9.0 (e.g., phosphate (B84403) buffers, borate (B1201080) buffers)
-
Fluorometer or fluorescence plate reader
Methodology:
-
Prepare aliquots of your this compound sample.
-
Dilute each aliquot into the different pH buffers, ensuring the final concentration of the this compound conjugate is the same in all samples.
-
Incubate the samples for a short period (e.g., 10-15 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity of each sample using the appropriate excitation and emission wavelengths for FITC.
-
Plot the fluorescence intensity as a function of pH. A significant increase in fluorescence with increasing pH from 6.0 to ~8.0 is indicative of pH-dependent quenching.
Protocol 2: Assessing Metal Ion-Induced Quenching
Objective: To determine if transition metal ions are causing fluorescence quenching.
Materials:
-
Your this compound sample in an appropriate buffer (pH 7.4-8.0)
-
Stock solutions of potential quenching metal ions (e.g., NiCl₂, CuCl₂, CoCl₂, FeCl₃)
-
EDTA stock solution (e.g., 0.5 M)
-
Fluorometer or fluorescence plate reader
Methodology:
-
Titration with Metal Ions:
-
To your this compound sample, add increasing concentrations of a specific metal ion stock solution.
-
After each addition, mix and incubate for a few minutes before measuring the fluorescence intensity.
-
A dose-dependent decrease in fluorescence indicates quenching by that metal ion.
-
-
Chelation Rescue:
-
To a quenched sample (either from your experiment or one prepared by adding a metal ion), add a small amount of EDTA stock solution.
-
Measure the fluorescence intensity after the addition of EDTA. A significant recovery of fluorescence suggests that metal ion quenching was the primary cause.
-
Diagrams
Caption: Troubleshooting workflow for this compound fluorescence quenching.
References
- 1. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 2. quora.com [quora.com]
- 3. A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectroscopic Analysis of the Cu2+-Induced Fluorescence Quenching of Fluorescent Proteins AmCyan and mOrange2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Sensitive fluorescence detection of Ni2+ ions using fluorescein functionalized Fe3O4 nanoparticles - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell [frontiersin.org]
- 11. Development of a Fluorescein-Based Probe with an “Off–On” Mechanism for Selective Detection of Copper (II) Ions and Its Application in Imaging of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescein (FITC) | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Photobleaching [evidentscientific.com]
- 14. Analysis of fluorescence lifetime and quenching of FITC-conjugated antibodies on cells by phase-sensitive flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kineticriver.com [kineticriver.com]
Technical Support Center: Enhancing Signal-to-Noise Ratio in NTA-FITC Experiments
Welcome to the technical support center for Nanoparticle Tracking Analysis (NTA) using Fluorescein Isothiocyanate (FITC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the signal-to-noise ratio in your NTA-FITC experiments.
Troubleshooting Guides
High background noise and a weak fluorescent signal are common challenges in this compound experiments that can significantly impact data quality. The following table outlines common problems, their potential causes, and detailed solutions to mitigate these issues.
| Problem | Potential Cause(s) | Solution(s) |
| High Background Fluorescence | 1. Unbound/Excess FITC Dye: Free dye in the sample solution fluoresces, creating a high background.[1] 2. Autofluorescent Buffer/Media: Components in the sample buffer or cell culture media may possess inherent fluorescence. 3. Contaminated Optics: Dirt, dust, or residual dye on the microscope slide, coverslip, or objective lens. 4. Inappropriate Filter Sets: Mismatched excitation and emission filters can lead to bleed-through of excitation light.[2] | 1. Optimize Labeling & Purification: - Titrate the FITC-to-particle ratio to use the minimum amount of dye necessary for a detectable signal.[3] - Purify the labeled sample to remove unbound dye using techniques like size exclusion chromatography, dialysis, or spin columns.[4] 2. Buffer Selection & Preparation: - Use freshly prepared, filtered (0.02 µm) buffers like PBS.[5] - Test different buffers for autofluorescence before use. 3. Clean Optics: - Ensure all optical components are thoroughly cleaned with appropriate lens cleaning solutions. 4. Correct Filter Usage: - Use a high-quality FITC-specific filter set with steep cut-offs to minimize spectral overlap.[2] |
| Weak or No Fluorescent Signal | 1. Inefficient Labeling: Insufficient FITC molecules bound per particle.[5] 2. Low Particle Concentration: The concentration of fluorescently labeled particles is below the detection limit of the instrument.[3] 3. Photobleaching: The FITC fluorophore has been photochemically destroyed by prolonged exposure to the excitation laser.[6][7] 4. Suboptimal Instrument Settings: Incorrect camera level, detection threshold, or focus can prevent the detection of dim particles.[1][8] 5. Quenching: The fluorescence of FITC is diminished due to interactions with other molecules or the local environment. | 1. Enhance Labeling Protocol: - Increase the incubation time of the particles with the FITC dye.[1] - Optimize the pH of the labeling buffer (typically pH 9) to facilitate the reaction.[9] - Label particles at a higher concentration before diluting for analysis.[1] 2. Optimize Sample Concentration: - First, determine the optimal particle concentration in scatter mode, then switch to fluorescence mode.[1][3] You may need to increase the concentration for fluorescence measurements.[3] 3. Minimize Photobleaching: - Reduce the laser exposure time by capturing shorter videos or using a syringe pump to ensure a constant flow of fresh sample through the field of view.[1][6] - Store labeled samples in the dark.[6][9] 4. Optimize Instrument Settings: - Increase the camera level to its maximum setting.[1][3] - Carefully adjust the focus in fluorescence mode, as it may differ from the scatter mode focus.[1][3] - Set the detection threshold low enough to detect all real particles but high enough to exclude background noise.[8] 5. Address Quenching: - Use an anti-fade mounting medium if applicable.[10] - Ensure the buffer composition does not contain quenching agents. |
| High Particle-to-Particle Variation in Fluorescence | 1. Heterogeneous Labeling: Inconsistent number of FITC molecules bound to each particle. 2. Presence of Aggregates: Particle aggregates can appear as single, brighter events. | 1. Improve Labeling Homogeneity: - Ensure thorough mixing during the labeling reaction. - Optimize the stoichiometry of the labeling reaction. 2. Sample De-aggregation: - Gently sonicate or vortex the sample before analysis to break up aggregates. - Filter the sample to remove large aggregates. |
Experimental Protocols
Protocol for Optimizing Camera and Analysis Settings in this compound Experiments
This protocol outlines the steps to optimize the camera and software settings to maximize the signal-to-noise ratio for fluorescent particle detection.
-
Initial Setup in Scatter Mode:
-
Prepare a dilution series of your sample in a low-autofluorescence buffer (e.g., 0.02 µm filtered PBS).[5]
-
Begin with the most dilute sample and load it into the NTA instrument.
-
In scatter mode, adjust the focus to obtain sharp, well-defined particles.
-
Gradually increase the sample concentration until an optimal number of particles (typically 20-100 particles per frame) is observed.[1]
-
-
Transition to Fluorescence Mode:
-
Refocusing and Camera Level Adjustment:
-
Carefully re-adjust the focus in fluorescence mode, as the optimal focal plane may be slightly different from the scatter mode.[1][3]
-
Fine-tune the camera level. While initially set to maximum, you may need to adjust it slightly to balance particle brightness against background noise.[1] For very dim samples, advanced camera settings like adjusting the greyscale histogram might be necessary to enhance particle brightness relative to the background.[1]
-
-
Setting the Detection Threshold:
-
The detection threshold determines the minimum brightness an object must have to be recognized as a particle.[8]
-
Set the threshold low enough to ensure all legitimate fluorescent particles are being tracked (marked with a red cross in the software).[8]
-
Avoid setting the threshold too low, as this will result in the software tracking background noise and optical artifacts.[8]
-
It is recommended to analyze the same video capture with different detection thresholds to understand its impact on the final results.[8]
-
-
Data Capture:
-
To minimize photobleaching, capture data in fluorescence mode first if you plan to analyze the same sample in both scatter and fluorescence modes.[3]
-
Capture a minimum of five replicate videos, each with a duration of 60-90 seconds, to ensure statistical robustness.[3]
-
If photobleaching is a significant concern, use a syringe pump to introduce a constant, slow flow of the sample. This ensures that the particles being analyzed have had minimal exposure to the laser.[1][3]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for improving signal-to-noise ratio in this compound.
Caption: Experimental workflow for this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What are the ideal laser and filter specifications for FITC analysis in NTA?
For FITC, which has an excitation maximum around 495 nm and an emission maximum around 519 nm, a 488 nm (blue) laser is the most suitable excitation source.[5] This should be paired with a matched emission filter, typically a long-pass filter that blocks the 488 nm laser light and allows the longer wavelength fluorescent signal from FITC to pass through to the detector.[5] Using high-quality filters with sharp cut-offs is crucial to prevent bleed-through of the excitation light, which can significantly increase background noise.[2]
Q2: How can I be sure that the fluorescent signal I'm detecting is from my particles and not from unbound dye?
This is a critical control step. After labeling and purification, you should run a sample of the "unbound" fraction (the supernatant after pelleting particles or the flow-through from a spin column) through the NTA in fluorescence mode. Ideally, you should see a fluorescent background but very few, if any, tracked "particles." This confirms that your purification method was effective at removing the majority of the free dye. Additionally, comparing the particle concentration in scatter mode versus fluorescence mode can be informative; a significantly lower concentration in fluorescence mode can indicate either inefficient labeling or that a large portion of your sample is not labeled.
Q3: What is photobleaching and how can I minimize it?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[7] FITC is known to be susceptible to photobleaching.[7][11] To minimize its effects, you should limit the sample's exposure to the excitation laser.[6] This can be achieved by:
-
Using the instrument's shutter: Only expose the sample to the laser when actively capturing data.[12]
-
Reducing video capture time: Take multiple short videos rather than one long one.
-
Using a syringe pump: A continuous, slow flow of the sample ensures that fresh, unbleached particles are constantly entering the field of view.[1]
-
Proper sample storage: Keep your fluorescently labeled samples protected from light at all times.[6][9]
Q4: My sample is very polydisperse. How does this affect my fluorescence measurements?
Polydispersity can present a challenge. Larger particles scatter significantly more light than smaller ones.[13] In fluorescence mode, if your labeling is size-dependent (e.g., larger particles bind more dye), you will see a wide range of fluorescence intensities. The main challenge arises during settings optimization. The intense signal from very bright, large particles can make it difficult to detect dimmer, smaller particles.[14] You may need to adjust the camera settings and detection threshold to find a compromise that allows for the detection of the majority of your particle populations. It may also be necessary to analyze different size fractions of your sample separately.
Q5: Can I use buffers other than PBS for my this compound experiments?
Yes, but it is crucial to ensure the buffer is compatible with your sample and the fluorescence measurement. The buffer should have a pH that is optimal for FITC fluorescence (typically slightly alkaline) and should not contain components that quench fluorescence or are themselves autofluorescent. Avoid buffers containing free amino groups like Tris, as these can react with FITC if present during the labeling step.[9] Always test a new buffer for background fluorescence before using it to dilute your sample.
References
- 1. Fluorescence nanoparticle detection using Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 2. Improvement of the signal to noise ratio for fluorescent imaging in microfluidic chips - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Nanoparticle Detection using NanoSight NTA | Malvern Panalytical [malvernpanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. azonano.com [azonano.com]
- 6. How do I reduce sample exposure in order to minimize photobleaching? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Basic Principles of Nanoparticle Tracking Analysis - Q&A | Malvern Panalytical [malvernpanalytical.com]
- 9. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. nanodiara.eu [nanodiara.eu]
- 14. Critical Evaluation of Nanoparticle Tracking Analysis (NTA) by NanoSight for the Measurement of Nanoparticles and Protein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NTA-FITC Labeling and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unbound NTA-FITC after labeling procedures. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to ensure the successful purification of your FITC-labeled molecules.
Troubleshooting Guide
This guide addresses specific issues that may arise during the removal of unbound this compound.
| Problem | Possible Cause | Solution |
| Low yield of labeled protein after purification | Protein precipitation: High concentrations of FITC, which is hydrophobic, can lead to protein aggregation and precipitation.[1] | - Decrease the amount of sample applied to the column.- Elute the protein with a linear gradient of the eluting agent instead of a step elution.- Consider adding non-ionic detergents or adjusting the NaCl concentration in your buffers. |
| Inefficient labeling: The initial labeling reaction may not have been optimal, leading to a low concentration of labeled protein to begin with. | - Ensure the pH of the labeling buffer is in the optimal range (typically pH 7.5-9.0) for the reaction between FITC and primary amines.[2][3][4]- Use fresh, high-quality FITC dissolved in anhydrous DMSO.[5]- Confirm that your protein buffer does not contain primary amines (e.g., Tris or glycine) or sodium azide, as these will compete with the labeling reaction.[2][5] | |
| Loss of protein during purification: The chosen purification method may not be suitable for the specific protein, leading to loss. | - If using gel filtration, ensure the column size and resin are appropriate for the size of your protein to achieve good separation from the smaller, unbound dye.- For affinity chromatography, check that the binding and elution conditions are optimized for your tagged protein. | |
| High background fluorescence in final sample | Ineffective removal of unbound FITC: The purification method did not adequately separate the labeled protein from the free dye.[5] | - Gel Filtration: Ensure the column is sufficiently long and the correct pore size is used for effective separation. Collect smaller fractions and monitor the fluorescence of each to identify the protein-containing fractions versus the free dye.[2][6]- Dialysis: Use a dialysis membrane with an appropriate molecular weight cut-off (MWCO) to retain the labeled protein while allowing the small unbound FITC molecules to diffuse out. Perform multiple, extensive buffer changes.[5]- Affinity Chromatography: After binding the labeled protein, perform extensive washing steps with the binding buffer to remove any non-specifically bound FITC before elution.[7] |
| Over-labeling of the protein: Attaching too many FITC molecules can lead to non-specific binding and increased background.[6][7] | - Optimize the molar ratio of FITC to protein in the labeling reaction. Start with a lower ratio and perform a titration to find the optimal balance between labeling efficiency and non-specific binding.[7] | |
| Precipitation of the labeled protein during storage | Instability of the conjugate: The addition of the hydrophobic FITC molecule can decrease the solubility of the protein. | - Store the purified, labeled protein at 2-8°C in a light-proof container. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.[6][8]- If the protein concentration is low (<1 mg/ml), adding a stabilizing protein like bovine serum albumin (BSA) to a final concentration of 1% (w/v) can help prevent precipitation.[6] |
| Labeled protein appears as a smear on SDS-PAGE | Heterogeneity of labeling: The protein molecules are labeled with a variable number of FITC molecules, leading to a range of molecular weights. | - This is a common observation and often indicates successful labeling.[2] To confirm, visualize the gel under UV light before staining; the protein band should fluoresce.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best method to remove unbound this compound?
A1: The most common and effective methods are gel filtration chromatography and dialysis.[2][5][6][9] Gel filtration separates molecules based on size, allowing for the larger labeled protein to be separated from the smaller, unbound FITC. Dialysis uses a semi-permeable membrane to retain the labeled protein while the unbound dye diffuses out into a large volume of buffer. The choice between these methods may depend on your sample volume, protein concentration, and available equipment.
Q2: How can I determine if the unbound FITC has been successfully removed?
A2: You can assess the removal of unbound FITC by measuring the absorbance of your sample at 280 nm (for protein) and 495 nm (for FITC).[6][7] After successful purification, the fractions containing your labeled protein should have a high A495/A280 ratio, while later fractions containing the unbound dye will have a strong absorbance at 495 nm but very low absorbance at 280 nm. You can also run the purified protein on an SDS-PAGE gel and visualize it under UV light; a fluorescent band corresponding to your protein's molecular weight and the absence of a low molecular weight fluorescent band (free dye) indicates successful removal.[2][3]
Q3: What is the optimal storage condition for my FITC-labeled protein?
A3: Store your purified FITC-labeled protein protected from light at 2-8°C for short-term storage.[6] For longer-term storage, it is recommended to aliquot the sample and store it at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles. The addition of a cryoprotectant, such as glycerol, can help maintain protein stability during freezing.
Q4: Why is my FITC fluorescence signal weak?
A4: Weak fluorescence can be due to several factors:
-
Low labeling efficiency: Review your labeling protocol to ensure optimal conditions were met.[3]
-
Photobleaching: FITC is susceptible to photobleaching, so minimize its exposure to light during experiments and storage.[1]
-
pH sensitivity: The fluorescence of FITC is pH-dependent and is significantly reduced in acidic environments. Ensure your buffer is at a neutral or slightly alkaline pH for optimal fluorescence.[1][3]
-
Fluorescence quenching: Over-labeling your protein can lead to self-quenching of the FITC molecules, resulting in a decrease in the overall fluorescence signal.[1][7]
Q5: Can I use buffers containing Tris or glycine (B1666218) for my purification?
A5: Yes, for the purification step, buffers containing Tris or glycine are acceptable. However, these should be avoided during the initial labeling reaction as their primary amines will compete with your protein for reaction with FITC, leading to low labeling efficiency.[2][5]
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to this compound labeling and purification.
| Parameter | Typical Value/Range | Significance | Reference |
| Molar F/P Ratio | 1-6 | The molar ratio of fluorescein (B123965) (F) to protein (P) in the final conjugate. Ratios above 6 can lead to increased non-specific binding and self-quenching. | [7] |
| FITC Labeling Efficiency | >90% | The percentage of the target protein that has been successfully labeled with FITC. High efficiency is desirable for downstream applications. | [5] |
| Protein Recovery after Purification | Varies | The percentage of labeled protein recovered after the removal of unbound FITC. This is dependent on the purification method and the specific protein. | |
| Purity of Labeled Protein | ~95-97% | The percentage of the final protein sample that is the desired FITC-labeled protein. | [5] |
Detailed Experimental Protocol: Removal of Unbound this compound by Gel Filtration
This protocol outlines the steps for removing unbound this compound from a labeled protein solution using gel filtration chromatography.
Materials:
-
Gel filtration column (e.g., Sephadex G-25 or equivalent)
-
Elution buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Fraction collector or microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Column Equilibration:
-
Equilibrate the gel filtration column with at least 5 column volumes of elution buffer. This ensures that the buffer within the column is consistent with the buffer used for elution.
-
-
Sample Application:
-
Carefully load the this compound labeling reaction mixture onto the top of the column. Allow the sample to fully enter the column bed.
-
-
Elution:
-
Begin eluting the sample with the elution buffer. The labeled protein, being larger, will travel through the column faster than the smaller, unbound this compound.
-
Two distinct colored bands should become visible as the elution progresses: the first, faster-moving band is the yellow-orange labeled protein, and the second, slower-moving band is the free this compound.[2][6]
-
-
Fraction Collection:
-
Collect fractions of a defined volume (e.g., 0.5 mL or 1 mL) as the bands elute from the column.
-
-
Analysis of Fractions:
-
Measure the absorbance of each fraction at 280 nm (for protein) and 495 nm (for FITC).
-
Pool the fractions that contain the first peak (high absorbance at both 280 nm and 495 nm), which corresponds to your purified, labeled protein.
-
-
Storage:
-
Store the pooled, purified labeled protein at 2-8°C, protected from light. For long-term storage, refer to the FAQ section.
-
Workflow and Pathway Diagrams
Caption: Workflow for this compound labeling and purification.
This diagram illustrates the key stages of labeling a target protein with this compound, followed by the purification of the labeled protein using gel filtration chromatography and subsequent analysis to confirm purity.
References
- 1. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 2. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Minimizing Background Fluorescence in NTA-FITC Imaging
Welcome to the technical support center for NTA-FITC imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background fluorescence in their experiments. High background can obscure specific signals, leading to inaccurate data interpretation. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to help you achieve high-quality, low-background images.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence in this compound imaging?
A1: Background fluorescence in this compound imaging can be broadly categorized into two main sources:
-
Autofluorescence: This is the natural fluorescence emitted by biological materials such as cells and tissues when excited by light.[1] Common endogenous fluorophores include NADH, flavins, collagen, and lipofuscin.[1] Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can also induce autofluorescence.
-
Non-specific Binding: This occurs when the this compound conjugate binds to cellular components other than the intended His-tagged target protein. This can be due to several factors:
-
Hydrophobic and Ionic Interactions: The FITC dye and the NTA-linker can non-specifically interact with cellular proteins and membranes.[2][3]
-
Endogenous Metal-Binding Proteins: Some cellular proteins naturally chelate nickel, leading to off-target binding of the Ni-NTA complex.
-
Insufficient Blocking: If non-specific binding sites on the cells and substrate are not adequately blocked, the fluorescent conjugate can adhere, increasing background noise.[2][3]
-
Q2: How can I determine the source of my high background?
A2: A systematic approach with proper controls is crucial for diagnosing the source of high background. Here are key controls to include in your experiment:
-
Unstained Control: Image your cells without any fluorescent labeling. Any signal detected is due to autofluorescence.[1]
-
No His-tagged Protein Control: Use cells that do not express the His-tagged protein of interest and stain them with the this compound conjugate. This will reveal the level of non-specific binding of the conjugate to other cellular components.
-
This compound Only (No Nickel): If you are pre-charging the this compound with nickel, a control without nickel can help determine if the this compound molecule itself is non-specifically binding.
Q3: What is the most effective way to reduce autofluorescence?
A3: Several methods can be employed to reduce autofluorescence, and the best approach may depend on the cell or tissue type.
-
Photobleaching: Exposing the sample to high-intensity light before staining can destroy endogenous fluorophores.[4] This method is effective and generally does not compromise the specific signal.[4]
-
Chemical Quenching: Reagents like Sodium Borohydride (NaBH₄) can be used to reduce aldehyde-induced autofluorescence after fixation.[5] For lipofuscin, quenching agents like Sudan Black B can be effective.[6]
-
Spectral Separation: If your imaging system allows, you can use spectral unmixing techniques to computationally separate the autofluorescence signal from the specific FITC signal.
Q4: How do I choose the right blocking buffer to minimize non-specific binding?
A4: The choice of blocking buffer is critical for reducing non-specific binding. The goal is to use a protein-based solution to occupy potential non-specific binding sites.[2]
-
Bovine Serum Albumin (BSA): A 1-5% solution of high-purity, IgG-free BSA in your wash buffer is a common and effective blocking agent.[7][8]
-
Normal Serum: Using 5-10% normal serum from the same species as your secondary antibody (if applicable) can be very effective.[2][7][9] For direct this compound staining, normal serum can still be used to block non-specific protein interactions.
-
Commercially Available Blocking Buffers: Several optimized commercial blocking buffers are available that are protein-free or contain non-mammalian proteins to avoid cross-reactivity.[10]
It is important to empirically test different blocking agents to find the one that provides the best signal-to-noise ratio for your specific system.[8]
Q5: Can the composition of my wash buffer affect the background?
A5: Yes, the composition of your wash buffer is crucial for removing unbound and loosely bound this compound conjugates.
-
Detergents: Including a mild non-ionic detergent like Tween 20 (0.05-0.1%) in your wash buffer can help reduce non-specific hydrophobic interactions.[11][12][13]
-
Salt Concentration: Increasing the salt concentration (e.g., up to 500 mM NaCl) can help disrupt non-specific ionic interactions.[11][14]
-
Imidazole (B134444): For Ni-NTA based detection, adding a low concentration of imidazole (10-20 mM) to the wash buffer can act as a competitive inhibitor and reduce the binding of contaminants with low affinity for the Ni-NTA resin.[14][15]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to high background fluorescence in this compound imaging.
Problem 1: High Autofluorescence
Symptoms:
-
Unstained control cells show significant fluorescence in the FITC channel.
-
The background fluorescence has a broad emission spectrum.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high autofluorescence.
Solutions:
-
Optimize Fixation: If using aldehyde-based fixatives, reduce the fixation time or concentration. Consider switching to an alcohol-based fixative like ice-cold methanol, which may induce less autofluorescence.
-
Chemical Quenching:
-
For aldehyde-induced autofluorescence, treat cells with 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS for 10-15 minutes after fixation.
-
For lipofuscin-related autofluorescence (common in aged cells), treat with 0.1% Sudan Black B in 70% ethanol (B145695) after staining.
-
-
Photobleaching: Before adding the this compound conjugate, expose the fixed and permeabilized cells to a high-intensity light source (e.g., from the microscope's fluorescence lamp) for 30 minutes to 2 hours. Monitor the decrease in autofluorescence periodically.
Problem 2: High Non-Specific Binding of this compound
Symptoms:
-
Control cells without the His-tagged protein show high fluorescence.
-
Fluorescence appears speckled or unevenly distributed across the background.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-specific binding.
Solutions:
-
Optimize Blocking:
-
Increase the blocking time to at least 1 hour at room temperature.
-
Try different blocking agents (see Table 1 for a comparison).
-
Ensure the blocking buffer is freshly prepared and filtered to remove aggregates.
-
-
Improve Washing Protocol:
-
Increase the number of wash steps (e.g., from 3 to 5 washes) and the duration of each wash (e.g., from 5 to 10 minutes).[16]
-
Add 0.05% Tween 20 to the wash buffer to reduce hydrophobic interactions.[12]
-
Include 10-20 mM imidazole in the wash buffer to compete off weakly bound contaminants from the Ni-NTA complex.[14][15]
-
-
Titrate this compound Concentration: The concentration of the this compound conjugate may be too high. Perform a titration to find the optimal concentration that maximizes the specific signal while minimizing background.
-
Increase NaCl Concentration: Increasing the NaCl concentration in the wash buffer to 500 mM can reduce non-specific ionic interactions.[11][14]
Data Presentation
Table 1: Comparison of Common Blocking Agents for Immunofluorescence
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, readily available. | Can sometimes be less effective than serum; may contain contaminating IgGs.[2][7] |
| Normal Serum | 5-10% (v/v) | Highly effective at blocking non-specific antibody binding sites.[2][7][9] | More expensive; must match the species of the secondary antibody if used.[2][9] |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and effective for many applications. | Not recommended for biotin-based detection systems or phospho-specific antibodies.[8][10] |
| Fish Gelatin | 0.1-0.5% (w/v) | Does not cross-react with mammalian antibodies. | May be less effective than serum for some applications. |
| Commercial Buffers | Varies | Optimized formulations, often protein-free or with non-mammalian proteins.[10] | Higher cost. |
Table 2: Quantitative Comparison of Autofluorescence Quenching Methods
| Quenching Method | Target Autofluorescence | Typical Reduction | Notes |
| Sodium Borohydride (1 mg/mL) | Aldehyde-induced | ~40-60% | Can affect cell morphology if not used carefully. |
| Sudan Black B (0.1%) | Lipofuscin | ~70-90% | Can introduce a dark precipitate if not filtered properly.[6] |
| Photobleaching (LED) | Broad spectrum | ~80% | Time-consuming but generally non-damaging to specific signal.[4] |
| Commercial Quenchers (e.g., TrueBlack™) | Lipofuscin and other sources | 89-93% | Optimized for ease of use and high efficiency.[17] |
Experimental Protocols
Detailed Protocol for this compound Staining of His-Tagged Surface Proteins with Minimized Background
This protocol is designed for staining His-tagged proteins on the surface of adherent cells.
Materials:
-
Cells expressing a surface-localized His-tagged protein
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Quenching Buffer: 50 mM Ammonium Chloride in PBS
-
Blocking Buffer: 3% BSA in PBS with 0.05% Tween 20 (PBS-T)
-
Wash Buffer: PBS with 0.05% Tween 20 and 20 mM Imidazole
-
This compound conjugate
-
NiSO₄ solution (100 mM)
-
Mounting medium with antifade agent
Procedure:
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Fixation: a. Gently aspirate the culture medium. b. Wash the cells twice with PBS. c. Add Fixation Buffer and incubate for 15 minutes at room temperature. d. Aspirate the Fixation Buffer and wash three times with PBS.
-
Quenching (Optional, for PFA fixation): a. Add Quenching Buffer and incubate for 15 minutes at room temperature to quench free aldehyde groups. b. Wash three times with PBS.
-
Blocking: a. Add Blocking Buffer to each coverslip, ensuring the cells are fully covered. b. Incubate for 1 hour at room temperature.
-
This compound-Ni²⁺ Complex Formation: a. In a separate tube, dilute the this compound conjugate to the desired final concentration in PBS. b. Add NiSO₄ to a final concentration that is in a 2-5 fold molar excess over the this compound. c. Incubate for 30 minutes at room temperature in the dark.
-
Staining: a. Aspirate the Blocking Buffer from the coverslips. b. Add the this compound-Ni²⁺ complex solution to each coverslip. c. Incubate for 1-2 hours at room temperature in the dark.
-
Washing: a. Aspirate the staining solution. b. Wash the coverslips three to five times with Wash Buffer, incubating for 5-10 minutes for each wash with gentle agitation.
-
Mounting: a. Briefly rinse the coverslips with deionized water to remove salts. b. Mount the coverslips onto glass slides using an antifade mounting medium. c. Seal the edges of the coverslip with nail polish and allow to dry.
-
Imaging: a. Image the slides using a fluorescence microscope with the appropriate filter set for FITC (Excitation ~495 nm, Emission ~519 nm). b. Use the same imaging settings for all experimental and control samples.
Experimental Workflow Diagram:
Caption: this compound staining protocol workflow.
References
- 1. biotium.com [biotium.com]
- 2. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of autofluorescence quenching techniques on formalin- fixed chicken tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-techne.com [bio-techne.com]
- 8. Blocking Strategies for IHC | Thermo Fisher Scientific - AU [thermofisher.com]
- 9. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 10. researchgate.net [researchgate.net]
- 11. neb.com [neb.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. youtube.com [youtube.com]
- 14. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
Validating NTA-FITC Binding Specificity to His-tagged Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specific and robust detection of His-tagged proteins is paramount for accurate experimental outcomes. This guide provides a comprehensive comparison of NTA-FITC (Nitrilotriacetic acid, Fluorescein isothiocyanate conjugate) with alternative methods for validating the binding specificity to His-tagged proteins. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
Introduction to His-tag Detection
The polyhistidine tag (His-tag) is a widely utilized amino acid sequence fused to recombinant proteins to facilitate their purification and detection. The principle behind its detection often relies on the chelation of metal ions, most commonly Nickel (Ni²⁺), by the imidazole (B134444) rings of the histidine residues. This compound is a fluorescent probe that leverages this interaction; the NTA moiety chelates a Ni²⁺ ion, which in turn binds to the His-tag, allowing for fluorescent detection of the target protein. However, the relatively low affinity of this monovalent interaction can sometimes lead to concerns about specificity and signal stability. This guide explores methods to validate this binding and compares this compound with higher-affinity alternatives and antibody-based approaches.
Comparison of His-tag Detection Reagents
The choice of reagent for detecting His-tagged proteins significantly impacts the sensitivity, specificity, and reliability of an assay. Below is a quantitative comparison of commonly used methods.
| Reagent | Principle | Reported Binding Affinity (Kd) | Key Advantages | Key Disadvantages |
| Ni-NTA-FITC (Mono-NTA) | Monovalent chelation of Ni²⁺ to His-tag | 1 - 20 µM[1] | Simple, direct fluorescent detection. | Relatively low affinity, potential for dissociation and lower signal-to-noise. |
| Bis-NTA-Fluorophore (e.g., Cy3) | Divalent chelation of Ni²⁺ to His-tag | 10 - 100 fold higher than mono-NTA[2] | Increased binding stability and affinity compared to mono-NTA. | May have higher background fluorescence depending on the fluorophore. |
| Tris-NTA-Fluorophore | Trivalent chelation of Ni²⁺ to His-tag | Sub-nanomolar (nM)[3][4] | Very high affinity and stability, leading to significantly improved signal retention.[3][4] | May be more expensive; potential for steric hindrance in some applications. |
| Anti-His Tag Antibody (FITC conjugate) | Antigen-antibody interaction | Typically in the low nanomolar (nM) range | High specificity and affinity; well-established protocols for various applications like flow cytometry.[5][6] | Indirect detection (if a secondary antibody is used); potential for non-specific binding of the antibody itself. |
Experimental Protocols for Validating Binding Specificity
Robust validation of this compound binding is crucial. The following protocols describe key experiments to confirm the specificity of the interaction with His-tagged proteins.
Protocol 1: Flow Cytometry Analysis of this compound Binding to Cell Surface His-tagged Proteins
This protocol details the use of flow cytometry to assess the specific binding of this compound to cells expressing a His-tagged surface protein.
Materials:
-
Cells expressing a His-tagged surface protein (Positive Cell Line)
-
Parental cells not expressing the His-tagged protein (Negative Control Cell Line)
-
Ni-NTA-FITC solution (e.g., 10 µM in PBS)
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Imidazole solution (e.g., 500 mM in PBS)
-
EDTA solution (e.g., 100 mM in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the positive and negative control cell lines with cold PBS. Resuspend the cells in FACS buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Aliquot 100 µL of each cell suspension into separate tubes.
-
Unstained Control: Add 100 µL of FACS buffer.
-
This compound Staining: Add Ni-NTA-FITC to a final concentration of 1 µM. Incubate for 30 minutes at 4°C in the dark.
-
Competition Control (Imidazole): Pre-incubate cells with 250 mM imidazole for 15 minutes, then add Ni-NTA-FITC to a final concentration of 1 µM and incubate for 30 minutes at 4°C in the dark.
-
Competition Control (EDTA): Add EDTA to the Ni-NTA-FITC stained cells to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Acquisition: Resuspend the cell pellets in 500 µL of FACS buffer and analyze on a flow cytometer.
Expected Results:
-
Positive Cells + this compound: A significant shift in fluorescence intensity compared to the unstained control.
-
Negative Cells + this compound: Minimal to no shift in fluorescence, indicating low non-specific binding.
-
Positive Cells + this compound + Imidazole/EDTA: A significant reduction in fluorescence intensity compared to the this compound only sample, demonstrating that the binding is specific to the Ni²⁺-His-tag interaction.[2]
Protocol 2: Competitive Binding Assay using a Plate Reader
This protocol provides a method to quantify the binding specificity of this compound in a cell-free system.
Materials:
-
Purified His-tagged protein
-
Purified non-His-tagged protein (Negative Control)
-
Ni-NTA-FITC
-
Binding Buffer (e.g., PBS, pH 7.4)
-
Imidazole solutions of varying concentrations (e.g., 0-500 mM)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Protein Coating: Coat the wells of the microplate with 100 µL of 10 µg/mL His-tagged protein or non-His-tagged protein in PBS overnight at 4°C.
-
Blocking: Wash the wells three times with PBS and block with 200 µL of 3% BSA in PBS for 1 hour at room temperature.
-
Competition: Wash the wells three times with PBS. Add 50 µL of varying concentrations of imidazole to the wells, followed by 50 µL of 1 µM Ni-NTA-FITC.
-
Incubation: Incubate for 1 hour at room temperature in the dark.
-
Washing: Wash the wells three times with PBS containing 0.05% Tween-20.
-
Reading: Add 100 µL of PBS to each well and measure the fluorescence intensity using a plate reader (Excitation/Emission ~495/520 nm).
Data Analysis: Plot the fluorescence intensity against the log of the imidazole concentration. The resulting sigmoidal curve can be used to determine the IC50 value, which is the concentration of imidazole required to inhibit 50% of the this compound binding. A low IC50 value indicates a more easily displaced and potentially weaker specific interaction.
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes.
Caption: Flow cytometry workflow for validating this compound binding specificity.
Caption: Logical framework for validating this compound binding specificity.
Conclusion
Validating the binding specificity of this compound to His-tagged proteins is a critical step in ensuring the reliability of experimental data. While this compound offers a straightforward method for fluorescent detection, its monovalent nature and relatively low affinity necessitate thorough validation. For applications requiring higher affinity and signal stability, multivalent NTA reagents (bis-NTA and tris-NTA) present superior alternatives.[2][3] Anti-His tag antibodies also provide a high-affinity and high-specificity option, particularly in well-established applications such as flow cytometry.[6] By employing the detailed protocols and understanding the comparative performance metrics presented in this guide, researchers can confidently select and validate the most suitable method for their specific needs, leading to more accurate and reproducible results.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Hexahistidine-Tag-Specific Optical Probes for Analyses of Proteins and Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotechrabbit | His-tag Protein Binding - Protein Research - Products | leap and lead [biotechrabbit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. His Tag Antibodies | Thermo Fisher Scientific - SG [thermofisher.com]
A Head-to-Head Comparison: NTA-FITC vs. Advanced Fluorescent Probes for His-Tag Detection
For researchers, scientists, and drug development professionals navigating the landscape of protein analysis, the sensitive and specific detection of His-tagged proteins is paramount. While NTA-FITC has been a long-standing tool, a new generation of fluorescent probes offers significant advancements in affinity, stability, and performance. This guide provides an objective comparison of this compound with modern alternatives, supported by experimental data and detailed protocols to inform your selection process.
The detection and quantification of polyhistidine-tagged (His-tagged) proteins are fundamental to a myriad of applications, from protein purification and quantification to sophisticated intracellular imaging and interaction studies. The choice of a fluorescent probe can dramatically impact the quality and reliability of experimental outcomes. Here, we compare the traditional this compound probe with a prominent class of alternatives: tris-NTA (and other multivalent NTA) probes conjugated to various fluorophores.
Performance Metrics: A Quantitative Overview
The selection of a fluorescent probe for His-tagged proteins hinges on several key performance indicators. While this compound offers a basic solution, multivalent probes, particularly tris-NTA conjugates, demonstrate superior performance across critical parameters such as binding affinity and signal stability.
| Feature | This compound | bis-NTA Probes | tris-NTA Probes (e.g., RED-tris-NTA 2nd Gen) |
| Binding Affinity (Kd) | ~1-20 µM[1][2] | 10-100 fold higher than mono-NTA[3] | ~ Single-digit nM[4] |
| Valency | Monovalent | Bivalent | Trivalent |
| Binding Stoichiometry | Variable | More defined than mono-NTA | 1:1 with a Hexa-histidine tag[5] |
| Signal Stability | Prone to dissociation | Improved stability over mono-NTA | High stability, complex lifetimes of over an hour[1] |
| Fluorescence Quenching by Ni2+ | Significant quenching observed[3][6] | Quenching observed (e.g., 2-fold for Cy3)[3] | Quenching can occur, but can be mitigated[3] |
| Cell Permeability | Generally poor for intracellular labeling[1] | Generally poor for intracellular labeling | Can be engineered for cell permeability |
| Ease of Use | Requires removal of unbound probe | Requires removal of unbound probe | Purification-free labeling possible[4] |
Delving into the Details: A Comparative Analysis
Binding Affinity and Stability: The most significant advantage of multivalent NTA probes lies in their dramatically increased binding affinity for His-tags. This compound, being a monovalent probe, exhibits a relatively weak interaction with dissociation constants (Kd) in the micromolar range[1][2]. This can lead to rapid dissociation of the probe, resulting in signal loss and less reliable quantification. In contrast, bis-NTA probes show a 10 to 100-fold greater affinity[3]. Tris-NTA probes take this a step further, achieving dissociation constants in the low nanomolar range, which is approximately four orders of magnitude higher than monovalent chelators[4][7]. This high affinity translates to very stable complexes with long lifetimes, making them ideal for applications requiring robust and persistent labeling[1].
Fluorescence Properties: A critical consideration for any fluorescent probe is its photophysical performance. While FITC (fluorescein isothiocyanate) is known for its high quantum efficiency, its fluorescence is susceptible to quenching when chelated with Ni2+[3][6][8]. This quenching effect can significantly reduce the signal-to-noise ratio. While other fluorophores like Cy3 and Cy5 also experience some level of quenching by Ni2+, advanced formulations of tris-NTA probes are often paired with more photostable and brighter dyes[3]. Furthermore, the design of some modern probes incorporates spacers between the NTA moiety and the fluorophore to minimize this quenching effect[3].
Specificity and Stoichiometry: Tris-NTA probes are designed to interact with the six histidine residues of a standard His-tag in a well-defined 1:1 stoichiometry[5]. This ensures more precise and reproducible labeling compared to monovalent probes, where the binding stoichiometry can be less certain. The high selectivity of tris-NTA for multiple consecutive histidines also enables the specific labeling of proteins even within complex mixtures like cell lysates[1].
Visualizing the Interaction: From Binding to Signal
The following diagram illustrates the fundamental difference in the interaction of monovalent and trivalent NTA probes with a His-tagged protein, highlighting the basis for the enhanced stability of the latter.
Experimental Protocols
To provide a practical guide for researchers, we outline detailed experimental protocols for labeling His-tagged proteins with both this compound and a representative advanced alternative, RED-tris-NTA.
Protocol 1: Labeling of His-Tagged Proteins with this compound
This protocol is a general guideline and may require optimization based on the specific protein and experimental conditions.
Materials:
-
Purified His-tagged protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound probe
-
NiSO4 or NiCl2 solution (100 mM)
-
Labeling buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) to remove excess probe
Procedure:
-
Preparation of Ni-NTA-FITC:
-
In a microcentrifuge tube, mix this compound with a 1.5 to 2-fold molar excess of Ni2+ solution.
-
Incubate for 30 minutes at room temperature to allow for the formation of the Ni-NTA complex.
-
-
Protein Preparation:
-
Ensure the purified His-tagged protein is in a buffer free of primary amines (like Tris) and chelating agents (like EDTA). Buffer exchange into the labeling buffer if necessary.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Labeling Reaction:
-
Add the prepared Ni-NTA-FITC solution to the protein solution at a 10-20 fold molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.
-
-
Removal of Unbound Probe:
-
Equilibrate a size-exclusion chromatography column with the desired final buffer.
-
Apply the labeling reaction mixture to the column.
-
Collect the fractions containing the labeled protein, which will typically elute in the void volume. Unbound probe will elute later.
-
Monitor the fractions for protein (e.g., by absorbance at 280 nm) and for the fluorophore (by absorbance at ~495 nm).
-
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and ~495 nm (for FITC concentration).
-
Calculate the degree of labeling using the Beer-Lambert law and the extinction coefficients for the protein and FITC.
-
Protocol 2: Purification-Free Labeling with RED-tris-NTA 2nd Generation
This protocol is based on the manufacturer's recommendations for a commercially available high-affinity probe and highlights the streamlined workflow.[4]
Materials:
-
Purified His-tagged protein in a suitable buffer (e.g., PBS, pH 7.4, without EDTA)
-
RED-tris-NTA 2nd Generation dye stock solution
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Protein Preparation:
-
Dilute the His-tagged protein to a concentration of 100 nM in the assay buffer.
-
-
Dye Preparation:
-
Dilute the RED-tris-NTA 2nd Generation dye stock solution to a final concentration of 50 nM in the assay buffer.
-
-
Labeling Reaction:
-
Mix equal volumes of the 100 nM protein solution and the 50 nM dye solution to achieve final concentrations of 50 nM protein and 25 nM dye.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Measurement:
-
The sample is now ready for measurement in applications such as MicroScale Thermophoresis (MST) without the need for a purification step to remove the unbound dye. The high affinity ensures that at these concentrations, the majority of the dye is bound to the protein.
-
The following diagram illustrates the streamlined workflow of the purification-free labeling protocol compared to the traditional multi-step process.
Conclusion
While this compound has served as a foundational tool for His-tag detection, the development of multivalent NTA probes, such as tris-NTA conjugated with modern fluorophores, offers significant advantages in terms of binding affinity, stability, and ease of use. For researchers requiring high sensitivity, robust and stable signals, and streamlined workflows, these advanced probes represent a superior choice. The selection of the optimal probe will ultimately depend on the specific experimental requirements, including the desired sensitivity, the complexity of the sample, and the nature of the downstream application. This guide provides the necessary data and protocols to make an informed decision and advance your research with the most appropriate tools.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Chemical Labeling of Proteins with Small Fluorescent Molecules Based on Metal-Chelation Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexahistidine-Tag-Specific Optical Probes for Analyses of Proteins and Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. researchgate.net [researchgate.net]
- 6. A Bifunctional Converter: Fluorescein Quenching scFv/Fluorogen Activating Protein for Photostability and Improved Signal to Noise in Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotechrabbit | Tris-NTA Amine - His-tag Protein Binding - Protein Research - Products | leap and lead [biotechrabbit.com]
- 8. quora.com [quora.com]
A Head-to-Head Battle: NTA-FITC vs. Antibody-Based Detection of His-Tagged Proteins
For researchers, scientists, and drug development professionals navigating the landscape of protein detection, the choice between NTA-FITC and antibody-based methods for His-tagged proteins is a critical one. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to empower informed decision-making in your research.
The polyhistidine (His) tag is a widely used tool for recombinant protein purification and detection due to its small size and strong affinity for immobilized metal ions. While antibody-based detection has long been the standard, the use of fluorescently labeled nitrilotriacetic acid (NTA) complexes, such as this compound, presents a compelling alternative. This comparison delves into the principles, performance, and protocols of each method to illuminate their respective strengths and weaknesses.
At a Glance: Key Performance Metrics
To facilitate a clear comparison, the following table summarizes the key quantitative data for both this compound and representative anti-His tag antibodies. It is important to note that the performance of anti-His antibodies can vary significantly between different clones and manufacturers.
| Feature | This compound | Anti-His Tag Antibody (PentaHis) | Anti-His Tag Antibody (3D5) |
| Binding Affinity (Kd) | ~0.67 µM (for (Ni2+-NTA)2-Cy3) | 1 x 10⁻⁸ M (10 nM)[1] | 3.4 x 10⁻⁷ M (340 nM)[1] |
| Detection Principle | Metal-ion affinity | Antigen-antibody recognition | Antigen-antibody recognition |
| Specificity | High for accessible His-tags | Variable, potential for off-target binding | Variable, potential for off-target binding |
| Workflow | Single-step incubation | Multi-step (primary & secondary antibody) | Multi-step (primary & secondary antibody) |
| Reversibility | Reversible with imidazole (B134444) or EDTA | Essentially irreversible under normal assay conditions | Essentially irreversible under normal assay conditions |
| Cost-Effectiveness | Generally lower reagent cost | Higher reagent cost | Higher reagent cost |
Unveiling the Mechanisms: How They Work
The fundamental difference between these two methods lies in their molecular recognition principles.
This compound Detection: This method leverages the well-established interaction between the imidazole side chains of histidine residues and nickel ions (Ni²⁺) chelated by NTA. The NTA molecule is conjugated to a fluorescein (B123965) isothiocyanate (FITC) fluorophore, allowing for direct fluorescent detection of the His-tagged protein.
Antibody-Based Detection: This traditional approach relies on the highly specific binding of a monoclonal or polyclonal antibody to the polyhistidine tag. Detection is typically achieved through a secondary antibody conjugated to an enzyme (e.g., HRP for chemiluminescence) or a fluorophore.
Experimental Protocols: A Guide to Implementation
The following are generalized protocols for the detection of His-tagged proteins using both methods. Specific parameters may require optimization based on the protein of interest and experimental context.
This compound Staining for In-Gel Detection
This protocol outlines the direct staining of His-tagged proteins in a polyacrylamide gel.
-
Gel Electrophoresis: Separate protein samples using standard SDS-PAGE.
-
Fixing (Optional): Fix the gel in a solution of 40% ethanol (B145695) and 10% acetic acid for 30 minutes to improve protein retention.
-
Washing: Wash the gel three times for 10 minutes each with deionized water to remove residual SDS.
-
Staining: Incubate the gel in a solution of this compound (pre-charged with Ni²⁺) at a concentration of 1-5 µM in a suitable buffer (e.g., Tris-buffered saline, pH 7.4) for 30-60 minutes at room temperature with gentle agitation.
-
Destaining: Destain the gel with the same buffer used for staining for 15-30 minutes to reduce background fluorescence.
-
Visualization: Visualize the fluorescent bands using a gel imager with appropriate filters for FITC (excitation ~495 nm, emission ~519 nm).
Antibody-Based Western Blot Detection
This protocol describes the immunodetection of His-tagged proteins following transfer to a membrane.
-
Protein Transfer: Transfer proteins from the SDS-PAGE gel to a nitrocellulose or PVDF membrane using standard Western blotting procedures.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary anti-His tag antibody (e.g., PentaHis at a 1:1000 to 1:5000 dilution) in blocking buffer for 1 hour at room temperature or overnight at 4°C.[2]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step as in step 4.
-
Detection: Incubate the membrane with a chemiluminescent HRP substrate and visualize the signal using a chemiluminescence imager.
Performance Comparison: A Deeper Dive
Sensitivity and Specificity:
-
This compound: The sensitivity of this compound is dependent on the accessibility of the His-tag. While highly specific for exposed polyhistidine sequences, it may not detect proteins where the tag is buried within the folded structure. The affinity of monovalent NTA for a His6-tag is in the micromolar range, which can be a limitation for detecting low-abundance proteins.[3] However, multivalent NTA reagents have been developed to increase binding affinity.
-
Antibody-Based: Anti-His tag antibodies can offer very high sensitivity, with some capable of detecting picogram levels of protein. However, specificity can be a concern. Some anti-His antibodies have been reported to exhibit off-target binding to endogenous proteins, particularly in bacterial lysates, leading to background noise.[4] The choice of antibody clone is crucial, as their affinities and specificities can vary significantly.[1] For example, the PentaHis antibody has a significantly higher affinity (Kd = 1 x 10⁻⁸ M) compared to the 3D5 antibody (Kd = 3.4 x 10⁻⁷ M).[1]
Workflow and Ease of Use:
-
This compound: Offers a simpler and faster workflow, typically involving a single incubation and wash step. This can be advantageous for high-throughput screening applications.
-
Antibody-Based: Involves a more complex and time-consuming multi-step process with primary and secondary antibody incubations and multiple wash steps.
Cost:
-
This compound: Generally, the reagents for this compound detection are more cost-effective than high-quality monoclonal antibodies.
-
Antibody-Based: The cost of primary and secondary antibodies can be substantial, especially for large-scale experiments.
Conclusion: Choosing the Right Tool for the Job
Both this compound and antibody-based methods are valuable tools for the detection of His-tagged proteins, each with its own set of advantages and disadvantages.
This compound is an excellent choice for:
-
Rapid and high-throughput screening.
-
Applications where cost is a significant consideration.
-
Experiments where direct, single-step detection is preferred.
Antibody-based detection remains the preferred method for:
-
Applications requiring the highest sensitivity for detecting low-abundance proteins.
-
When the His-tag may be partially buried, as some antibodies can recognize conformational epitopes.
-
Established protocols where consistency with historical data is important.
Ultimately, the optimal choice will depend on the specific requirements of your experiment, including the abundance of your target protein, the required level of sensitivity and specificity, and considerations of time and budget. For critical applications, it may be beneficial to validate findings using both methods.
References
- 1. Tandem immobilized metal-ion affinity chromatography/immunoaffinity purification of His-tagged proteins--evaluation of two anti-His-tag monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cube-biotech.com [cube-biotech.com]
- 3. Hexahistidine-Tag-Specific Optical Probes for Analyses of Proteins and Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Quantitative Analysis of NTA-FITC Labeling Efficiency
For researchers, scientists, and drug development professionals, accurate quantification of nanoparticle labeling is paramount for reliable downstream applications. This guide provides a comprehensive comparison of Fluorescein Isothiocyanate (FITC) labeling for Nanoparticle Tracking Analysis (NTA) with other common fluorescent dyes. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate labeling strategy.
The conjugation of fluorescent dyes to nanoparticles and extracellular vesicles (EVs) is a critical step for their visualization and characterization using fluorescence-based NTA (f-NTA). This technique allows for the specific detection and quantification of labeled particles, distinguishing them from unlabeled particles and contaminants.[1] FITC is a widely used amine-reactive dye due to its bright green fluorescence and commercial availability. However, its performance, particularly in terms of photostability and labeling efficiency, warrants a careful comparison with other available fluorophores.
Comparative Analysis of Fluorescent Dyes for NTA
The choice of a fluorescent label can significantly impact the quality and reliability of f-NTA data. Key parameters to consider include photostability, quantum yield, susceptibility to quenching, and the propensity to form dye aggregates that can be mistaken for labeled nanoparticles.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Key Advantages | Key Disadvantages | Reported Labeling Efficiency (EVs) |
| FITC | ~495 | ~520 | Cost-effective, widely available. | Prone to photobleaching, pH-sensitive fluorescence, potential for self-quenching at high labeling densities.[2][3] | Variable, can be influenced by protein concentration and dye-to-protein ratio.[4] |
| Alexa Fluor 488 | ~495 | ~519 | Higher photostability and brighter signal than FITC, less pH-sensitive.[2][3] | Higher cost compared to FITC. | Can achieve high labeling efficiency, with studies showing over 50% of certain EV subpopulations being labeled.[4] |
| CFSE | ~492 | ~517 | Covalently binds to intracellular proteins, can be used for tracking EV uptake.[5] | Can form aggregates if not handled properly, labeling efficiency can be cell-type dependent due to varying esterase content. | Can result in a similar concentration and size distribution of labeled particles compared to unstained EVs, suggesting minimal aggregate formation. |
Note: The reported labeling efficiencies are context-dependent and can vary significantly based on the nanoparticle type, surface chemistry, and the specific labeling protocol used. The data presented is a synthesis from multiple studies and should be considered as a general guide.
Experimental Protocols
Accurate quantification of labeling efficiency requires meticulous experimental procedures. Below are detailed protocols for FITC labeling of nanoparticles and the subsequent quantitative analysis.
Protocol 1: FITC Labeling of Nanoparticles (e.g., Extracellular Vesicles)
This protocol describes a general method for labeling amine-containing nanoparticles with FITC.
Materials:
-
Nanoparticle suspension (e.g., isolated EVs) in a carbonate-bicarbonate buffer (0.1 M, pH 9.0).
-
Fluorescein isothiocyanate (FITC), isomer I.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Size exclusion chromatography (SEC) columns or dialysis cassettes for purification.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Prepare FITC Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL. Protect the solution from light.
-
Protein Concentration Adjustment: Adjust the concentration of the nanoparticle suspension to 1-2 mg/mL in the carbonate-bicarbonate buffer. Buffers containing primary amines (e.g., Tris) should be avoided as they will compete for FITC binding.
-
Labeling Reaction: Slowly add the FITC solution to the nanoparticle suspension while gently vortexing. A common starting point is a 10:1 to 20:1 molar ratio of FITC to protein. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous gentle mixing.
-
Purification: Remove unreacted FITC by passing the labeling mixture through a size exclusion chromatography column pre-equilibrated with PBS. Alternatively, perform dialysis against PBS.
-
Storage: Store the purified, labeled nanoparticles at 4°C in the dark. For long-term storage, consider -20°C or -80°C.
Caption: Workflow for FITC labeling of nanoparticles.
Protocol 2: Quantitative Analysis of Labeling Efficiency
This protocol outlines two complementary methods for quantifying the labeling efficiency: Degree of Labeling (DOL) calculation using UV-Vis spectrophotometry and percentage of labeled particles determination by f-NTA.
Part A: Degree of Labeling (DOL) by UV-Vis Spectrophotometry
This method determines the average number of fluorophore molecules per nanoparticle (or protein).[6]
Procedure:
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified, labeled nanoparticle solution at 280 nm (A280) for protein concentration and at the absorbance maximum of FITC (~495 nm, A495).
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A280 - (A495 x CF)] / ε_protein
-
Where:
-
CF is the correction factor for FITC absorbance at 280 nm (typically ~0.3).
-
ε_protein is the molar extinction coefficient of the nanoparticle's protein at 280 nm.
-
-
-
Calculate FITC Concentration:
-
FITC Concentration (M) = A495 / ε_FITC
-
Where:
-
ε_FITC is the molar extinction coefficient of FITC at 495 nm (~75,000 M⁻¹cm⁻¹).[7]
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Molar concentration of FITC / Molar concentration of Protein
-
Part B: Percentage of Labeled Particles by f-NTA
This method determines the proportion of fluorescently labeled particles within the total particle population.
Procedure:
-
Instrument Setup: Prepare and configure the NTA instrument according to the manufacturer's instructions for fluorescence measurements. Use a laser appropriate for FITC excitation (e.g., 488 nm).
-
Acquisition in Scatter Mode: Analyze the labeled nanoparticle sample in scatter mode to determine the total particle concentration.
-
Acquisition in Fluorescence Mode: Analyze the same sample in fluorescence mode to determine the concentration of fluorescently labeled particles.
-
Calculate Percentage of Labeled Particles:
-
% Labeled Particles = (Concentration in Fluorescence Mode / Concentration in Scatter Mode) x 100
-
Caption: Workflow for quantitative analysis of labeling efficiency.
Conclusion
The quantitative analysis of NTA-FITC labeling efficiency is a multi-faceted process that requires careful selection of fluorescent dyes and rigorous adherence to experimental protocols. While FITC is a cost-effective option, researchers should be aware of its limitations, particularly regarding photostability. For applications demanding high sensitivity and prolonged observation, more photostable alternatives like Alexa Fluor 488 may be more suitable. By employing the detailed protocols and analytical workflows presented in this guide, researchers can obtain reliable and reproducible data, leading to a more accurate characterization of their nanoparticle populations.
References
- 1. Factors to consider before choosing EV labeling method for fluorescence-based techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. optolongfilter.com [optolongfilter.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 7. ulab360.com [ulab360.com]
Unlocking Enhanced Stability and Signal: The Multivalent NTA-FITC Advantage
In the realm of molecular biology and drug development, the precise and stable labeling of proteins is paramount for a multitude of applications, from cellular imaging to protein interaction studies. The use of nitrilotriacetic acid (NTA) in conjunction with a fluorescent marker like fluorescein (B123965) isothiocyanate (FITC) for the detection of histidine-tagged (His-tagged) proteins is a widely adopted technique. However, the emergence of multivalent NTA-FITC constructs has revolutionized this approach, offering significant advantages over its monovalent counterpart. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their experimental needs.
The primary advantage of multivalent this compound lies in the principle of avidity . While affinity refers to the strength of a single binding interaction, avidity describes the combined strength of multiple simultaneous binding events. A multivalent NTA molecule, such as a tris-NTA (three NTA moieties), can engage with multiple histidine residues within a polyhistidine tag concurrently. This cooperative binding dramatically increases the overall stability and residence time of the this compound on the target protein compared to the transient interaction of a mono-NTA molecule.[1] This enhanced stability translates to more robust and reliable downstream applications.
Quantitative Performance: A Head-to-Head Comparison
The superior performance of multivalent NTA is not merely theoretical. Experimental data consistently demonstrates a significant enhancement in binding affinity and stability.
| Parameter | Mono-NTA | Multivalent NTA (Tris-NTA) | Reference |
| Binding Affinity (Kd) | Micromolar (µM) range (~1-20 µM) | Sub-nanomolar (sub-nM) range | [2][3] |
| Binding Stability | Transient, rapid dissociation | Stable, complex lifetimes of over an hour | [1][3] |
| Increase in Stability | - | Up to 10,000-fold increase compared to mono-NTA | [3] |
| Signal Intensity | Lower and less stable fluorescence signal | Higher and more sustained fluorescence signal | Inferred from increased stability |
| Off-rate (k_off_) | High | Low | [4] |
Visualizing the Avidity Advantage
The concept of avidity and the experimental workflow for comparing mono- and multivalent this compound can be visualized through the following diagrams.
Caption: Avidity effect of multivalent this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid labeling of intracellular His-tagged proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Chemical Labeling of Proteins with Small Fluorescent Molecules Based on Metal-Chelation Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multivalent binding kinetics resolved by fluorescence proximity sensing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NTA-FITC Protein Labeling and Its Alternatives
For researchers, scientists, and drug development professionals, the precise labeling of proteins is a critical step in a multitude of applications, from elucidating cellular pathways to developing novel therapeutics. The choice of labeling strategy can significantly impact the reliability and interpretation of experimental results. This guide provides a comprehensive comparison of NTA-FITC (Nitrilotriacetic acid-Fluorescein isothiocyanate) protein labeling with other common methodologies, supported by experimental data and detailed protocols for essential control experiments.
Overview of Protein Labeling Technologies
Protein labeling techniques can be broadly categorized into three main types: site-specific non-covalent labeling (such as this compound), covalent chemical labeling, and enzymatic labeling. Each approach offers a unique set of advantages and disadvantages in terms of specificity, efficiency, and potential impact on protein function.
This compound labeling leverages the high-affinity interaction between a polyhistidine-tag (His-tag) genetically fused to a protein of interest and a nitrilotriacetic acid (NTA) molecule chelated to a nickel ion (Ni2+). The NTA is conjugated to the fluorescent dye FITC, allowing for the specific, non-covalent labeling of the His-tagged protein.
Amine-reactive FITC labeling is a widely used covalent labeling method that targets primary amines, predominantly the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the protein. The isothiocyanate group of FITC forms a stable thiourea (B124793) bond with these amines.
Maleimide-based labeling is another common covalent strategy that specifically targets the thiol group of cysteine residues. The maleimide (B117702) moiety reacts with the sulfhydryl group to form a stable thioether bond, offering a high degree of site-specificity, especially for proteins with a limited number of accessible cysteines.
Quantitative Performance Comparison
The selection of a labeling method often hinges on its performance in key areas such as labeling efficiency, specificity, and its effect on the biological activity of the protein. The following table summarizes the quantitative performance of this compound labeling compared to its alternatives.
| Feature | This compound Labeling | Amine-Reactive FITC Labeling | Maleimide-Based Labeling |
| Target Residue(s) | Polyhistidine-tag (e.g., 6xHis) | Lysine, N-terminus | Cysteine |
| Bond Type | Non-covalent (coordination) | Covalent (thiourea) | Covalent (thioether) |
| Typical Labeling Efficiency | Dependent on His-tag accessibility and NTA valency | >90% (with optimized protocols)[1][2] | 70–90%[3] |
| Specificity | High for His-tagged proteins | Lower (multiple lysines can be labeled) | High (for accessible cysteines) |
| Impact on Protein Function | Generally low, but can be influenced by the His-tag itself[4][5] | Can be significant if lysines are in active or binding sites | Can be significant if the cysteine is critical for function or structure |
| Reversibility | Reversible (e.g., with imidazole) | Irreversible | Irreversible |
Experimental Protocols
Detailed and robust experimental protocols are essential for successful and reproducible protein labeling. Below are methodologies for this compound labeling and key control experiments.
Protocol 1: this compound Labeling of a His-Tagged Protein
Materials:
-
His-tagged protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Ni-NTA-FITC solution
-
Buffer for labeling (e.g., PBS, pH 7.4)
-
Imidazole (B134444) stock solution (for elution/competition)
-
Size-exclusion chromatography column (for purification)
Procedure:
-
Protein Preparation: Ensure the His-tagged protein is purified and in a buffer free of competing chelators (e.g., EDTA) or high concentrations of reducing agents.
-
Labeling Reaction:
-
Incubate the His-tagged protein with a molar excess of Ni-NTA-FITC. The optimal ratio should be determined empirically but a 5-10 fold molar excess of the labeling reagent is a good starting point.
-
Incubate for 30-60 minutes at room temperature or 4°C, protected from light.
-
-
Purification:
-
Remove excess, unbound Ni-NTA-FITC using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and 494 nm (for FITC).[6]
-
Protocol 2: Control Experiments for this compound Labeling
To validate the specificity of this compound labeling, the following control experiments are crucial:
A. Negative Control: Labeling of a Non-His-Tagged Protein
-
Purpose: To demonstrate that the Ni-NTA-FITC labeling is specific to the His-tag.
-
Procedure: Perform the this compound labeling protocol (Protocol 1) in parallel with a protein that does not possess a His-tag.
-
Expected Outcome: No significant fluorescence should be associated with the non-His-tagged protein after purification.
B. Competition Assay with Imidazole
-
Purpose: To confirm that the interaction between the His-tag and Ni-NTA-FITC is specific and can be disrupted by a competing agent.
-
Procedure:
-
Perform the this compound labeling reaction as described in Protocol 1.
-
In a separate reaction, pre-incubate the His-tagged protein with a high concentration of imidazole (e.g., 250-500 mM) for 15-30 minutes before adding the Ni-NTA-FITC.[1]
-
Alternatively, after labeling, treat the purified labeled protein with a high concentration of imidazole.
-
-
Expected Outcome: The presence of imidazole should significantly reduce or completely inhibit the labeling of the His-tagged protein, or strip the label from the pre-labeled protein.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and the logic behind control experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enzyme activity effects of N-terminal His-tag attached to catalytic sub-unit of phosphoinositide-3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
A Comparative Guide to the Stability of NTA-FITC Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of proteins labeled using the Nitrilotriacetic acid (NTA)-Fluorescein isothiocyanate (FITC) system against a common covalent labeling alternative. The stability of a protein-fluorophore complex is critical for the reliability and reproducibility of various biochemical and cellular assays. Here, we present a data-driven assessment of complex stability, supported by detailed experimental protocols for key analytical methods.
Probing Complex Stability: NTA-FITC vs. Covalent Labeling
The interaction between a His-tagged protein and a metal-chelated NTA-fluorophore is a widely used method for non-covalent, site-specific protein labeling. The stability of this complex is paramount for applications requiring long-term signal integrity. A significant advancement in this technology has been the development of multivalent NTA probes, such as tris-NTA, which dramatically enhances binding affinity and complex stability compared to the traditional mono-NTA.
In contrast, covalent labeling methods, such as those employing N-hydroxysuccinimide (NHS)-esters of fluorophores like FITC, form a stable amide bond with primary amines on the protein surface (e.g., lysine (B10760008) residues and the N-terminus). While this covalent linkage is generally considered permanent, the labeling process can be less specific and may potentially impact protein function if critical amine groups are modified.
Quantitative Comparison of Complex Stability
To provide a clear comparison, the following table summarizes key stability parameters for different labeling strategies. The data is compiled from studies employing various biophysical techniques to assess protein-ligand interactions.
| Labeling Method | Target | Ligand | Dissociation Constant (Kd) | Half-life (t1/2) | Measurement Technique |
| mono-NTA | His₆-tagged Protein | Ni²⁺-NTA | ~1-20 µM[1] | Seconds to minutes | Various |
| tris-NTA | His₆-tagged Protein | Ni²⁺-tris-NTA | Subnanomolar[1] | > 1 hour[2] | Analytical Size Exclusion Chromatography, Fluorescence Quenching |
| NHS-ester (Covalent) | Protein (Lys, N-terminus) | NHS-FITC | Not Applicable (Covalent Bond) | Very long (stable amide bond)[3] | Not Applicable |
Note: The stability of the NTA-His-tag interaction is dependent on factors such as pH, temperature, and the presence of competing chelating agents. Covalent bonds are generally stable under physiological conditions but can be susceptible to cleavage at extreme pH or in the presence of specific enzymes.
Assessing Overall Protein Stability Post-Labeling
While the stability of the label's attachment is crucial, it is also important to assess the overall structural integrity and stability of the protein after labeling. Differential Scanning Calorimetry (DSC) and Thermal Shift Assays (TSA) are powerful techniques for determining the melting temperature (Tm) of a protein, which is a direct indicator of its thermal stability. An increase in Tm upon ligand binding or a minimal change after labeling suggests that the protein's native conformation is maintained or even stabilized.
| Protein | Labeling Method | Melting Temperature (Tm) | Change in Tm (ΔTm) |
| Protein A | Unlabeled | 58.0 °C | - |
| Protein A | mono-NTA-FITC | 57.5 °C | -0.5 °C |
| Protein A | tris-NTA-FITC | 58.2 °C | +0.2 °C |
| Protein A | NHS-FITC | 56.8 °C | -1.2 °C |
This is example data and actual values will vary depending on the protein and experimental conditions.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
DSC directly measures the heat capacity of a protein solution as a function of temperature. The midpoint of the unfolding transition is the melting temperature (Tm).
Protocol:
-
Sample Preparation: Prepare the labeled and unlabeled protein samples at a concentration of 0.5-1.0 mg/mL in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer for the labeled protein is the same as the final buffer after the labeling and purification procedure. A buffer-only sample is used as a reference.
-
Instrument Setup:
-
Switch on the differential scanning calorimeter and allow it to equilibrate.
-
Pressurize the cells with nitrogen gas according to the manufacturer's instructions to prevent boiling at elevated temperatures.[4]
-
Set the starting temperature to 20°C and the final temperature to 100°C.[5]
-
Set the scan rate to 60°C/hour.[4]
-
-
Data Acquisition: Load the protein sample and the reference buffer into the respective cells of the calorimeter. Initiate the temperature scan.
-
Data Analysis:
Fluorescence-Based Thermal Shift Assay (TSA)
TSA, also known as Differential Scanning Fluorimetry (DSF), monitors protein unfolding by measuring the fluorescence of an environmentally sensitive dye that binds to exposed hydrophobic regions of the unfolded protein.
Protocol:
-
Reagent Preparation:
-
Prepare the labeled and unlabeled protein solutions at a concentration of 2-5 µM in a suitable buffer.
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well PCR plate, mix the protein solution with the fluorescent dye to the recommended final concentration.
-
Include control wells with buffer and dye only.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to a melt curve program, typically ramping the temperature from 25°C to 95°C with increments of 0.5-1.0°C per minute, measuring fluorescence at each step.[6]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum or the midpoint of the transition in the sigmoidal curve. This can be more accurately determined by plotting the first derivative of the fluorescence with respect to temperature (dF/dT), where the Tm is the peak of the resulting curve.[6]
-
Measuring the Dissociation Rate (Off-Rate) of the this compound Complex
The stability of the non-covalent this compound protein complex can be directly assessed by measuring its dissociation rate constant (k_off). A subunit exchange-based method can be adapted for this purpose.
Protocol:
-
Prepare Labeled and Unlabeled Proteins:
-
Prepare a solution of His-tagged protein labeled with tris-NTA-FITC.
-
Prepare a solution of the same His-tagged protein that is unlabeled, at a significantly higher concentration (e.g., 100-fold molar excess).
-
-
Initiate Dissociation:
-
At time t=0, mix the labeled protein solution with the excess unlabeled protein solution. The unlabeled protein will compete for binding to any dissociated tris-NTA-FITC.
-
-
Monitor Fluorescence:
-
Monitor the decrease in the fluorescence signal of the labeled complex over time using a fluorometer. The dissociation of the FITC-labeled NTA from the protein will lead to a change in its fluorescence properties (e.g., de-quenching).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
Fit the data to a first-order exponential decay curve to determine the dissociation rate constant (k_off). The half-life of the complex can be calculated as t_1/2 = ln(2)/k_off.
-
Visualizing Methodologies and Concepts
To further clarify the concepts and workflows discussed, the following diagrams are provided.
Caption: Comparison of this compound and NHS-FITC labeling strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring dissociation rate constants of protein complexes through subunit exchange: experimental design and theoretical modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. molbiolcell.org [molbiolcell.org]
A Head-to-Head Comparison: NTA-FITC vs. GFP-Tagged Proteins for Cellular Localization
For researchers, scientists, and drug development professionals, the accurate determination of a protein's subcellular localization is paramount to understanding its function, interaction networks, and role in disease. Two prominent techniques employed for this purpose are the chemical labeling of histidine-tagged (His-tagged) proteins with NTA-FITC and the genetic fusion of proteins with Green Fluorescent Protein (GFP). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
At a Glance: Key Differences Between this compound and GFP-Tagging
| Feature | This compound Labeling | GFP-Tagged Proteins |
| Labeling Strategy | Post-translational chemical labeling of a His-tag | Genetically encoded fusion protein |
| Tag Size | Small (~1 kDa for His-tag + this compound) | Large (~27 kDa for GFP) |
| Labeling Time | Rapid, typically minutes to a few hours[1] | Requires transfection/transduction and protein expression (24-48 hours)[2][3] |
| Live Cell Imaging | Possible with membrane-permeable probes[1][4] | Standard application, allows for dynamic studies[2][5] |
| Potential for Artifacts | Lower risk of steric hindrance; potential for incomplete labeling or dissociation of the probe. | Risk of mislocalization, altered protein function, or aggregation due to the large tag size[6][7][8] |
| Signal Amplification | Not inherently amplified | Genetically encoded, continuous expression can lead to high signal |
| Photostability | FITC is known to be less photostable than GFP[9][10] | Generally more photostable than FITC[10] |
In-Depth Analysis
This compound: A Chemical Approach to Protein Localization
This compound labeling is a chemical method that leverages the high affinity of a nitrilotriacetic acid (NTA) group chelated with a nickel ion (Ni-NTA) for a polyhistidine tag (His-tag) genetically fused to a protein of interest. The NTA is conjugated to a fluorescein (B123965) isothiocyanate (FITC) fluorophore, allowing for fluorescent detection.
One of the primary advantages of this method is the small size of the His-tag, which is less likely to interfere with the natural function and localization of the target protein compared to the bulky GFP tag. However, a significant limitation of early mono-NTA probes was their relatively low affinity for the His-tag, which could lead to transient binding and signal loss.[11] To address this, multivalent NTA probes (e.g., tris-NTA) have been developed, offering significantly increased stability and complex lifetimes of over an hour.[12][13]
Recent advancements have also led to the development of membrane-permeable NTA-based probes, enabling the labeling of intracellular proteins in living cells.[1][4] Some probes incorporate a photoactivatable group that forms a covalent bond with the target protein upon UV irradiation, further enhancing signal stability.[1]
GFP-Tagging: The Genetic Standard for Live-Cell Imaging
GFP-tagging involves genetically fusing the coding sequence of GFP to that of the protein of interest. This results in a chimeric protein that is inherently fluorescent, making it a cornerstone of live-cell imaging.[14][15] This technique allows for the visualization of protein dynamics in real-time without the need for external labeling reagents.
Despite its widespread use, the large size of the GFP tag (approximately 27 kDa) can lead to several artifacts.[16] The tag itself can cause steric hindrance, potentially altering the protein's conformation, interactions, or enzymatic activity.[8] Furthermore, the position of the GFP tag (N-terminus vs. C-terminus) can significantly impact the protein's localization, with studies showing that N-terminal tagging is more likely to cause mislocalization.[6][7] Overexpression of GFP-fusion proteins can also lead to aggregation and mislocalization.
Experimental Data: A Comparative Overview
Direct quantitative comparisons of this compound and GFP-tagging for protein localization in the same experimental system are limited in the literature. However, we can synthesize data from various studies to provide a comparative perspective on key performance parameters.
Photostability
Studies have consistently shown that FITC is more susceptible to photobleaching than GFP. This means that under continuous illumination, the fluorescent signal from FITC will diminish more rapidly than that of GFP. This is a critical consideration for time-lapse imaging experiments.
| Fluorophore | Relative Photostability | Reference |
| FITC | Less Stable | [9][10] |
| GFP | More Stable | [10] |
Experimental Workflows
To provide a practical understanding of both techniques, detailed experimental workflows are outlined below.
This compound Labeling and Imaging Workflow
Caption: Workflow for this compound labeling of His-tagged proteins for localization.
GFP-Tagged Protein Expression and Imaging Workflow
Caption: Workflow for expressing and imaging GFP-tagged proteins for localization.
Experimental Protocols
Protocol 1: this compound Labeling of Intracellular His-Tagged Proteins
Materials:
-
Cells expressing the His-tagged protein of interest
-
Membrane-permeable Ni-NTA-FITC probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with a FITC filter set
Procedure:
-
Cell Culture: Culture cells expressing the His-tagged protein to the desired confluency on a suitable imaging dish (e.g., glass-bottom dish).
-
Probe Preparation: Prepare the Ni-NTA-FITC probe solution in a suitable buffer (e.g., PBS or serum-free medium) at the recommended concentration (typically in the low micromolar range).
-
Labeling: Remove the culture medium from the cells and wash once with PBS. Add the Ni-NTA-FITC probe solution to the cells and incubate for the recommended time (e.g., 30 minutes to 2 hours) at 37°C.[1]
-
Washing: After incubation, remove the probe solution and wash the cells several times with PBS to remove unbound probe and reduce background fluorescence.
-
Imaging: Add fresh imaging medium to the cells and visualize using a fluorescence microscope equipped with a standard FITC filter set (Excitation ~490 nm, Emission ~525 nm).
Protocol 2: Transient Transfection and Live-Cell Imaging of GFP-Fusion Proteins
Materials:
-
Plasmid DNA encoding the GFP-fusion protein
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Transfection reagent (e.g., Lipofectamine)
-
Complete cell culture medium
-
Imaging medium (e.g., phenol (B47542) red-free medium)
-
Confocal or fluorescence microscope with a GFP filter set
Procedure:
-
Cell Seeding: Seed the cells in a glass-bottom imaging dish 24 hours prior to transfection to achieve 70-90% confluency on the day of transfection.
-
Transfection: Prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. Add the complexes to the cells and incubate for 4-6 hours.[2][3]
-
Protein Expression: After the initial incubation, replace the transfection medium with fresh complete culture medium and incubate for 24-48 hours to allow for expression of the GFP-fusion protein and maturation of the GFP chromophore.[2]
-
Imaging Preparation: Before imaging, replace the culture medium with pre-warmed imaging medium to reduce autofluorescence.
-
Live-Cell Imaging: Place the imaging dish on the microscope stage, ensuring maintenance of physiological conditions (37°C, 5% CO2). Acquire images using a GFP filter set (Excitation ~488 nm, Emission ~510 nm).[5]
Conclusion and Recommendations
The choice between this compound and GFP-tagging for protein localization depends heavily on the specific experimental goals and the nature of the protein under investigation.
This compound is advantageous when:
-
Minimizing the size of the tag is crucial to preserve protein function and localization.
-
Rapid labeling is required.
-
The protein of interest is sensitive to N- or C-terminal fusions.
GFP-tagging is the preferred method for:
-
Standard live-cell imaging and tracking of protein dynamics over time.
-
When a genetically encoded and continuously expressed signal is desired.
-
When the potential for artifacts from the large tag has been ruled out or can be controlled for (e.g., by comparing N- and C-terminal fusions and expression levels).
For a comprehensive and robust analysis of protein localization, a combination of approaches can be powerful. For instance, the localization of a GFP-fusion protein can be validated by observing the localization of the endogenous protein via immunofluorescence, or by comparing it with the localization of the same protein labeled with a small tag like the His-tag and this compound. This integrated approach can help to mitigate the limitations of each individual technique and provide a more accurate understanding of the protein's subcellular distribution.
References
- 1. Rapid labeling of intracellular His-tagged proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell culture, transfection, and imaging [protocols.io]
- 4. Rapid labeling of intracellular His-tagged proteins in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GFP - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
- 6. Assessment of GFP tag position on protein localization and growth fitness in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation Into the use of C- and N-terminal GFP Fusion Proteins for Subcellular Localization Studies Using Reverse Transfection Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. Constructing and Expressing GFP Fusion Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Steric Effects in Multiplexed Immunofluorescence | FluoroFinder [fluorofinder.com]
Safety Operating Guide
Proper Disposal of Nta-fitc: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of N-(5-Fluorescein)iminodiacetic acid (Nta-fitc), ensuring the safety of laboratory personnel and the protection of our environment.
For researchers and scientists in the dynamic fields of drug discovery and development, the proper handling and disposal of chemical reagents is a paramount responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, a fluorescent chelating agent. Adherence to these procedures is critical not only for operational safety but also for maintaining regulatory compliance and fostering a culture of environmental stewardship.
Understanding the Hazards: this compound Components
This compound is a conjugate of two chemical entities: Nitrilotriacetic acid (NTA) and Fluorescein isothiocyanate (FITC). To ensure proper disposal, it is essential to understand the hazards associated with each component.
| Component | Key Hazards | Disposal Considerations |
| Nitrilotriacetic acid (NTA) | Harmful if swallowed, Causes serious eye irritation, Suspected of causing cancer.[1][2][3] | Must be disposed of in accordance with federal, state, and local environmental control regulations.[2] Should be offered to a licensed disposal company.[1] |
| Fluorescein isothiocyanate (FITC) | May cause sensitization by inhalation and skin contact.[4][5] Irritating to eyes, respiratory system, and skin.[4] | Do not allow product to reach ground water, water course, or sewage system.[6] Consult local, state, or national regulations for proper disposal.[6] |
Experimental Workflow for this compound Disposal
The following diagram outlines the procedural flow for the proper segregation and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Detailed Disposal Protocol
This protocol provides a step-by-step guide for the proper disposal of this compound waste. It is imperative to consult your institution's specific Environmental Health & Safety (EHS) guidelines, as local regulations may vary.
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: Due to the properties of its components (NTA as a suspected carcinogen and FITC as a sensitizer), all this compound waste, both in solid and liquid form, should be treated as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams. Keep solid and liquid this compound waste in separate, dedicated containers.
2. Waste Containerization and Labeling:
-
Container Selection: Use chemically resistant, leak-proof containers with secure, tight-fitting lids. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Labeling: Clearly label each waste container with the words "Hazardous Waste." The label must include:
-
The full chemical name: "N-(5-Fluorescein)iminodiacetic acid (this compound) Waste"
-
The primary hazards (e.g., "Suspected Carcinogen," "Sensitizer," "Irritant").
-
The date accumulation started.
-
The laboratory name, principal investigator, and contact information.
-
3. Spill and Decontamination Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.[1][3]
-
Spill Cleanup:
-
Solid Spills: Carefully sweep up the solid material to avoid creating dust. Place the collected material into a labeled hazardous waste container.[1]
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated absorbent material into a labeled hazardous waste container.[6]
-
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. Collect the decontamination materials (e.g., wipes, absorbent pads) and dispose of them as solid hazardous waste.
4. Storage of this compound Waste:
-
Designated Storage Area: Store this compound waste containers in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory.
-
Secondary Containment: Place waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Container Integrity: Keep waste containers closed at all times, except when adding waste.[7]
5. Final Disposal:
-
Contact EHS: Once a waste container is full, or if waste has been stored for a period approaching your institution's limit (often 90 days), contact your institution's Environmental Health & Safety (EHS) department.
-
Professional Disposal: Arrange for the collection of the this compound waste by the EHS department or a licensed hazardous waste disposal contractor.[1][7] Do not attempt to dispose of this compound waste down the drain or in the regular trash.[6]
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and sustainable research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
